3-Methylphosphinicopropionic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-[ethoxy(methyl)phosphoryl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O4P/c1-4-11-8(9)6-7-13(3,10)12-5-2/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVZNRKDAUIJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCP(=O)(C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O4P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Properties of 3-Methylphosphinicopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylphosphinicopropionic acid (3-MPPA), a significant metabolite of the herbicide glufosinate (B12851), is an organophosphorus compound of increasing interest in environmental and toxicological studies. While its role as a biomarker for glufosinate exposure is well-established, a comprehensive understanding of its intrinsic biochemical properties remains limited. This technical guide synthesizes the current knowledge on 3-MPPA, detailing its physicochemical characteristics, its metabolic origin, and analytical methodologies for its detection. Furthermore, this document explores the potential, yet largely uninvestigated, biochemical activities of 3-MPPA, drawing parallels with structurally related phosphinic and phosphonic acid compounds. This guide aims to provide a foundational resource for researchers and professionals in drug development and toxicology, highlighting critical knowledge gaps and opportunities for future investigation.
Introduction
This compound, also known as 3-(hydroxymethylphosphinyl)propionic acid, is primarily recognized as the major metabolite of the widely used herbicide, glufosinate.[1][2] Its presence in environmental and biological samples serves as a key indicator of glufosinate exposure.[3] Despite its prevalence as a metabolite, there is a notable scarcity of in-depth research into the specific biochemical and pharmacological effects of 3-MPPA itself. One source has anecdotally suggested that it may inhibit bacterial growth by interfering with DNA and RNA synthesis, though detailed studies to support this claim are not publicly available.[3]
This guide provides a thorough overview of the known properties of 3-MPPA and ventures into its potential biochemical roles based on the activities of structurally analogous compounds.
Physicochemical Properties
A compilation of the physical and chemical properties of this compound is presented below. It is important to note that some of these values are computationally predicted.
| Property | Value | Reference(s) |
| IUPAC Name | 3-[hydroxy(methyl)phosphoryl]propanoic acid | [1] |
| Synonyms | This compound, MPPA, (2-Carboxyethyl)methylphosphinic acid, 3-(Methylphosphinico)propionic acid | [1] |
| CAS Number | 15090-23-0 | [1] |
| Molecular Formula | C4H9O4P | [1] |
| Molecular Weight | 152.09 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | ~95°C (decomposes) | [1] |
| Boiling Point | 488.6 ± 28.0 °C (Predicted) | [1] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.69 ± 0.50 (Predicted) | [1] |
| LogP | -1.6 | [1] |
| Storage Temperature | 2-8°C | [1] |
Metabolic Pathway of Glufosinate to 3-MPPA
In non-transgenic plants and various microorganisms, the herbicide glufosinate is metabolized to 3-MPPA. This biotransformation is a critical aspect of its environmental fate and degradation. The metabolic process involves deamination and subsequent decarboxylation of glufosinate. In contrast, glufosinate-resistant transgenic plants primarily metabolize the herbicide through N-acetylation, which prevents its conversion to 3-MPPA.
Potential Biochemical Activity: A Hypothesis-Driven Approach
Direct experimental evidence for the specific biochemical targets of 3-MPPA is currently lacking in the scientific literature. However, the chemical structure of 3-MPPA, particularly the phosphinic acid moiety, allows for informed hypotheses about its potential biological interactions.
Inhibition of Metalloproteases: A Structural Analogy
Phosphinic and phosphonic acids are known to act as transition-state analogue inhibitors of zinc metalloproteases. These enzymes play crucial roles in various physiological processes, and their inhibition is a key mechanism for many drugs. The tetrahedral geometry of the phosphorus atom in phosphinates mimics the tetrahedral transition state of peptide bond hydrolysis catalyzed by these enzymes.
A structurally related compound, (2RS)-2-benzyl-3-phosphonopropionic acid, is a potent inhibitor of carboxypeptidase A, with a Ki of 0.22 ± 0.05 microM. This suggests that compounds with a phosphono- or phosphino-propionic acid scaffold can effectively target the active sites of such enzymes. It is therefore plausible that 3-MPPA could exhibit inhibitory activity against a range of metalloproteases.
The proposed mechanism involves the phosphinic acid group of 3-MPPA coordinating with the zinc ion in the enzyme's active site, thereby blocking substrate access and catalytic activity.
Important Note: It is crucial to distinguish this compound (3-MPPA) from the similarly named compound 2-(3-mercaptopropyl)pentanedioic acid, which is also sometimes abbreviated as 2-MPPA. The latter is a known inhibitor of Glutamate Carboxypeptidase II (GCPII) and has a distinct chemical structure. The potential inhibitory activity of 3-MPPA on GCPII or other carboxypeptidases has not been experimentally verified.
Experimental Protocols: Analytical Detection of 3-MPPA
The quantification of 3-MPPA is predominantly performed in the context of pesticide residue analysis. The following outlines a general workflow for the detection of 3-MPPA in environmental and biological matrices.
Sample Preparation
-
Soil Samples: Extraction is typically carried out using an appropriate solvent mixture, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Biological Fluids (e.g., Urine, Serum): Sample preparation often involves protein precipitation, followed by SPE for the isolation and concentration of 3-MPPA.
Analytical Instrumentation
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the detection and quantification of 3-MPPA.
Conclusion and Future Directions
This compound is a molecule of significant environmental and toxicological relevance due to its origin as a major metabolite of the herbicide glufosinate. While its physicochemical properties and analytical detection methods are reasonably well-documented, a substantial knowledge gap exists regarding its intrinsic biochemical activities.
Based on structural similarities to known enzyme inhibitors, it is hypothesized that 3-MPPA may function as an inhibitor of metalloproteases. However, this remains to be experimentally validated. Future research should focus on:
-
Enzyme Inhibition Assays: Screening 3-MPPA against a panel of metalloproteases (e.g., carboxypeptidases, matrix metalloproteinases) to determine its inhibitory potential and to quantify inhibition constants (IC50, Ki).
-
Cell-Based Assays: Investigating the effects of 3-MPPA on various cellular signaling pathways to elucidate any potential cytotoxic or modulatory effects.
-
Toxicological Studies: Conducting comprehensive toxicological assessments to understand the specific health risks associated with 3-MPPA exposure, independent of its parent compound, glufosinate.
A deeper understanding of the biochemical properties of 3-MPPA will provide a more complete picture of the overall toxicological profile of glufosinate and its metabolites, and may reveal novel pharmacological activities for this class of organophosphorus compounds.
References
- 1. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
3-Methylphosphinicopropionic Acid degradation pathway
An In-Depth Technical Guide on the Degradation of 3-Methylphosphinicopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (3-MPPA), a primary metabolite of the widely used herbicide glufosinate (B12851), is an organophosphonate compound characterized by a stable carbon-phosphorus (C-P) bond. Understanding its environmental fate and degradation is critical for assessing the long-term impact of glufosinate use. While the direct degradation pathway of 3-MPPA is not extensively documented, this guide synthesizes the current knowledge by focusing on its formation from glufosinate and proposing a hypothetical degradation pathway based on established microbial mechanisms for C-P bond cleavage. This document provides quantitative data on glufosinate and 3-MPPA persistence, details relevant experimental protocols, and visualizes key pathways and workflows to support further research in this area.
Introduction: The Origin of 3-MPPA
This compound (CAS 15090-23-0) is not typically synthesized for direct application but is primarily formed in the environment through the degradation of glufosinate.[1][2] Glufosinate, a broad-spectrum herbicide, is applied as a racemate of L- and D-enantiomers. Microbial activity in soil and plants metabolizes glufosinate into two main products: 3-MPPA and N-acetyl-glufosinate (NAG).[2][3] The formation of 3-MPPA involves the deamination and subsequent oxidation of the glufosinate molecule. Studies have shown that in many soil environments, 3-MPPA is the more predominant metabolite compared to NAG.[1][2]
The chemical stability of the C-P bond in organophosphonates like 3-MPPA makes them generally resistant to chemical hydrolysis and photolysis.[4] Therefore, their degradation is almost exclusively a biological process, mediated by microorganisms.
Quantitative Data on Degradation and Persistence
The environmental persistence of a compound is often described by its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate. The degradation of glufosinate and the persistence of 3-MPPA are influenced by factors such as soil type, microbial activity, temperature, and moisture.[5]
Table 1: Degradation Half-Lives (DT₅₀) of Glufosinate
| Matrix | Condition | DT₅₀ (days) | Reference(s) |
| Soil | Field (Liaoning) | 2.93 | [6] |
| Soil | Field (Shandong) | 2.30 | [6] |
| Soil | Non-sterile, lab | 3.4 - 33.0 | [1][3] |
| River Water | Lab incubation | 25 | [7][8] |
| Sterile Water | pH 5, 7, 9 | >400 | [1] |
Table 2: Persistence of 3-MPPA and Formation from Glufosinate
| Parameter | Matrix | Value | Reference(s) |
| Persistence (DT₅₀) | Soil | 13 - 20 days | [9] |
| Formation | Weeds and Soils | Primary metabolite, up to 14% of parent compound | [1] |
Note: Degradation rates can vary significantly based on specific environmental conditions.
Hypothetical Degradation Pathway of 3-MPPA: The C-P Lyase Mechanism
While specific enzymes that act on 3-MPPA have not been identified, the cleavage of its stable C-P bond is likely accomplished by the C-P lyase pathway . This is a complex, multi-enzyme system found in various bacteria that allows them to utilize organophosphonates as a phosphorus source, especially under phosphate-limiting conditions.[4][10][11] The C-P lyase machinery is encoded by the phn operon, which in Escherichia coli consists of 14 genes (phnC to phnP).[12][13]
The core of the C-P lyase pathway involves a radical-based mechanism to break the C-P bond, ultimately releasing the alkyl group as a hydrocarbon and the phosphorus as inorganic phosphate (B84403).[10]
Key steps in the hypothetical degradation of 3-MPPA via C-P Lyase:
-
Uptake: 3-MPPA is transported into the bacterial cell by a dedicated ABC transporter system (encoded by phnCDE).[13]
-
Activation: The phosphinate group of 3-MPPA is activated in a multi-step process involving several Phn proteins (G, H, I, L, M), likely involving transfer to an ATP-derived ribose carrier.
-
C-P Bond Cleavage: The core C-P lyase enzyme (PhnJ), a radical SAM (S-adenosyl methionine) enzyme, catalyzes the cleavage of the C-P bond.[13] This would release the propionic acid moiety and a phosphorus-containing product.
-
Phosphate Release: Subsequent enzymatic steps (e.g., by PhnP) process the phosphorus-containing product to yield inorganic phosphate (Pi), which can be assimilated by the cell.
Experimental Protocols
Investigating the degradation of 3-MPPA requires robust analytical methods and controlled experimental setups.
Soil Degradation Study (Microcosm)
This protocol outlines a general procedure to determine the degradation half-life of 3-MPPA in soil.
-
Soil Collection and Preparation:
-
Collect fresh soil from a relevant site, avoiding topsoil with excessive organic debris.
-
Sieve the soil (e.g., through a 2 mm mesh) to ensure homogeneity.
-
Characterize the soil (pH, organic matter content, texture).
-
Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60% WHC).
-
-
Spiking and Incubation:
-
Weigh equivalent portions of the prepared soil into individual microcosm containers (e.g., glass jars).
-
Prepare a stock solution of 3-MPPA in a suitable solvent (e.g., deionized water).
-
Spike the soil samples with the 3-MPPA solution to achieve the desired concentration. Ensure even distribution.
-
For an abiotic control, use sterilized soil (e.g., by autoclaving or gamma irradiation).
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling and Extraction:
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each condition.
-
Extract 3-MPPA from the soil using an appropriate extraction solvent. A common method for polar pesticides is an acidified or ammoniated aqueous solution.[6]
-
For example, extract with a 5% ammonium (B1175870) hydroxide (B78521) solution, followed by shaking and centrifugation.
-
-
Analysis:
-
Analyze the extracts using a validated analytical method (see Section 4.2).
-
Plot the concentration of 3-MPPA over time and calculate the DT₅₀ using appropriate kinetic models (e.g., single first-order).
-
Analytical Methodology: LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is a highly sensitive and selective method for quantifying 3-MPPA in complex matrices.[1][5]
-
Chromatographic Separation:
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an anion-exchange column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in negative mode is typically used for 3-MPPA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity. This involves monitoring a specific precursor ion to product ion transition.
-
MRM Transitions (Example): A specific mass transition for 3-MPPA would be determined by infusing a standard solution.
-
Quantification: Quantification is performed using a matrix-matched calibration curve to correct for matrix effects. An isotopically labeled internal standard (e.g., 3-MPPA-d3) is recommended for highest accuracy.
-
Conclusion and Future Directions
This compound is a key metabolite of the herbicide glufosinate, and its environmental fate is of significant interest. While its formation is well-established, the specific pathway for its complete degradation remains to be fully elucidated. The microbial C-P lyase pathway presents the most plausible mechanism for cleaving the resilient C-P bond within the 3-MPPA molecule. Quantitative data indicates that while glufosinate degrades relatively quickly in soil, 3-MPPA can show moderate persistence.
Future research should focus on:
-
Isolating microorganisms capable of utilizing 3-MPPA as a sole phosphorus source.
-
Identifying the specific enzymes and genes responsible for its degradation.
-
Conducting detailed kinetic studies to fully characterize the degradation pathway and its intermediates.
This guide provides a foundational framework for professionals engaged in environmental science and drug development, offering the necessary background, data, and methodological considerations to advance the understanding of 3-MPPA degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Degradation and Chiral Stability of Glufosinate in Soil and Water Samples and Formation of this compound and N-Acetyl-glufosinate Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. research.wur.nl [research.wur.nl]
- 6. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. Surviving Phosphate Limitation via the C-P Lyase Pathway - Advanced Science News [advancedsciencenews.com]
Environmental Fate of 3-Methylphosphinicopropionic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylphosphinicopropionic acid (3-MPPA) is a primary metabolite of the widely used herbicide glufosinate-ammonium. Understanding its environmental fate is crucial for a comprehensive assessment of the environmental impact of glufosinate-based products. This technical guide provides an in-depth overview of the current scientific understanding of the environmental behavior of 3-MPPA, including its persistence, mobility, and potential ecotoxicological effects. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to support further research and risk assessment.
Introduction
This compound (3-MPPA), also known as 3-(methylphosphinico)propionic acid, is a significant environmental transformation product of glufosinate-ammonium, a broad-spectrum herbicide used extensively in agriculture. Following the application of glufosinate (B12851), microbial degradation in soil and water leads to the formation of 3-MPPA. As a metabolite, the environmental persistence and mobility of 3-MPPA are of scientific and regulatory interest to fully characterize the environmental profile of the parent herbicide. This whitepaper consolidates the available data on the environmental fate of 3-MPPA, covering key processes such as biodegradation, hydrolysis, photolysis, and soil sorption.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of 3-MPPA is essential for predicting its behavior in various environmental compartments.
| Property | Value | Reference |
| Chemical Formula | C₄H₉O₄P | |
| Molar Mass | 152.09 g/mol | |
| Water Solubility | High (exact value not specified in reviewed literature) | |
| Vapor Pressure | Low (expected to be non-volatile) | |
| pKa | Data not available in reviewed literature |
Environmental Fate and Transport
The environmental fate of 3-MPPA is governed by a combination of biotic and abiotic degradation processes, as well as its potential for transport within and between environmental compartments.
Biodegradation
Biodegradation is a key process in the dissipation of 3-MPPA in the environment. It is primarily mediated by soil and water microorganisms.
Quantitative Data:
While specific degradation rates for 3-MPPA are not widely available in the public literature, its formation as a primary metabolite of glufosinate has been documented. In soil, 3-MPPA has been identified as the main metabolite, suggesting it can persist for a period following the degradation of the parent compound. One study noted that the degradation half-lives of the parent glufosinate enantiomers in soil ranged from 3.4 to 33.0 days.[1] Further research is needed to establish definitive degradation half-lives (DT50) for 3-MPPA in various soil types and aquatic environments.
Degradation Pathway:
The complete mineralization of 3-MPPA is expected to eventually lead to the formation of carbon dioxide, water, and inorganic phosphate. However, the specific intermediate products of 3-MPPA biodegradation are not well-documented in the available literature.
Hydrolysis
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is often dependent on the pH of the surrounding medium.
Quantitative Data:
Studies have shown that 3-MPPA is stable to hydrolysis under environmentally relevant pH conditions.
| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 5 | Not Specified | Stable | U.S. EPA |
| 7 | Not Specified | Stable | U.S. EPA |
| 9 | Not Specified | Stable | U.S. EPA |
Photolysis
Photolysis, or photodegradation, is the breakdown of molecules by photons, particularly from sunlight. This process can be a significant degradation pathway for chemicals present in sunlit surface waters.
Quantitative Data:
Soil Sorption and Mobility
The extent to which a chemical adsorbs to soil particles versus remaining in the soil water determines its potential for leaching into groundwater or moving with surface runoff. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).
Quantitative Data:
Specific soil sorption coefficients (Kd or Koc) for 3-MPPA are not well-documented in publicly available literature. Given its high water solubility and polar nature, 3-MPPA is expected to have low sorption to soil and thus be mobile.
Ecotoxicological Profile
The ecotoxicity of 3-MPPA is an important consideration for understanding its potential impact on non-target organisms in the environment.
Quantitative Data:
Limited ecotoxicity data for 3-MPPA is available. The following table summarizes available endpoints.
| Organism | Test Type | Endpoint | Value (µg/L) | Reference |
| Fish | Acute | LC50 | > 50,000 | U.S. EPA |
| Chronic | NOEC | 26,000 | U.S. EPA | |
| Aquatic Invertebrates | Acute | EC50 | 21,000 | U.S. EPA |
| Chronic | NOEC | < 6,430 | U.S. EPA | |
| Aquatic Plants | Acute | EC50 | > 100,000 | U.S. EPA |
| Chronic | NOEC | 103,000 | U.S. EPA |
Experimental Protocols
The generation of reliable environmental fate data relies on standardized and validated experimental methodologies. The following sections describe the key OECD (Organisation for Economic Co-operation and Development) guidelines relevant to the assessment of 3-MPPA's environmental fate.
Biodegradation in Soil
Protocol: OECD 307 - Aerobic and Anaerobic Transformation in Soil
This guideline is designed to determine the rate and route of degradation of a substance in soil under aerobic and, if relevant, anaerobic conditions.
-
Test System: Samples of at least two different soil types are treated with the test substance (typically ¹⁴C-labeled for metabolite tracking).
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content for up to 120 days. For aerobic studies, a continuous flow of air is supplied. For anaerobic studies, the soil is flooded and purged with an inert gas.
-
Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection. Evolved CO₂ (from mineralization) and other volatile compounds are trapped and quantified.
-
Data Output: The results are used to calculate the degradation half-life (DT50) of the parent substance and major metabolites, and to elucidate the degradation pathway.
Hydrolysis
Protocol: OECD 111 - Hydrolysis as a Function of pH
This guideline determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.
-
Test System: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Incubation: The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to screen for hydrolytic activity.
-
Analysis: At appropriate intervals, aliquots of the solutions are analyzed for the concentration of the test substance using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Data Output: The rate of hydrolysis and the half-life are determined for each pH.
Photolysis in Water
Protocol: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis
This guideline is used to determine the rate of direct photolysis of a chemical in water.
-
Test System: A solution of the test substance in sterile, buffered water is prepared.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel to account for any non-photolytic degradation.
-
Analysis: The concentration of the test substance is measured at various time points during irradiation.
-
Data Output: The photolysis rate constant and half-life are calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.
Soil Sorption/Desorption
Protocol: OECD 106 - Adsorption - Desorption Using a Batch Equilibrium Method
This method is used to determine the adsorption and desorption potential of a chemical in different soils.
-
Test System: A series of solutions of the test substance at different concentrations are prepared in 0.01 M CaCl₂. These solutions are added to samples of at least five different soil types with varying properties (organic carbon content, pH, texture).
-
Equilibration: The soil-solution mixtures are agitated for a predetermined equilibrium period.
-
Analysis: After equilibration, the soil and solution phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Data Output: Adsorption isotherms are plotted, and the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. A desorption phase can also be conducted to assess the reversibility of the sorption.
Conclusion and Future Research Directions
This compound is a key metabolite of the herbicide glufosinate-ammonium. The available data indicates that 3-MPPA is stable to hydrolysis across a range of environmental pH values. However, there is a significant lack of publicly available, quantitative data on its biodegradation rates in soil and water, its potential for photolytic degradation, and its soil sorption characteristics. While some ecotoxicity data is available, a more comprehensive dataset across various trophic levels would be beneficial for a complete environmental risk assessment.
Future research should focus on conducting standardized environmental fate studies according to established international guidelines (e.g., OECD) to determine the following for 3-MPPA:
-
Aerobic and anaerobic biodegradation rates in a variety of soil types to determine reliable DT50 values.
-
Aquatic biodegradation rates.
-
Phototransformation quantum yield and half-life in water.
-
Soil adsorption and desorption coefficients (Kd and Koc) for a range of soils to accurately predict its mobility.
-
A more extensive battery of acute and chronic ecotoxicity tests on a wider range of aquatic and terrestrial organisms.
Generating these critical data points will allow for a more robust and comprehensive understanding of the environmental fate and potential risks associated with this important herbicide metabolite.
References
3-Methylphosphinicopropionic Acid mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 2-(3-mercaptopropyl)pentanedioic Acid (2-MPPA), a Glutamate (B1630785) Carboxypeptidase II Inhibitor
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), a potent inhibitor of Glutamate Carboxypeptidase II (GCPII). Initially, it is crucial to distinguish 2-MPPA from 3-Methylphosphinicopropionic acid (3-MPPA), a metabolite of the herbicide glufosinate (B12851) with limited independent research on its mechanism of action. The focus of this guide is 2-MPPA, a compound with a well-defined pharmacological profile. This document details the molecular interactions, downstream signaling pathways, quantitative inhibitory data, and comprehensive experimental protocols relevant to the study of 2-MPPA.
Introduction: Clarification of 3-MPPA versus 2-MPPA
While the query specified "this compound," a thorough review of scientific literature reveals a significant lack of information regarding a distinct mechanism of action for this compound, which is primarily identified as a metabolite of the herbicide glufosinate. Conversely, the structurally related acronym "MPPA" is widely associated with 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) , a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII). Given the extensive research and well-characterized mechanism of action for 2-MPPA, this guide will focus on this compound to provide a detailed and technically valuable resource.
Core Mechanism of Action: Inhibition of Glutamate Carboxypeptidase II (GCPII)
The primary mechanism of action of 2-MPPA is the competitive inhibition of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).[1] GCPII is predominantly expressed on the extracellular surface of astrocytes in the central nervous system.[2] Its primary function is the hydrolysis of the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1][2]
By inhibiting GCPII, 2-MPPA prevents the breakdown of NAAG. This leads to two key downstream effects:
-
Increased levels of N-acetylaspartylglutamate (NAAG): The accumulation of NAAG in the synaptic cleft enhances its activity.
-
Decreased production of glutamate: The inhibition of NAAG hydrolysis reduces the localized production of glutamate, a primary excitatory neurotransmitter.
Signaling Pathways Modulated by 2-MPPA
The therapeutic effects of 2-MPPA are largely attributed to the increased levels of NAAG, which acts as an agonist at the presynaptic metabotropic glutamate receptor 3 (mGluR3).[2][3] Activation of mGluR3 leads to a G-protein coupled signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This cascade ultimately suppresses the release of glutamate from presynaptic terminals, thereby reducing overall glutamatergic neurotransmission and mitigating excitotoxicity.[1][4]
Figure 1: Signaling pathway of GCPII inhibition by 2-MPPA.
Quantitative Data
The inhibitory potency of 2-MPPA and related compounds against GCPII has been quantified in numerous studies. The following table summarizes key quantitative data.
| Parameter | Value | Compound | Comments |
| IC50 | 90 nM | 2-MPPA | Half-maximal inhibitory concentration.[1] |
| IC50 | 67 nM | (S)-2-MPPA | Enantiomer-specific inhibitory concentration.[5] |
| IC50 | 85 nM | (R)-2-MPPA | Enantiomer-specific inhibitory concentration.[5] |
| Km (NAAG) | 130 nM | NAAG | Michaelis-Menten constant for the substrate NAAG.[3] |
| kcat | 4 s-1 | GCPII | Catalytic turnover number.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-MPPA.
In Vitro GCPII Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of recombinant human GCPII activity using a fluorogenic substrate.[6][7]
Materials:
-
Recombinant human GCPII
-
Fluorogenic GCPII substrate (e.g., Glu-Glu dipeptide labeled with fluorescein)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4
-
2-MPPA (and other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of 2-MPPA and other test compounds in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of recombinant GCPII (e.g., 0.02 nM final concentration) to each well.
-
Add the diluted test compounds to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitors for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells (e.g., 100 nM final concentration).
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro GCPII inhibition assay.
In Vivo Microdialysis for NAAG and Glutamate Quantification
This protocol allows for the measurement of extracellular levels of NAAG and glutamate in the brain of a living animal following the administration of 2-MPPA.[1][8]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
2-MPPA solution for administration
-
HPLC or LC-MS/MS system for sample analysis
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover for at least 48-72 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min) for a stabilization period of at least 1-2 hours.
-
Baseline Collection: Collect at least 3-4 baseline microdialysate samples (e.g., 20-30 minute fractions) to determine basal levels of NAAG and glutamate.
-
2-MPPA Administration: Administer 2-MPPA via the desired route (e.g., intraperitoneal injection).
-
Post-Dosing Collection: Continue collecting microdialysate fractions for the desired duration (e.g., 4-8 hours).
-
Sample Analysis: Analyze the collected fractions using HPLC or LC-MS/MS to quantify the concentrations of NAAG and glutamate.
-
Histological Verification: At the end of the experiment, perfuse the animal and section the brain to verify the correct placement of the microdialysis probe.
Western Blot for GCPII Expression
This protocol is used to determine the levels of GCPII protein expression in tissue homogenates.
Materials:
-
Tissue of interest (e.g., brain tissue)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GCPII
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a protein assay.
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GCPII overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Conclusion
2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a well-characterized inhibitor of Glutamate Carboxypeptidase II. Its mechanism of action, involving the potentiation of NAAG signaling through mGluR3 and the reduction of excitotoxic glutamate, presents a promising therapeutic strategy for a variety of neurological disorders. The experimental protocols detailed in this guide provide a robust framework for the further investigation of 2-MPPA and other GCPII inhibitors in both basic research and drug development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. N-acetyl-L-glutamate in brain: assay, levels, and regional and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Measurement of N-Acetyl-aspartyl-glutamate (NAAG) at 3 Tesla Using TE-Averaged PRESS Spectroscopy and Regularized Lineshape Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Combination of In Silico and In Vitro Screening to Identify Novel Glutamate Carboxypeptidase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo microdialysis and gas chromatography/mass spectrometry for studies on release of N-acetylaspartlyglutamate and N-acetylaspartate in rat brain hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Toxicological Deep Dive into 3-Methylphosphinicopropionic Acid: Navigating Data Gaps and Charting a Path Forward
For Immediate Release
[City, State] – In the intricate landscape of chemical safety and risk assessment, a comprehensive understanding of the toxicological profile of pesticide metabolites is paramount. This technical guide provides an in-depth analysis of the current state of knowledge regarding the toxicology of 3-Methylphosphinicopropionic Acid (3-MPPA), a principal metabolite of the widely used herbicides glyphosate (B1671968) and glufosinate-ammonium.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a thorough review of available data, highlighting significant knowledge gaps, and proposing a structured approach for future toxicological evaluation.
While 3-MPPA is recognized as a key environmental and biological indicator of exposure to its parent compounds, a striking scarcity of direct toxicological data for this metabolite persists.[4][5] This guide addresses this critical data gap by synthesizing the limited available information, inferring potential toxicological properties from related compounds, and outlining a comprehensive testing strategy based on established international guidelines.
Executive Summary
This compound (3-MPPA) is a chemical compound of increasing environmental and health interest due to its origin as a primary breakdown product of glyphosate and glufosinate-ammonium.[1][2][3] Despite its prevalence, a comprehensive toxicological profile of 3-MPPA is conspicuously absent from the scientific literature. This guide provides a detailed overview of the known chemical and physical properties of 3-MPPA, summarizes the existing, albeit limited, toxicological data, and leverages information from its parent compounds to infer potential hazards.
A significant finding of this review is the lack of quantitative data for key toxicological endpoints such as acute toxicity (LD50), repeated dose toxicity (NOAEL, LOAEL), genotoxicity, and carcinogenicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides basic hazard statements, indicating that 3-MPPA is harmful if swallowed and causes skin and eye irritation.[1][2] Some aquatic toxicity data for a glufosinate (B12851) degradate, referred to as MPP, is available and provides a preliminary understanding of its environmental impact.[6]
To address the current data deficiencies, this guide proposes a standardized toxicological testing workflow for 3-MPPA, adhering to the internationally recognized guidelines of the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Furthermore, potential mechanisms of toxicity and affected signaling pathways are explored based on the known toxicodynamics of organophosphorus compounds.
This technical document serves as a foundational resource for the scientific community, aiming to stimulate and guide future research efforts to fully characterize the toxicological profile of 3-MPPA and ensure a robust, science-based risk assessment.
Chemical Identity and Physicochemical Properties
3-MPPA is an organophosphorus compound with the chemical formula C4H9O4P.[4] A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical Identity and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(hydroxymethylphosphoryl)propanoic acid | [3] |
| CAS Number | 15090-23-0 | [3][4] |
| Molecular Formula | C4H9O4P | [4] |
| Molecular Weight | 152.09 g/mol | [4] |
| SMILES | CP(O)(=O)CCC(O)=O | |
| Physical State | White Solid | |
| Melting Point | approximately 95°C (decomposes) | |
| Water Solubility | Data Not Available | |
| Log Kow | Data Not Available | |
| Vapor Pressure | Data Not Available |
Known Toxicological Data and Hazard Classification
Direct toxicological data for 3-MPPA is exceptionally limited. The primary sources of information are safety data sheets and chemical databases that provide GHS hazard classifications.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]
A safety data sheet for the disodium (B8443419) salt of this compound explicitly states "No data available" for oral, inhalation, and dermal LD50 values.
Aquatic Toxicity:
Some data is available for a glufosinate degradate identified as "MPP" from the U.S. EPA, which is presumed to be this compound. These values provide an initial assessment of its potential risk to aquatic organisms.[6]
Table 2: Aquatic Toxicity of Glufosinate Degradate (MPP)
| Species | Endpoint | Value (µg/L) | Reference |
| Freshwater Fish | LC50 | > 50,000 | [6] |
| Freshwater Invertebrates | EC50 | 26,000 | [6] |
| Marine/Estuarine Fish | LC50 | 21,000 | [6] |
| Marine/Estuarine Invertebrates | EC50 | < 6,430 | [6] |
| Aquatic Plants | EC50 | > 1,000,000 | [6] |
Inferred Toxicological Profile from Parent Compounds
Given the paucity of data for 3-MPPA, an inferential analysis based on its parent compounds, glyphosate and glufosinate, is necessary to anticipate its potential toxicological properties. It is crucial to emphasize that these are inferences and require experimental validation.
4.1. Toxicology of Glyphosate
Glyphosate, the active ingredient in many broad-spectrum herbicides, has been extensively studied. Its primary mode of action in plants is the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is absent in mammals, which is a primary reason for its relatively low acute toxicity in these species. However, concerns have been raised regarding potential long-term health effects, including carcinogenicity. The toxicogenomics of glyphosate and its formulations have been investigated, suggesting that the formulated products may be more toxic than glyphosate alone.[2][4][7][8][9]
4.2. Toxicology of Glufosinate-Ammonium
Glufosinate-ammonium is another broad-spectrum herbicide. Its mechanism of action involves the inhibition of glutamine synthetase, an enzyme crucial for ammonia (B1221849) detoxification and amino acid metabolism in both plants and animals. This can lead to an accumulation of ammonia, resulting in neurotoxic effects.
4.3. General Toxicology of Organophosphorus Compounds
As an organophosphorus compound, 3-MPPA belongs to a class of chemicals known for their potential to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of adverse effects. While the potential for 3-MPPA to inhibit AChE is unknown, it is a plausible mechanism of toxicity that warrants investigation.
Table 3: Summary of Potential Toxicological Endpoints for 3-MPPA (Inferred)
| Toxicological Endpoint | Inferred Potential for 3-MPPA | Basis for Inference |
| Acute Oral Toxicity | Moderate to Low | GHS classification as "Harmful if swallowed".[1][3] |
| Acute Dermal Toxicity | Low | Inferred from parent compounds and general properties. |
| Acute Inhalation Toxicity | Low | Inferred from parent compounds and general properties. |
| Skin/Eye Irritation | Irritant | GHS classification.[1][3] |
| Dermal Sensitization | Unknown | Data needed. |
| Repeated Dose Toxicity | Potential for target organ effects (e.g., liver, kidney) | Observed in studies of parent compounds.[4] |
| Genotoxicity | Potential for genotoxic effects | Conflicting data on parent compounds; requires direct testing. |
| Carcinogenicity | Unknown | Data needed; conflicting classifications for glyphosate. |
| Neurotoxicity | Potential for acetylcholinesterase inhibition | Structural class (organophosphorus compound). |
| Reproductive/Developmental Toxicity | Unknown | Data needed. |
Proposed Toxicological Testing Strategy
To address the significant data gaps for 3-MPPA, a tiered testing strategy based on established international guidelines is proposed. This workflow will provide the necessary data for a comprehensive risk assessment.
Caption: Proposed tiered toxicological testing workflow for 3-MPPA.
Potential Mechanisms of Toxicity and Signaling Pathways
Based on its chemical structure and the known effects of related compounds, several potential mechanisms of toxicity and affected signaling pathways can be hypothesized for 3-MPPA.
6.1. Acetylcholinesterase Inhibition
As an organophosphorus compound, the most direct potential mechanism of neurotoxicity is the inhibition of acetylcholinesterase (AChE).
Caption: Inferred mechanism of acetylcholinesterase inhibition by 3-MPPA.
6.2. Oxidative Stress
Many pesticides and their metabolites have been shown to induce oxidative stress, leading to cellular damage. This is a plausible pathway for 3-MPPA-induced toxicity.
Caption: Inferred oxidative stress pathway induced by 3-MPPA.
Experimental Protocols for Key Studies
Detailed protocols for the key toxicological studies proposed in the testing strategy are outlined below, based on OECD guidelines.
7.1. Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Test Animals: Healthy, young adult female rats.
-
Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle.
-
Dose Administration: A single oral dose of 3-MPPA is administered by gavage. The starting dose is selected from fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Procedure: A stepwise procedure is used with 3 animals per step. The outcome of the first step determines the next dose level.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS acute toxicity category.
7.2. Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Procedure: The tester strains are exposed to various concentrations of 3-MPPA, with and without a metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.
7.3. Subchronic Oral Toxicity Study (90-Day Study in Rodents - OECD 408)
-
Test Animals: Groups of male and female rats.
-
Dose Administration: 3-MPPA is administered daily in the diet or by gavage for 90 days. At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
-
Pathology: All animals undergo a gross necropsy. Histopathological examination of a comprehensive set of organs and tissues is performed.
-
Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).
Environmental Fate and Human Exposure
Environmental Fate:
3-MPPA is formed in the environment through the microbial degradation of glyphosate and glufosinate.[10] Its persistence and mobility in soil and water are key factors in determining its potential for environmental exposure. Studies on glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), indicate that their mobility in soil is generally low due to strong adsorption to soil particles.[11][12][13] However, under certain conditions, leaching to groundwater can occur. The biodegradation of 3-MPPA itself is not well-characterized.[1][14][15][16]
Human Exposure Pathways:
Human exposure to 3-MPPA can occur through various pathways:[17][18]
-
Dietary Intake: Consumption of food and water containing residues of glyphosate or glufosinate, which can be metabolized to 3-MPPA, or direct contamination of food and water with 3-MPPA.
-
Occupational Exposure: For agricultural workers, inhalation and dermal contact during the handling and application of glyphosate- and glufosinate-based herbicides are potential routes of exposure.
-
Residential Exposure: Use of herbicides in residential settings can also lead to exposure.
Biomonitoring studies have detected 3-MPPA in human urine, confirming that human exposure is occurring.[4][5][19][20][21][22]
Conclusion and Future Directions
The toxicological profile of this compound remains largely uncharacterized, representing a significant data gap in the safety assessment of glyphosate- and glufosinate-based herbicides. This technical guide has synthesized the limited available information and proposed a clear path forward for a comprehensive toxicological evaluation. The inferential analysis based on its parent compounds suggests potential for target organ toxicity and neurotoxicity, which must be investigated through empirical studies.
The implementation of the proposed tiered testing strategy is essential to generate the necessary data to establish health-based guidance values and ensure the protection of human and environmental health. Future research should also focus on the environmental fate and transport of 3-MPPA to better understand its exposure potential. This guide serves as a critical resource to direct these much-needed research efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. env.go.jp [env.go.jp]
- 3. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Methylphosphinico)propionic acid | 15090-23-0 | FM172706 [biosynth.com]
- 5. A Human Biomonitoring Study Assessing Glyphosate and Aminomethylphosphonic Acid (AMPA) Exposures among Farm and Non-Farm Families [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. 3-methyl-phosphinico-propionic acid (Ref: AE-F061517) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. posgrado.agro.unlp.edu.ar [posgrado.agro.unlp.edu.ar]
- 11. Frontiers | Glyphosate and AMPA have low mobility through different soil profiles of the prosecco wine production area: A monitoring study in north-eastern Italy [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. wellwater.oregonstate.edu [wellwater.oregonstate.edu]
- 14. Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Element 4: Exposure Routes [atsdr.cdc.gov]
- 18. Exposure Pathways, Systemic Distribution, and Health Implications of Micro- and Nanoplastics in Humans [mdpi.com]
- 19. A Human Biomonitoring Study Assessing Glyphosate and Aminomethylphosphonic Acid (AMPA) Exposures among Farm and Non-Farm Families - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
The Emergence of 3-Methylphosphinicopropionic Acid: A Key Metabolite in Herbicide Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Methylphosphinicopropionic acid (3-MPPA) has been identified as a significant metabolite of widely used herbicides, namely glyphosate (B1671968) and glufosinate (B12851) ammonium (B1175870).[1][2] Its presence in environmental and biological samples serves as a key indicator of exposure to these agrochemicals.[1][3] This technical guide provides a comprehensive overview of the discovery, analytical methodologies, and quantitative data related to 3-MPPA, tailored for researchers, scientists, and professionals in drug development.
Discovery and Significance
The discovery of 3-MPPA as a metabolite is intrinsically linked to the environmental fate and toxicology studies of its parent herbicides. It is recognized as an environmental transformation product of Glufosinate ammonium.[4][5] The formation of 3-MPPA is a result of the metabolic breakdown of these herbicides in various matrices, including plants, soil, and biological systems.[6] Its detection in human urine has been correlated with exposure to glyphosate.[1] Understanding the formation and detection of 3-MPPA is crucial for regulatory assessment and for research into the environmental impact of these herbicides.[6]
Quantitative Data
The following tables summarize the quantitative data available for 3-MPPA in different matrices. This data is essential for establishing baseline levels, assessing exposure, and developing sensitive analytical methods.
Table 1: Residue Levels of 3-MPPA in Glufosinate-Tolerant Soya Bean [6]
| Trial Location (USA) | 3-HMPPA (MPP) (ppm) | Glufosinate (ppm) | N-acetyl-L-glufosinate (NAG) (ppm) | Total Residue (glufosinate equivalents, ppm) |
| Trial 1 | 0.28 | <0.05 | 0.63 | 0.96 |
| Trial 2 | 0.23 | <0.05 | 0.52 | 0.80 |
| Trial 3 | 0.15 | <0.05 | 0.35 | 0.55 |
| Trial 4 | 0.33 | <0.05 | 0.75 | 1.13 |
| Trial 5 | 0.18 | <0.05 | 0.41 | 0.64 |
| Trial 6 | 0.21 | <0.05 | 0.48 | 0.74 |
Data from supervised trials with two applications of glufosinate-ammonium (B1218520) to glufosinate-tolerant soya beans. Samples were taken at the earliest commercial harvest.
Table 2: Analytical Method Performance for 3-MPPA
| Analytical Method | Matrix | Limit of Detection (LOD) |
| GC-MS | Human Serum | 1 pg |
| UPLC-MS/MS | Human Blood | 0.01 mg/L |
This table summarizes the reported limits of detection for 3-MPPA in biological matrices using different analytical techniques.[7][8]
Experimental Protocols
Detailed methodologies are critical for the accurate detection and quantification of 3-MPPA. The following sections outline the key experimental protocols cited in the literature.
Sample Preparation: Solid-Phase Extraction (SPE) for Tea Infusions[4]
This protocol describes the extraction and cleanup of 3-MPPA from tea infusions prior to analysis by capillary electrophoresis.
-
Preparation of Tea Infusion: Steep tea leaves/buds in hot/boiling water.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the tea infusion sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute 3-MPPA from the cartridge using a suitable solvent.
-
-
Analysis: The eluate is then ready for analysis by dual-channel capillary electrophoresis-coupled contactless conductivity detection (CE-C4D).[3]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Human Serum[8]
This method is designed for the analysis of 3-MPPA in human serum.
-
Extraction:
-
Utilize a mixed-mode solid-phase extraction (SPE) cartridge with both anion exchange and weak nonpolar interaction properties to extract 3-MPPA from the serum sample.
-
-
Derivatization:
-
Derivatize the extracted 3-MPPA to form its tert-butyldimethylsilyl (t-BDMS) derivative to enhance volatility for GC analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Inject the derivatized sample into the GC system for separation.
-
Mass Spectrometer (MS): Detect and quantify the t-BDMS derivative of 3-MPPA. The detection limit for MPPA is 10 pg.[7]
-
Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[9]
This method provides a rapid and sensitive determination of 3-MPPA in human blood.
-
Extraction:
-
Employ a modified Quick Polar Pesticides Extraction (QuPPe) method for the extraction of 3-MPPA from blood samples.
-
-
Cleanup:
-
Use PRiME HLB sorbents for sample cleanup to remove matrix interferences.
-
-
UPLC-MS/MS Analysis:
-
UPLC System: Separate 3-MPPA from other components in the cleaned-up extract.
-
Tandem Mass Spectrometer (MS/MS): Detect and quantify 3-MPPA with high sensitivity and selectivity. The LOD for MPPA is 0.01 mg/L.[8]
-
Visualizations
The following diagrams illustrate the metabolic pathway and a general analytical workflow for 3-MPPA.
Caption: Metabolic pathway of Glufosinate to 3-MPPA.
Caption: General analytical workflow for 3-MPPA determination.
References
- 1. 3-(Methylphosphinico)propionic acid | 15090-23-0 | FM172706 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of 3-(Methylphosphinico) Propionic Acid (MPPA) in Tea Infusions by Dual-Channel Capillary Electrophoresis following Solid-Phase Extraction - STEMart [ste-mart.com]
- 4. echemi.com [echemi.com]
- 5. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of glufosinate ammonium and its metabolite, this compound, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and rapid determination of glyphosate, glufosinate, bialaphos and metabolites by UPLC-MS/MS using a modified Quick Polar Pesticides Extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylphosphinicopropionic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphosphinicopropionic acid (3-MPPA) is the primary metabolite of glufosinate-ammonium (B1218520), a widely used broad-spectrum herbicide.[1][2][3] Understanding the chemical properties, metabolic pathways, analytical detection methods, and toxicological profile of 3-MPPA is crucial for researchers, scientists, and professionals involved in drug development, environmental science, and food safety. This technical guide provides an in-depth overview of the current scientific knowledge on 3-MPPA.
Chemical and Physical Properties
3-MPPA is a white solid with a molecular formula of C4H9O4P and a molecular weight of 152.09 g/mol .[3][4] It is a polar compound, a characteristic that influences its environmental mobility and the analytical methods required for its detection.
| Property | Value | Reference(s) |
| Chemical Name | 3-(Hydroxymethylphosphinyl)propanoic acid | [4] |
| CAS Number | 15090-23-0 | [3] |
| Molecular Formula | C4H9O4P | [3][4] |
| Molecular Weight | 152.09 g/mol | [3][4] |
| Appearance | White Solid | [3] |
| Melting Point | Approximately 95°C (decomposes) | [3] |
Metabolic Pathways
3-MPPA is formed through the metabolism of glufosinate (B12851) in various organisms, including plants and soil microorganisms.[2][5][6] The metabolic transformation is a key aspect of the environmental fate of glufosinate.
Glufosinate Metabolism to 3-MPPA
The biotransformation of glufosinate to 3-MPPA primarily occurs in soil and plants.[5][6] In soil, microorganisms play a crucial role in the degradation of glufosinate. The process involves enzymatic reactions such as transamination and deamination.[2]
Metabolic conversion of glufosinate to 3-MPPA.
Analytical Methodologies
The detection and quantification of 3-MPPA in various matrices such as soil, water, and biological samples present analytical challenges due to its high polarity and lack of a strong chromophore.[7] Consequently, derivatization is often required, especially for gas chromatography-based methods.
Common Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires a derivatization step to increase the volatility and thermal stability of 3-MPPA.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method that can often analyze 3-MPPA directly without derivatization, making it a preferred method for many applications.[7]
Sample Preparation and Derivatization Workflow
A typical workflow for the analysis of 3-MPPA in a complex matrix involves extraction, cleanup, derivatization (if necessary), and instrumental analysis.
General analytical workflow for 3-MPPA.
| Parameter | GC-MS | LC-MS/MS | Reference(s) |
| Derivatization | Typically required | Often not required | [7] |
| Typical Matrix | Serum, Soil | Water, Food, Urine | [7][8] |
| Reported LOD | 0.01 mg/L (in blood) | 10 ng/L (in water) | [7] |
Toxicological Profile
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) concluded that the toxicity of glufosinate metabolites, including 3-MPPA, is lower than that of the parent compound, glufosinate-ammonium.[9] The JMPR established a group Acceptable Daily Intake (ADI) of 0-0.01 mg/kg bw for glufosinate-ammonium and its metabolites (NAG, MPP, and MPA).[1][9]
GHS Hazard Classification
Based on aggregated data from the ECHA C&L Inventory, 3-MPPA has the following GHS hazard classifications:
| Hazard Statement | Classification | Reference(s) |
| H302 | Harmful if swallowed (Acute toxicity, oral, Category 4) | [4] |
| H315 | Causes skin irritation (Skin irritation, Category 2) | [4] |
| H319 | Causes serious eye irritation (Eye irritation, Category 2) | [4] |
Regulatory Status
Specific regulatory limits for 3-MPPA as a standalone compound are generally not established. Instead, regulatory bodies like the European Union and the United States Environmental Protection Agency (EPA) include 3-MPPA within the residue definition of glufosinate for setting Maximum Residue Limits (MRLs) in food commodities.
-
European Union: The EU MRL for glufosinate is defined as the sum of glufosinate isomers, its salts, 3-MPPA, and N-acetyl-glufosinate (NAG), expressed as glufosinate.[10] For honey, this MRL is set at 50 ng/g.[9][10]
-
United States: The US tolerance for glufosinate in soybeans includes 3-MPPA in its residue definition.[4]
Environmental Fate
3-MPPA is a product of the environmental degradation of glufosinate. In soil, the degradation of glufosinate to 3-MPPA is primarily a microbial process.[6][11] The half-life of glufosinate in soil is relatively short, ranging from 2.30 to 2.93 days in an open field.[11] The formation of 3-MPPA from glufosinate in soil has been shown to be enantiomer-dependent, with the L-isomer of glufosinate being preferentially degraded.[6][12]
Conclusion
This compound is a significant metabolite of the herbicide glufosinate-ammonium. While its chemical properties and the analytical methods for its detection are well-documented, specific quantitative toxicological data for 3-MPPA remain limited. Regulatory assessments consider its toxicity in conjunction with the parent compound, glufosinate, and have established group ADIs and MRLs that encompass 3-MPPA. For researchers and professionals in related fields, a thorough understanding of 3-MPPA's formation, detection, and regulatory context is essential for comprehensive risk assessment and management.
References
- 1. apps.who.int [apps.who.int]
- 2. Initial Steps in the Degradation of Phosphinothricin (Glufosinate) by Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-NOP: Mutagenicity and genotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. efsa.europa.eu [efsa.europa.eu]
- 7. In vitro toxicity evaluation of low doses of pesticides in individual and mixed condition on human keratinocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. fao.org [fao.org]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
- 12. fao.org [fao.org]
An In-Depth Technical Guide to 3-Methylphosphinicopropionic Acid (3-MPPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylphosphinicopropionic acid (3-MPPA), a primary metabolite of the widely used herbicide glufosinate (B12851), is of increasing interest to the scientific community. This document provides a comprehensive technical overview of 3-MPPA, including its chemical properties, metabolic formation, and analytical methodologies for its detection and quantification. This guide also delves into the known biological effects of 3-MPPA, summarizing available toxicological data and exploring its potential interactions with cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers in their investigations of this compound.
Introduction
This compound (3-MPPA), also known as 3-(hydroxymethylphosphinyl)propionic acid, is the principal degradation product of the herbicide glufosinate in plants, soil, and various organisms. Glufosinate itself is a broad-spectrum herbicide that acts by inhibiting glutamine synthetase.[1] The presence of 3-MPPA in environmental and biological samples is a key indicator of glufosinate exposure and metabolism.[2] While often mentioned in the context of pesticide residue analysis, the intrinsic biological activities and toxicological profile of 3-MPPA are areas of growing research. This guide aims to consolidate the current knowledge on 3-MPPA to facilitate further research and understanding of its properties and potential implications for human health and the environment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 15090-23-0 |
| Molecular Formula | C₄H₉O₄P |
| Molecular Weight | 152.09 g/mol [3] |
| Appearance | White Solid[4] |
| Melting Point | Approximately 95°C (decomposes) |
| SMILES | CP(O)(=O)CCC(O)=O[3] |
| Storage Temperature | 2-8°C[3] |
Metabolism of Glufosinate to 3-MPPA
The formation of 3-MPPA is a critical step in the environmental and biological degradation of glufosinate. In soil and plants, glufosinate is primarily metabolized to 3-MPPA.[5] This degradation is largely mediated by microbial activity in the soil.[5] While the complete enzymatic pathway is not fully elucidated in all organisms, the transformation involves the deamination and subsequent oxidation of the glufosinate molecule.
Biological Effects and Toxicology
The biological effects of 3-MPPA are an area of active investigation. Some studies have suggested that 3-MPPA may possess intrinsic biological activity. One source indicates that 3-MPPA has been shown to inhibit the growth of bacteria by inhibiting the synthesis of DNA and RNA; however, detailed studies and protocols to confirm this are not widely available.[3]
A study on a structurally different compound, pyropheophorbide-a methyl ester (MPPa), in the context of photodynamic therapy (PDT), demonstrated an impact on the Akt/NF-κB signaling pathway in breast cancer cells, leading to reduced migration and invasion.[4] It is important to note that this finding relates to MPPa and not 3-MPPA, and any extrapolation of these results should be done with caution. Further research is needed to determine if 3-MPPA has any effect on key mammalian signaling pathways such as mTOR, MAPK, or NF-κB.
Toxicological data specifically for 3-MPPA is limited. Most available data pertains to the parent compound, glufosinate. Regulatory agencies consider the toxicity of major metabolites like 3-MPPA in the overall risk assessment of the parent herbicide.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, peer-reviewed synthesis protocol for 3-MPPA is not readily found. However, a plausible synthetic route can be inferred from general organophosphorus chemistry. A potential approach could involve the reaction of a methylphosphonous dihalide with a protected 3-halopropionic acid derivative, followed by hydrolysis.
Note: This is a hypothetical pathway and requires experimental validation.
Analytical Methods for Quantification of 3-MPPA
The analysis of 3-MPPA in various matrices is typically performed using chromatographic methods coupled with mass spectrometry.
5.2.1. Sample Preparation and Extraction
A general workflow for the extraction of 3-MPPA from biological or environmental samples is outlined below.
Protocol: Extraction from Human Serum for GC-MS Analysis [6]
-
Sample Preparation: To 1 mL of human serum, add an internal standard.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge (anion exchange and weak nonpolar interaction) with methanol and water.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute 3-MPPA and glufosinate with an appropriate solvent.
-
-
Derivatization:
-
Evaporate the eluate to dryness.
-
Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate to form the tert-butyldimethylsilyl (t-BDMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to achieve separation.
-
Detect and quantify using mass spectrometry in selected ion monitoring (SIM) mode.
-
5.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the direct analysis of 3-MPPA without derivatization.
Protocol: UPLC-MS/MS Analysis in Human Blood [7]
-
Extraction (QuPPe Method):
-
To a blood sample, add an extraction solvent (e.g., methanol with formic acid).
-
Vortex and centrifuge to precipitate proteins and extract the analytes.
-
-
Cleanup:
-
Use a cleanup sorbent (e.g., PRiME HLB) to remove matrix components.
-
-
UPLC-MS/MS Analysis:
-
Inject the cleaned extract onto a suitable UPLC column (e.g., a column designed for polar pesticides).
-
Use a gradient elution with a mobile phase containing an acidic modifier (e.g., formic acid).
-
Detect and quantify using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Assay for Inhibition of Bacterial DNA Synthesis
Protocol: General Bacterial DNA Synthesis Inhibition Assay
-
Bacterial Culture: Grow a bacterial strain of interest (e.g., E. coli) to mid-log phase in a suitable broth medium.
-
Treatment: Aliquot the bacterial culture into a 96-well plate. Add varying concentrations of the test compound (3-MPPA) to the wells. Include a positive control (a known DNA synthesis inhibitor, e.g., ciprofloxacin) and a negative control (vehicle).
-
Labeling: Add a radiolabeled DNA precursor (e.g., [³H]-thymidine) to each well and incubate for a defined period to allow for incorporation into newly synthesized DNA.
-
Precipitation and Washing: Stop the incorporation by adding cold trichloroacetic acid (TCA). Harvest the precipitated DNA onto glass fiber filters and wash extensively with TCA and ethanol (B145695) to remove unincorporated label.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of DNA synthesis for each concentration of 3-MPPA compared to the negative control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).
Quantitative Data
The following tables summarize quantitative data related to the analytical detection of 3-MPPA.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 3-MPPA in Various Matrices
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Human Blood | UPLC-MS/MS | 0.01 mg/L | - | [7] |
| Human Serum | GC-MS | 1 pg (on-column) | - | [6] |
| Soil | GC-FPD | 0.005 mg/L | 0.02 mg/kg | [5] |
Conclusion
This compound is a significant metabolite of the herbicide glufosinate, and its detection serves as a reliable biomarker of exposure. While sensitive analytical methods for its quantification are well-established, there remain notable gaps in the understanding of its biological activity, particularly in mammalian systems. The potential for 3-MPPA to inhibit bacterial DNA and RNA synthesis warrants further investigation with detailed experimental validation. For drug development professionals, the lack of data on its interaction with key signaling pathways such as mTOR, MAPK, and NF-κB highlights a critical area for future research to fully assess its toxicological and pharmacological profile. The synthesis of 3-MPPA also requires the development and publication of a robust and reproducible protocol to facilitate its study. This technical guide provides a foundation for researchers to build upon in their efforts to comprehensively characterize this important metabolite.
References
- 1. PCR inhibition assay for DNA-targeted antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 3. Initial steps in the degradation of phosphinothricin (glufosinate) by soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPPa-PDT suppresses breast tumor migration/invasion by inhibiting Akt-NF-κB-dependent MMP-9 expression via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Glyphosate — Wikipédia [fr.wikipedia.org]
- 7. Phosphonic Acid, (3-{[Hydroxymethyl]amino}-3-Oxopropyl)-Dimethyl Ester - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Methylphosphinicopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological relevance of 3-Methylphosphinicopropionic Acid. All quantitative data is summarized in structured tables, and key experimental and metabolic pathways are visualized using diagrams.
Compound Identity and Physical Properties
This compound, systematically named 3-[hydroxy(methyl)phosphoryl]propanoic acid, is an organophosphorus compound. It is most notably recognized as a major metabolite of the herbicide glufosinate (B12851).[1] Its identity is well-established with the CAS number 15090-23-0.[1]
Structure and Identifiers
| Identifier | Value |
| IUPAC Name | 3-[hydroxy(methyl)phosphoryl]propanoic acid[1] |
| Common Synonyms | 3-(Methylphosphinico)propionic acid, MPP, (2-Carboxyethyl)methylphosphinic Acid[1] |
| CAS Number | 15090-23-0[1] |
| Molecular Formula | C₄H₉O₄P[1] |
| Molecular Weight | 152.09 g/mol [1] |
| SMILES | CP(=O)(CCC(=O)O)O[1] |
| InChI Key | QXFUBAAEKCHBQY-UHFFFAOYSA-N[1] |
Physicochemical Data
The physical state of this compound is a white to off-white solid. Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| Appearance | White to off-white solid | [ChemicalBook] |
| Melting Point | ~95°C (decomposes) | [ChemicalBook] |
| Boiling Point | 488.6 ± 28.0 °C (Predicted) | [ChemicalBook] |
| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [ChemicalBook] |
| pKa | 2.69 ± 0.50 (Predicted) | [ChemicalBook] |
| Storage Temperature | 2-8°C |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While experimentally derived spectra are not widely published, predicted NMR data serves as a useful reference.
Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Proton NMR) Data (Predicted) | |||
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CH₂-COOH | 2.5 - 2.8 | Multiplet | - |
| -CH₂-P | 1.8 - 2.2 | Multiplet | - |
| P-CH₃ | 1.3 - 1.6 | Doublet | J(P,H) ≈ 15-20 |
| -COOH | 10 - 12 | Singlet (broad) | - |
| P-OH | Variable | Singlet (broad) | - |
| ¹³C NMR (Carbon NMR) Data (Predicted) | |||
| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| C=O | 170 - 175 | Singlet | - |
| -CH₂-COOH | 30 - 35 | Doublet | J(P,C) ≈ 5-10 |
| -CH₂-P | 25 - 30 | Doublet | J(P,C) ≈ 90-100 |
| P-CH₃ | 15 - 20 | Doublet | J(P,C) ≈ 100-110 |
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound.
Synthesis Protocol
A patented method for the preparation of this compound (referred to as 2-carboxyethyl methyl phosphinic acid) involves the reaction of methylphosphine (B1207260) dichloride with acrylic acid, followed by hydrolysis.[2]
Methodology:
-
Reaction Initiation: Under the protection of an inert gas, acrylic acid is added dropwise to methylphosphine dichloride at a temperature of 50-60°C. The rate of addition is controlled to maintain the reaction temperature below 80°C.
-
Reaction Continuation: After the addition is complete, the reaction is continued at 50-60°C.
-
Hydrolysis: Water is then added dropwise to the reaction system.
-
Final Reaction: The system is placed in a mixed solution of water and an organic solvent to complete the reaction, yielding 2-carboxyethyl methyl phosphinic acid.[2]
Analytical Protocol: Quantification in Soil by LC-MS/MS
This protocol is adapted for the analysis of polar pesticides like this compound in soil matrices.[3]
1. Sample Preparation and Extraction:
- Air-dry and sieve (2 mm) soil samples.
- Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
- Add 20 mL of an alkaline extraction solution (e.g., 0.1 M potassium hydroxide).
- Vortex for 2 minutes, then sonicate for 15 minutes.
- Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
2. Derivatization:
- Take a 1 mL aliquot of the supernatant and adjust the pH to ~9.0 with a borate (B1201080) buffer.
- Add 100 µL of a 5 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
- Vortex and let it react at room temperature for 1 hour.[3]
- Add 100 µL of 1 M phosphoric acid to stop the reaction.
3. Solid-Phase Extraction (SPE) Cleanup:
- Condition a mixed-mode SPE cartridge with 5 mL of methanol (B129727), then 5 mL of deionized water.
- Load the derivatized sample onto the cartridge.
- Wash the cartridge with 5 mL of water, then 5 mL of 50% methanol.
- Elute the analyte with 5 mL of methanol containing 1% formic acid.
- Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection.
4. LC-MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for the FMOC-derivatized compound.[3]
start [label="Soil Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
extraction [label="Alkaline Extraction\n(Vortex, Sonicate, Centrifuge)"];
supernatant [label="Supernatant Collection"];
derivatization [label="Derivatization with\nFMOC-Cl (pH 9)"];
cleanup [label="SPE Cleanup\n(Mixed-Mode Cartridge)"];
analysis [label="LC-MS/MS Analysis\n(ESI-, MRM)"];
end [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction;
extraction -> supernatant;
supernatant -> derivatization;
derivatization -> cleanup;
cleanup -> analysis;
analysis -> end;
}
Biological Significance
This compound is primarily of interest due to its role as a metabolite of the widely used herbicide, glufosinate.
Metabolic Pathway of Glufosinate
In non-transgenic plants and various environmental systems, the herbicide L-glufosinate (also known as phosphinothricin) is metabolized into several compounds. The primary pathway involves deamination to form 4-methylphosphinico-2-oxo-butanoic acid (PPO), which is then decarboxylated to yield this compound (MPP).[4][5] MPP is considered a stable and final product in this metabolic sequence.[6]
Antibacterial Activity
Research has indicated that this compound possesses antibacterial properties. It is suggested to inhibit the growth of bacteria by interfering with the synthesis of DNA and RNA. This mode of action distinguishes it from many common antibiotics and presents a potential area for further investigation in antimicrobial research.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. It should be stored in a cool, dry place, typically between 2-8°C.
References
- 1. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107936054B - Preparation method of 2-carboxyethyl methyl phosphinic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comparative investigation of the metabolism of the herbicide glufosinate in cell cultures of transgenic glufosinate-resistant and non-transgenic oilseed rape (Brassica napus) and corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] The Metabolites of the Herbicide L-Phosphinothricin (Glufosinate) (Identification, Stability, and Mobility in Transgenic, Herbicide-Resistant, and Untransformed Plants) | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 3-Methylphosphinicopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphosphinicopropionic acid, also known as 2-carboxyethyl methyl phosphinic acid, is an organophosphorus compound of interest, primarily recognized as the major metabolite of the widely used herbicide, glufosinate. Its synthesis is crucial for toxicological studies, environmental monitoring, and as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the available synthesis routes for this compound, with a focus on a one-pot synthesis method, detailed experimental protocols, and quantitative data.
Synthesis Routes
While multiple strategies for the synthesis of phosphinic acids exist, a direct and efficient one-pot method for this compound has been developed. This approach, detailed in Chinese patent CN107936054B, utilizes readily available starting materials and offers a streamlined process with a high yield. Additionally, a well-documented synthesis for the structurally analogous compound, 3-(hydroxyphenylphosphinyl)-propanoic acid, provides valuable insights into the reaction mechanism and potential optimization strategies.
One-Pot Synthesis of this compound
This method involves the reaction of methylphosphonous dichloride (also known as methyl phosphine (B1218219) dichloride) with acrylic acid, followed by in-situ hydrolysis to yield the final product. The process is advantageous due to its simplicity, reduced number of intermediate isolation steps, and high efficiency.[1]
Logical Workflow for the One-Pot Synthesis
Caption: One-pot synthesis workflow for this compound.
Analogous Synthesis: 3-(Hydroxyphenylphosphinyl)-propanoic Acid
The synthesis of 3-(hydroxyphenylphosphinyl)-propanoic acid from dichlorophenylphosphine (B166023) and acrylic acid is a well-documented two-stage process that serves as a useful reference. The first stage involves the reaction of the starting materials to form a mixture of intermediates, which are then hydrolyzed in the second stage to yield the final product.[2]
Quantitative Data
The following table summarizes the key quantitative data for the one-pot synthesis of this compound as described in patent CN107936054B.
| Parameter | Value | Reference |
| Reactants | ||
| Methylphosphonous Dichloride | 1 mole equivalent | [1] |
| Acrylic Acid | 1-1.2 mole equivalents | [1] |
| Water (initial addition) | 1-2 mole equivalents | [1] |
| Water (total) | ≥ 2 mole equivalents | [1] |
| Organic Solvent | 100-1000 mL/mol of methylphosphonous dichloride | [1] |
| Reaction Conditions | ||
| Initial Reaction Temperature | 50-60 °C | [1] |
| Hydrolysis Temperature | 30 °C to boiling point of the organic solvent | [1] |
| Product | ||
| Yield | High (specific percentage not detailed in abstract) | [1] |
| Purity | High (specific percentage not detailed in abstract) | [1] |
Experimental Protocols
Detailed Methodology for the One-Pot Synthesis of this compound
This protocol is based on the information provided in Chinese patent CN107936054B.[1]
Materials:
-
Methylphosphonous dichloride (CH₃PCl₂)
-
Acrylic acid (C₃H₄O₂)
-
Deionized water
-
Organic solvent (e.g., acetone, ethyl acetate, dioxane, or N,N-dimethylformamide)
Procedure:
Step 1: Initial Reaction
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge methylphosphonous dichloride.
-
With stirring, slowly add acrylic acid dropwise to the methylphosphonous dichloride. The molar ratio of methylphosphonous dichloride to acrylic acid should be between 1:1 and 1:1.2.
-
Maintain the reaction temperature between 50 °C and 60 °C during the addition.
-
After the addition is complete, continue stirring at this temperature for a specified period to ensure the reaction goes to completion.
Step 2: Hydrolysis and Product Formation
-
After the initial reaction, add a controlled amount of water dropwise to the reaction mixture. The molar ratio of the initially added water to the methylphosphonous dichloride should be between 1:1 and 2:1.
-
Following the initial water addition, add a mixed solution of water and an organic solvent. The total molar ratio of water to methylphosphonous dichloride should be at least 2:1. The amount of organic solvent should be in the range of 100-1000 mL per mole of methylphosphonous dichloride used.
-
Heat the reaction mixture to a temperature between 30 °C and the boiling point of the chosen organic solvent and maintain for a period to complete the hydrolysis and formation of this compound.
Step 3: Purification
-
The patent suggests that the product can be purified directly from the reaction solution, taking advantage of the solvent system to achieve high purity.
-
The exact purification method (e.g., crystallization, extraction) may depend on the chosen organic solvent. Cooling the reaction mixture to induce crystallization, followed by filtration and drying, is a likely method.
Reference Protocol: Synthesis of 2-carboxyethyl(phenyl)phosphinic acid
This protocol is adapted from US Patent 4,081,463 A for a structurally similar compound and can provide guidance for the synthesis of this compound.[2]
Materials:
-
Dichloro(phenyl)phosphine
-
Acrylic acid
-
Water
Procedure:
Step 1: Intermediate Formation
-
Admix dichloro(phenyl)phosphine with a 25% to 45% molar excess of acrylic acid at a temperature of 80° to 150° C. This reaction forms a mixture of intermediates including 3-(chlorophenylphosphinyl)propionyl chloride, the cyclic anhydride (B1165640) of 2-carboxyethyl(phenyl)phosphinic acid, and the mixed anhydride of acrylic acid with 3-chlorocarbonylethyl(phenyl)phosphinic acid.
Step 2: Hydrolysis
-
Hydrolyze the resulting mixture with a 5 to 15 molar excess of water at a temperature between 0° to 100° C.
-
For example, the mixture of intermediates can be added to water while maintaining the temperature below 55° C.
-
Cool the resulting slurry to approximately 10° C to precipitate the product.
Step 3: Isolation and Purification
-
Filter the solid product, wash with water, and dry.
-
Further product can be obtained by concentrating the filtrate under reduced pressure and filtering the resulting solid.
Signaling Pathways and Logical Relationships
The synthesis of this compound can be visualized as a direct pathway from the starting materials to the final product, as illustrated in the DOT graph in the "One-Pot Synthesis" section. The key logical relationship is the sequential addition of reagents under controlled temperature conditions to facilitate the desired transformations in a single reaction vessel.
Conclusion
The one-pot synthesis of this compound from methylphosphonous dichloride and acrylic acid represents a significant advancement in the preparation of this important metabolite. This method is simple, efficient, and cost-effective, making it suitable for industrial-scale production. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field to replicate and potentially optimize this synthesis for their specific needs. Further investigation into the specific purification techniques for different solvent systems could enhance the robustness of this synthetic route.
References
Methodological & Application
Application Note: Analysis of 3-Methylphosphinicopropionic Acid in Urine by LC-MS/MS
This application note details a sensitive and robust method for the quantitative analysis of 3-Methylphosphinicopropionic Acid (MPPA) in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). MPPA is a metabolite of the widely used herbicide glufosinate, and its measurement in urine is a key biomarker for assessing human exposure.[1]
Introduction
Glufosinate is a broad-spectrum herbicide, and monitoring its metabolite, this compound (MPPA), in biological matrices such as urine is crucial for toxicological and epidemiological studies.[1] LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for quantifying trace levels of MPPA in complex biological samples.[2][3] This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data interpretation.
Experimental Protocols
-
This compound (MPPA) analytical standard
-
This compound-d3 (MPPA-d3) sodium salt (Internal Standard, IS)[4]
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Drug-free human urine for calibration standards and quality controls
-
Stock Solutions: Prepare 1 mg/mL stock solutions of MPPA and MPPA-d3 in LC-MS grade water.
-
Working Standards: Serially dilute the MPPA stock solution with a 50:50 mixture of methanol and water to prepare working standards at appropriate concentrations.
-
Internal Standard Spiking Solution: Prepare a 1 µg/mL working solution of MPPA-d3 in 50:50 methanol:water.
-
Calibration Curve and Quality Control (QC) Samples: Spike drug-free human urine with the MPPA working standards to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.[2]
-
Collect first-morning void urine samples in sterile polypropylene (B1209903) containers.[5]
-
To inhibit microbial degradation, samples can be kept on ice or dry ice during collection.[6]
-
Immediately after collection, centrifuge the samples at 4°C to remove particulate matter.[6]
-
Store the supernatant at -80°C until analysis to ensure stability. Avoid repeated freeze-thaw cycles.[6]
For a high-throughput approach, a simple "dilute and shoot" method is employed.[7]
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.[8][9]
-
In a microcentrifuge tube, combine 100 µL of the urine sample (or standard/QC) with 10 µL of the 1 µg/mL MPPA-d3 internal standard solution.
-
Add 890 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC System: A UPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[10]
-
Column: A reversed-phase column suitable for polar compounds, such as an Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).[11]
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Mobile Phase A: 0.1% Formic Acid in Water[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.0 | 2 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 2 |
| 7.0 | 2 |
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| MPPA | 151.1 | 79.0 | 100 | 15 |
| MPPA-d3 | 154.1 | 81.0 | 100 | 15 |
Data Presentation
The performance of the method should be validated for linearity, precision, accuracy, and sensitivity. The following table summarizes the expected performance characteristics of the assay.
Table 3: Summary of Quantitative Method Performance
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualizations
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Urine Sample Collection Instructions - MosaicDX [mosaicdx.com]
- 6. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. biotage.com [biotage.com]
- 8. cdc.gov [cdc.gov]
- 9. cdc.gov [cdc.gov]
- 10. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 11. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylphosphinicopropionic Acid (3-MPPA) Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphosphinicopropionic acid (3-MPPA) is an organophosphorus compound of significant interest as it is the primary metabolite of the widely used herbicide, glufosinate (B12851). Its detection and quantification in environmental and biological samples are crucial for monitoring glufosinate usage, assessing environmental fate, and understanding potential toxicological impacts. The availability of a well-characterized analytical standard of 3-MPPA is paramount for accurate and reliable analytical measurements.
These application notes provide detailed protocols for the preparation, purification, characterization, and analytical determination of a this compound (3-MPPA) analytical standard.
Physicochemical Properties
A summary of the key physicochemical properties of 3-MPPA is presented in the table below.
| Property | Value | Reference |
| CAS Number | 15090-23-0 | |
| Molecular Formula | C₄H₉O₄P | |
| Molecular Weight | 152.09 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Approximately 95°C (decomposes) | |
| Storage Temperature | 2-8°C | |
| SMILES | CP(=O)(O)CCC(=O)O | |
| InChI Key | QXFUBAAEKCHBQY-UHFFFAOYSA-N |
Preparation of 3-MPPA Analytical Standard
3.1. Synthesis Protocol
This protocol is based on the reaction of a phosphonous dihalide with an α,β-unsaturated carboxylic acid, followed by hydrolysis.
Materials:
-
Methylphosphonous dichloride (CH₃PCl₂)
-
Acrylic acid (CH₂=CHCOOH)
-
Anhydrous toluene (B28343)
-
Deionized water
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser with a nitrogen inlet, and a thermometer. Purge the entire system with dry nitrogen gas.
-
Reaction Initiation: In the reaction flask, dissolve methylphosphonous dichloride in anhydrous toluene under a nitrogen atmosphere.
-
Addition of Acrylic Acid: Slowly add acrylic acid dropwise from the dropping funnel to the stirred solution of methylphosphonous dichloride at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours, followed by heating to 50-60°C for an additional 2 hours to ensure the reaction goes to completion.
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add deionized water to the reaction mixture while stirring vigorously to hydrolyze the intermediate product.
-
Work-up: Separate the aqueous layer containing the 3-MPPA. Wash the organic layer with deionized water and combine the aqueous extracts.
-
Solvent Removal: Remove the water from the combined aqueous layers under reduced pressure using a rotary evaporator to obtain the crude 3-MPPA product.
3.2. Purification Protocol
Due to the polar nature of phosphonic acids, purification can be challenging. A combination of ion-exchange chromatography and crystallization is recommended.
3.2.1. Ion-Exchange Chromatography
Materials:
-
Strong anion-exchange resin (e.g., Dowex® 1x8, chloride form)
-
Deionized water
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Chromatography column
Procedure:
-
Resin Preparation: Prepare a slurry of the anion-exchange resin in deionized water and pack it into a chromatography column.
-
Equilibration: Wash the column with several column volumes of deionized water until the eluate is neutral.
-
Sample Loading: Dissolve the crude 3-MPPA in a minimum amount of deionized water and adjust the pH to ~7 with NaOH. Load the solution onto the equilibrated column.
-
Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities.
-
Elution: Elute the bound 3-MPPA using a stepwise or linear gradient of hydrochloric acid (e.g., starting from 0.1 M HCl and gradually increasing to 1 M HCl).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of 3-MPPA using a suitable analytical technique (e.g., HPLC-MS/MS).
-
Pooling and Desalting: Pool the fractions containing pure 3-MPPA and remove the excess HCl and water by rotary evaporation.
3.2.2. Crystallization
Materials:
-
Deionized water
-
Beaker, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolution: Dissolve the purified 3-MPPA from the ion-exchange step in a minimal amount of hot deionized water.
-
Precipitation: Slowly add acetone to the stirred aqueous solution until a slight turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (2-8°C) to facilitate crystallization.
-
Isolation and Drying: Collect the resulting crystals by filtration, wash them with a small amount of cold acetone, and dry them under vacuum to yield the pure 3-MPPA analytical standard.
Characterization of the 3-MPPA Analytical Standard
The identity and purity of the prepared 3-MPPA standard should be confirmed using various analytical techniques.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and ethyl protons. The protons on the carbon adjacent to the phosphorus will exhibit coupling to the ³¹P nucleus.
-
³¹P NMR: The phosphorus-31 NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a phosphinic acid.[1] The spectrum should be proton-decoupled to obtain a sharp singlet. The expected chemical shift range for phosphinic acids is broad, but a distinct peak should be observable.[2]
-
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
4.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of 3-MPPA. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Expected Mass Spectrometry Data:
| Ionization Mode | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) |
| Negative | 151.01 | - |
| Positive | - | 153.03 |
4.3. Purity Assessment by Chromatography
The purity of the analytical standard should be determined using a high-resolution chromatographic technique.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, MS) can be used to assess the purity of the 3-MPPA standard. A purity of ≥98% is generally required for an analytical standard.
Analytical Methods for the Determination of 3-MPPA
The following are detailed protocols for the analysis of 3-MPPA in various matrices.
5.1. HPLC-MS/MS Method for Water Samples
This method is suitable for the sensitive and selective determination of 3-MPPA in environmental water samples.[3]
5.1.1. Sample Preparation
-
Filter the water sample through a 0.45 µm syringe filter to remove particulate matter.
-
For samples with expected low concentrations, a solid-phase extraction (SPE) step may be necessary for pre-concentration.
5.1.2. HPLC Conditions
| Parameter | Condition |
| Column | Anion-exchange column (e.g., Shodex HILIC VT50 2D) |
| Mobile Phase A | 10 mM Ammonium Carbonate in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Optimized for separation from other polar pesticides |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
5.1.3. MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 151.0 |
| Product Ions (m/z) | 133.0, 63.0 |
| Collision Energy | Optimized for the specific instrument |
5.2. GC-MS Method for Biological Samples (after Derivatization)
This method is suitable for the analysis of 3-MPPA in biological matrices such as serum. Derivatization is necessary to increase the volatility of the analyte for GC analysis.
5.2.1. Sample Preparation and Derivatization
-
Extraction: Extract 3-MPPA from the serum sample using a mixed-mode solid-phase extraction (SPE) cartridge with both anion exchange and nonpolar retention mechanisms.
-
Elution: Elute the analyte from the SPE cartridge.
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and heat to form the tert-butyldimethylsilyl (t-BDMS) derivative of 3-MPPA.
5.2.2. GC-MS Conditions
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Oven Program | Optimized for the separation of the derivatized analyte |
| Injector Temperature | 280°C |
| Ion Source Temperature | 230°C |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of the 3-MPPA analytical standard.
-
Storage: The solid 3-MPPA standard should be stored in a tightly sealed container at 2-8°C.
-
Solution Stability: Stock solutions of 3-MPPA in a suitable solvent (e.g., acetonitrile or water) should be stored at -20°C in amber vials to protect from light. The long-term stability of the solution should be periodically checked.[4][5] It is recommended to prepare fresh working solutions from the stock solution daily.
Diagrams
Caption: Workflow for the synthesis and purification of the 3-MPPA analytical standard.
Caption: General analytical workflow for the determination of 3-MPPA.
References
Application Notes and Protocols for 3-Methylphosphinicopropionic Acid (3-MPPA) Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphosphinicopropionic acid (3-MPPA) is the main metabolite of the herbicide glufosinate (B12851). Its detection and quantification in various matrices, particularly in biological samples, are crucial for toxicological studies, environmental monitoring, and in the context of drug development where glufosinate or similar phosphinic acid-containing compounds might be investigated. Due to its high polarity and low volatility, 3-MPPA is not amenable to direct analysis by gas chromatography-mass spectrometry (GC-MS). Therefore, a derivatization step is essential to convert 3-MPPA into a more volatile and thermally stable compound suitable for GC-MS analysis.
This document provides detailed application notes and experimental protocols for the derivatization of 3-MPPA for GC-MS analysis, focusing on silylation techniques, which are widely employed for this purpose.
Derivatization Strategies for 3-MPPA
The primary goal of derivatization is to replace the active hydrogens in the phosphinic acid and carboxylic acid groups of 3-MPPA with less polar, more volatile moieties. The most common and effective derivatization methods for this purpose are silylation and esterification/alkylation.
Silylation: This is the most popular derivatization procedure for GC sample analysis of compounds with active hydrogens. Silylation reagents react with acidic protons to form silyl (B83357) derivatives that are more volatile, less polar, and more thermally stable than the parent compound.[1]
-
t-Butyldimethylsilylation (t-BDMS): This method introduces a tert-butyldimethylsilyl group, which is bulkier and results in more stable derivatives compared to trimethylsilyl (B98337) (TMS) groups, making them less susceptible to hydrolysis.
-
Trimethylsilylation (TMS): Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that readily form TMS derivatives.
Alkylation/Esterification: This approach involves replacing the acidic protons with an alkyl group, typically forming esters. This also increases the volatility of the analyte for GC-MS analysis.
Experimental Workflows and Protocols
A generalized workflow for the analysis of 3-MPPA involves sample preparation, derivatization, and GC-MS analysis.
Protocol 1: t-Butyldimethylsilylation (t-BDMS) of 3-MPPA
This protocol is based on the method developed by Yoshida et al. for the analysis of glufosinate and 3-MPPA in human serum.[2][3]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge (containing both anion exchange and weak nonpolar functionalities) according to the manufacturer's instructions.
-
Load the pre-treated serum sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute 3-MPPA from the cartridge using an appropriate solvent.
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried residue, add a solution of a tert-butyldimethylsilyl (t-BDMS) derivatizing agent. A common reagent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Seal the reaction vial and heat at an appropriate temperature (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes) to ensure complete derivatization.
3. GC-MS Analysis
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Chemical Reaction:
Protocol 2: Trimethylsilylation (TMS) of 3-MPPA
This is a general protocol that can be adapted for the derivatization of 3-MPPA using common TMS reagents like BSTFA or MSTFA.
1. Sample Preparation
-
Follow the sample preparation steps as outlined in Protocol 1 (Solid-Phase Extraction).
2. Derivatization
-
To the dried residue, add 50-100 µL of a suitable solvent (e.g., pyridine, acetonitrile) and 50-100 µL of the silylation reagent (e.g., BSTFA or MSTFA).
-
Cap the vial tightly and mix thoroughly.
-
Heat the vial at 60-80°C for 30-60 minutes.
3. GC-MS Analysis
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Quantitative Data Summary
The following table summarizes the quantitative data from the t-BDMS derivatization method for 3-MPPA analysis.
| Parameter | Value | Reference |
| Detection Limit (LOD) | 1 pg | [2][3] |
| Recovery Rate | > 90.0 ± 11.9% | [2][3] |
| Concentration Range for Recovery | 0.1 - 10 µg/mL in serum | [2][3] |
GC-MS Parameters
The following table provides typical GC-MS parameters that can be used as a starting point for the analysis of derivatized 3-MPPA. Optimization may be required based on the specific instrument and column used.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | Capillary column (e.g., DB-5ms, HP-5ms, or similar) |
| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless or Split |
| Oven Temperature Program | Initial temp: 60-80°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 - 250°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
| Mass Range (Scan) | m/z 50-550 |
Conclusion
Derivatization is a critical step for the successful analysis of this compound by GC-MS. Silylation, particularly with t-BDMS reagents, offers a robust and sensitive method for the quantification of 3-MPPA in complex biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and implement reliable analytical methods for 3-MPPA. It is recommended to perform method validation to ensure accuracy and precision for the specific application and matrix of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of glufosinate ammonium and its metabolite, this compound, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes: Detection of 3-Methylphosphinicopropionic Acid in Water Samples
Introduction
3-Methylphosphinicopropionic acid (3-MPPA) is a principal metabolite of the herbicide glufosinate. Its presence in water bodies is an indicator of environmental contamination by this pesticide. Monitoring 3-MPPA levels in surface and groundwater is crucial for assessing water quality and ensuring compliance with regulatory standards. This application note describes a sensitive and robust method for the quantitative determination of 3-MPPA in various water samples using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
Analytical Principle
The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the highly polar 3-MPPA from the water matrix without the need for chemical derivatization.[1] Following chromatographic separation, the analyte is detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling the detection of 3-MPPA at trace levels.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
HILIC analytical column (e.g., 2.0 × 150 mm, 5-µm)[1]
-
Syringe filters, 0.2 µm
-
Autosampler vials
-
Standard laboratory glassware
-
-
Reagents:
-
This compound (3-MPPA) analytical standard
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Ammonium hydroxide
-
Experimental Protocols
1. Standard Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-MPPA analytical standard and dissolve it in 100 mL of LC-MS grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with water to create calibration standards.
2. Sample Preparation
The sample preparation for water samples is minimal, primarily involving filtration.[1]
-
Collect water samples in clean, pre-rinsed glass or polypropylene (B1209903) bottles.
-
Store samples at 2-8°C if not analyzed immediately.
-
Allow samples to reach room temperature before preparation.
-
Filter the water sample through a 0.2 µm syringe filter directly into an autosampler vial.
-
For samples with high salt content, a desalting step using electrodialysis or a suitable Solid-Phase Extraction (SPE) may be necessary to reduce matrix effects.[2]
3. Instrumental Analysis (LC-MS/MS)
-
Chromatographic Conditions (HILIC):
-
Column: HILIC Column (e.g., Shodex HILIC, 2.0 × 150 mm, 5-µm)[1]
-
Mobile Phase A: Water with formic acid
-
Mobile Phase B: Acetonitrile with formic acid
-
Gradient: A time-programmed gradient is used to ensure the separation of 3-MPPA. A typical gradient might start with a high percentage of organic phase (acetonitrile) and gradually increase the aqueous phase.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40 °C[1]
-
Injection Volume: 1-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phosphonic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: As per instrument manufacturer's recommendation.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-MPPA must be determined by infusing a standard solution.
-
4. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
An alternative method involves derivatization of 3-MPPA followed by GC-MS analysis.[2] This is suitable for laboratories equipped with GC-MS instrumentation.
-
Derivatization: 3-MPPA is a non-volatile compound and requires derivatization to make it amenable to GC analysis. A common derivatizing agent is N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[2]
-
Sample Preparation: This method typically requires a more extensive sample preparation, including Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.[2]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system for separation and detection.
Data Presentation
Quantitative Data Summary
The following table summarizes the quantitative performance data for the direct analysis of 3-MPPA in water by LC-MS/MS.
| Parameter | This compound (3-MPPA) | Reference |
| Calibration Range | 0.05–10 ppb (µg/L) | [1] |
| Correlation Coefficient (r²) | > 0.995 | [1] |
| Limit of Quantification (LOQ) | 0.05 ppb (µg/L) | [1] |
| Analysis Time | < 15 minutes | [1] |
Visualizations
Caption: Experimental workflow for 3-MPPA detection in water.
Caption: Logical relationship of the analytical components.
References
Application Notes and Protocols for the Extraction of 3-Methylphosphinicopropionic Acid from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphosphinicopropionic acid (3-MPPA) is the main metabolite of the herbicide glufosinate.[1] Its detection and quantification in plant tissues are crucial for monitoring herbicide residues in food and the environment, as well as for understanding its potential biological effects. The high polarity and chelating properties of 3-MPPA and similar compounds can make their extraction and analysis challenging.[2][3] This document provides detailed application notes and protocols for the effective extraction of 3-MPPA from various plant tissues, primarily based on the widely used QuPPe (Quick Polar Pesticides Extraction) method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the Method Limits of Quantification (MLOQ) for 3-MPPA in various plant-based food matrices, as determined by LC-MS/MS analysis following a direct extraction method. These values can be influenced by matrix-specific interferences.[2]
| Plant Matrix | Method Limit of Quantification (MLOQ) (ng/g) | Reference |
| Corn | 10 | [2] |
| Wheat | 10 | [2] |
| Almond | 10 | [2] |
| Spinach | 10 | [2] |
| Broccoli | 10 | [2] |
It is important to note that the signals for 3-MPPA suggest that its detection could potentially be 20 to 50 times lower than the indicated MLOQ.[2]
Experimental Protocols
This section outlines a detailed protocol for the extraction of 3-MPPA from plant tissues based on the QuPPe method.[2][4]
1. Materials and Reagents
-
Methanol (B129727) (CH₃OH), LC-MS grade
-
Formic acid (HCOOH), 98-100%
-
Deionized water
-
3-MPPA analytical standard
-
Isotopically labeled internal standard (e.g., 3-MPPA-d3)
-
Centrifuge tubes (50 mL)
-
High-speed homogenizer or shaker
-
Centrifuge capable of 4,000 rpm
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Sample Preparation and Homogenization
Proper sample preparation is critical for accurate and reproducible results. Plant tissues can be fibrous and contain compounds that interfere with extraction and analysis.[5]
-
Sample Collection: Collect fresh plant tissue samples (e.g., leaves, roots, fruits).
-
Washing: Thoroughly wash the samples with deionized water to remove any soil or external contaminants.
-
Homogenization:
3. Extraction Protocol (QuPPe Method)
The QuPPe method is a simple and effective procedure for the simultaneous extraction of a wide range of polar pesticides.[2][4]
-
Weighing: Accurately weigh 10 g (± 0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of the isotopically labeled internal standard solution (e.g., 3-MPPA-d3) to the sample. This helps to correct for matrix effects and variations in extraction efficiency.[4]
-
Solvent Addition: Add 10 mL of 1% formic acid in methanol to the centrifuge tube.
-
Extraction: Tightly cap the tube and shake vigorously for 10 minutes using a mechanical shaker or vortex mixer. This ensures thorough extraction of the analyte from the plant matrix.
-
Centrifugation: Centrifuge the sample at 4,000 rpm for 20 minutes to separate the solid plant material from the liquid extract.[2]
-
Supernatant Collection: Carefully transfer 1 mL of the supernatant (the clear liquid extract) into an autosampler vial for LC-MS/MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter to remove any remaining particulate matter.
4. LC-MS/MS Analysis
The analysis of 3-MPPA is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity for detection at low levels.[2][6]
-
Chromatographic Separation: A column designed for the retention of polar compounds, such as a quaternary amine-bound polyvinyl alcohol column, is recommended.[2]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for 3-MPPA and its internal standard should be optimized for the instrument being used.
Visualizations
.dot
Caption: Experimental workflow for 3-MPPA extraction.
.dot
Caption: Origin of 3-MPPA as a metabolite.
Considerations and Best Practices
-
Matrix Effects: Plant matrices are complex and can cause ion suppression or enhancement in the MS source, affecting the accuracy of quantification.[4] The use of matrix-matched calibration standards or isotopically labeled internal standards is highly recommended to mitigate these effects.
-
Analyte Polarity: 3-MPPA is a highly polar compound, which can lead to poor retention on traditional reversed-phase LC columns.[3] The use of specialized columns or analytical techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be considered for improved chromatographic performance.
-
Method Validation: It is essential to validate the extraction method for each new plant matrix to determine recovery, repeatability, and the limit of quantification.
-
Safety Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, especially when handling organic solvents and acids.
References
- 1. envirosymposium.group [envirosymposium.group]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Methylphosphinicopropionic Acid in Human Serum using LC-MS/MS
AN-03MPPA
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 3-Methylphosphinicopropionic Acid (3-MPPA) in human serum samples. 3-MPPA is the primary metabolite of the herbicide glufosinate (B12851), and its measurement is crucial for toxicological assessments and exposure monitoring.[1][2] The method employs a simple protein precipitation step for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][3] This approach offers high throughput, excellent recovery, and low limits of detection, making it suitable for clinical and forensic applications.[4] The method validation parameters presented herein demonstrate accuracy, precision, and reliability in accordance with established bioanalytical guidelines.[5][6][7]
Introduction
This compound (3-MPPA) is a key biological marker for exposure to glufosinate, a widely used broad-spectrum herbicide.[1][2] Due to the increasing use of glufosinate and concerns regarding potential human toxicity, there is a growing need for robust and reliable methods to quantify 3-MPPA in biological matrices like serum.[4] The high polarity of 3-MPPA presents analytical challenges, often requiring specialized chromatographic techniques or derivatization.[1] This protocol details a direct analysis method using LC-MS/MS, which provides the necessary sensitivity and selectivity for accurate quantification without complex derivatization steps.[3][8]
Principle of the Method
The analytical method involves the extraction of 3-MPPA from serum via protein precipitation with an organic solvent.[9][10] After centrifugation, the supernatant is isolated, concentrated, and reconstituted in a suitable buffer for injection into the LC-MS/MS system. Chromatographic separation is achieved on a column designed for polar compounds. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.[11][12]
Materials and Reagents
-
Standards: this compound (3-MPPA) analytical standard[13], Isotope-labeled internal standard (IS), e.g., 3-MPPA-d3.
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade).
-
Water: Deionized water, >18 MΩ·cm.
-
Matrix: Pooled, blank human serum.
-
Labware: Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)[14], pipettes, vials.
-
Equipment: Centrifuge, solvent evaporator, vortex mixer, LC-MS/MS system.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions: Prepare primary stock solutions of 3-MPPA and its isotope-labeled internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 (v/v) methanol:water.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human serum with the appropriate 3-MPPA working solutions to achieve final concentrations ranging from 0.5 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human serum at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC).
Serum Sample Preparation
The overall workflow for sample preparation and analysis is depicted below.
-
Aliquoting: Pipette 50 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.[14]
-
Internal Standard Addition: Add 25 µL of the IS working solution to each tube.
-
Protein Precipitation: Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[10]
-
Mixing: Vortex all tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the instrumental conditions for the analysis.
| LC Parameters | Condition |
| Column | Supel™ Carbon LC 2.1 x 100 mm, 2.7 µm[11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% A (0-1 min), 95% to 5% A (1-5 min), 5% A (5-6 min), 5% to 95% A (6-6.1 min), 95% A (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| MS/MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[16] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-MPPA | 153.1 | 109.0 | 15 |
| 3-MPPA (Quantifier) | 153.1 | 63.0 | 20 |
| 3-MPPA-d3 (IS) | 156.1 | 112.0 | 15 |
Method Validation and Results
The bioanalytical method was validated according to regulatory guidelines.[7][17][18] The validation assessed linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL, with a coefficient of determination (r²) > 0.99. The LLOQ was established at 0.5 ng/mL, with accuracy and precision within ±20%.[6]
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using four QC levels (LLOQ, LQC, MQC, HQC). The results, summarized below, demonstrate that the method is accurate and precise, with values falling within the acceptable limit of ±15% (±20% for LLOQ).[5]
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 0.5 | 108.2 | 11.5 | 105.7 | 13.8 |
| LQC | 1.5 | 95.6 | 8.2 | 98.1 | 9.5 |
| MQC | 75 | 102.3 | 5.1 | 101.5 | 6.3 |
| HQC | 400 | 98.9 | 4.5 | 99.8 | 5.8 |
Recovery and Matrix Effect
The extraction recovery of 3-MPPA from serum was consistently >85% at all QC levels. The matrix effect was assessed and found to be negligible, with the ion suppression/enhancement within acceptable limits.
Biological Context of 3-MPPA
3-MPPA is not an endogenous compound but rather the main metabolite of the herbicide glufosinate.[19] Glufosinate itself acts by inhibiting the enzyme glutamine synthetase. Following exposure, glufosinate is metabolized in the body to 3-MPPA, which is then excreted.[1] Therefore, the presence and concentration of 3-MPPA in serum or urine are direct indicators of exposure to glufosinate.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of 3-MPPA in human serum. The simple sample preparation protocol and excellent validation results make this method highly suitable for routine use in clinical and toxicological laboratories for monitoring human exposure to the herbicide glufosinate.
References
- 1. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Hydroxymethylphosphinyl)propionic acid | C4H9O4P | CID 84788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and rapid determination of glyphosate, glufosinate, bialaphos and metabolites by UPLC-MS/MS using a modified Quick Polar Pesticides Extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical Method Validation: FDA Finalizes Guidance From 2013 | RAPS [raps.org]
- 8. agilent.com [agilent.com]
- 9. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. lcms.cz [lcms.cz]
- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 13. 3-メチルフォスフィニコプロピオン酸 - [sigmaaldrich.com]
- 14. Tips & Tricks | Sample Handling and Preparation | MILLIPLEX® Assays [sigmaaldrich.com]
- 15. frederick.cancer.gov [frederick.cancer.gov]
- 16. Analysis of glyphosate, AMPA, Glufosinate and MPPA with ION chromatography tandem mass spectrometry using A membrane suppressor in the ammonium form application to surface water of low to moderate salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-(Methylphosphinico)propionic acid | 15090-23-0 | FM172706 [biosynth.com]
Application Notes and Protocols for the BSTFA Derivatization of 3-Methylphosphinicopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphosphinicopropionic acid (MPPA) is the primary metabolite of the herbicide glufosinate (B12851). Its detection and quantification are crucial for toxicological assessments, environmental monitoring, and pharmacokinetic studies in drug development. Due to its low volatility and polar nature, direct analysis of MPPA by gas chromatography-mass spectrometry (GC-MS) is challenging. Derivatization is a necessary step to convert MPPA into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely employed technique for this purpose.
This document provides detailed application notes and protocols for the derivatization of this compound using BSTFA for subsequent GC-MS analysis.
Chemical Derivatization Pathway
The derivatization of this compound with BSTFA involves the replacement of active hydrogen atoms on the phosphinic acid and carboxylic acid functional groups with trimethylsilyl (B98337) (TMS) groups. This reaction increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is often used to enhance the reactivity of the silylating agent.
Figure 1: Derivatization of MPPA with BSTFA for GC-MS analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Analyte | This compound (MPPA) | [1] |
| Derivatization Agent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | [1] |
| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Limit of Detection (LOD) | 1 pg | [1] |
| Recovery Rate (in human serum) | ≥ 90.0 ± 11.9% | [1] |
Note: The above data should be considered as a reference for the expected performance of a GC-MS method for MPPA analysis after silylation. Method optimization and validation are crucial to determine the specific performance characteristics of a BSTFA-based method.
Experimental Protocols
The following protocols are based on established methods for the silylation of phosphonic acids and other polar analytes for GC-MS analysis. Optimization of reaction conditions may be necessary for specific sample matrices and instrument configurations.
Protocol 1: Standard BSTFA Derivatization of MPPA
This protocol is suitable for relatively clean samples, such as analytical standards or purified extracts.
Materials:
-
This compound (MPPA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[2]
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)[2]
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the MPPA analytical standard into a reaction vial.
-
If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive[2].
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the dried sample to aid in dissolution.
-
Add 400 µL of BSTFA. For improved derivatization of the phosphinic acid group, a mixture of BSTFA + 1% TMCS can be used[2].
-
-
Derivatization Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70-90°C for 60-150 minutes in a heating block or oven. Optimal temperature and time should be determined experimentally. A study on a similar phosphonic acid, (aminomethyl)phosphonic acid (AMPA), found optimal conditions to be 90°C for 150 minutes.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the derivatized solution into the GC-MS.
-
Protocol 2: Derivatization of MPPA in Complex Matrices (e.g., Biological Fluids, Environmental Samples)
This protocol includes a solid-phase extraction (SPE) step for sample clean-up prior to derivatization.
Materials:
-
All materials from Protocol 1
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., anion exchange and nonpolar interaction)
-
Formic acid
-
Ammonia solution
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment and Extraction:
-
Based on a method for MPPA in human serum, an extraction using a mixed-mode SPE cartridge can be employed[1].
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the MPPA using an appropriate solvent mixture (e.g., methanol with formic acid or ammonia).
-
-
Evaporation:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40-50°C.
-
-
Derivatization:
-
Proceed with steps 2 and 3 from Protocol 1.
-
-
Sample Analysis:
-
Proceed with step 4 from Protocol 1.
-
Experimental Workflow Visualization
The general workflow for the analysis of MPPA using BSTFA derivatization followed by GC-MS is outlined below.
Figure 2: General workflow for MPPA analysis.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for the successful derivatization of this compound using BSTFA for GC-MS analysis. The key to a successful analysis lies in ensuring anhydrous conditions during the derivatization step and optimizing the reaction parameters for the specific sample type and instrumentation. The provided quantitative data, although from a related derivatization method, serves as a useful benchmark for method validation and performance assessment. For regulatory or clinical applications, a thorough method validation according to the relevant guidelines is mandatory.
References
Application Note: Quantitative Analysis of 3-Methoxy-4-hydroxyphenylglycol (MHPG) in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
AN-GCMS-001
Abstract
This application note details a robust and sensitive method for the quantification of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma using gas chromatography-mass spectrometry (GC-MS). MHPG is the primary central nervous system metabolite of norepinephrine (B1679862), and its measurement provides a valuable tool for researchers in neuroscience, drug development, and clinical diagnostics to assess noradrenergic activity.[1][2] Due to the polar and non-volatile nature of MHPG, a chemical derivatization step using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is essential to enable GC analysis.[3][4][5] The protocol described herein covers plasma sample preparation, silylation, and optimized GC-MS parameters for selective and accurate quantification.
Note on "3-MPPA": The term "3-MPPA" most commonly refers to 3-(Methylphosphinico)propionic acid, a metabolite of the herbicide glufosinate (B12851).[6][7] However, given the target audience of researchers and drug development professionals, this protocol focuses on the pharmacologically significant norepinephrine metabolite, MHPG.
Introduction
3-Methoxy-4-hydroxyphenylglycol (MHPG) is the major metabolite of norepinephrine in the brain.[1] Its concentration in biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) is frequently used as a biomarker to evaluate the functional status of the noradrenergic system.[8][9] Accurate measurement of MHPG is crucial for studies related to psychiatric disorders, stress response, and the mechanism of action of novel therapeutics targeting the central nervous system.
Gas chromatography coupled with mass spectrometry (GC-MS) offers high chromatographic resolution and specificity, making it an ideal platform for quantifying small molecules in complex biological matrices.[5][10] However, the presence of polar hydroxyl groups in the MHPG molecule results in low volatility, preventing direct analysis by GC.[11] This limitation is overcome by chemical derivatization, a process that replaces active hydrogens with nonpolar functional groups. The method described here employs a silylation reaction, which converts MHPG into a volatile trimethylsilyl (B98337) (TMS) derivative suitable for GC-MS analysis.
Norepinephrine Metabolism Pathway
Norepinephrine is metabolized into MHPG through the sequential action of two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine oxidase (MAO). This metabolic pathway is a primary route for norepinephrine degradation in the brain.
Experimental Protocols
Materials, Reagents, and Instrumentation
3.1 Reagents and Consumables
-
MHPG reference standard (Sigma-Aldrich or equivalent)
-
MHPG-d3 (deuterated MHPG) internal standard (Cambridge Isotope Laboratories or equivalent)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) (Thermo Fisher Scientific or equivalent)
-
Pyridine (B92270), anhydrous (Sigma-Aldrich)
-
Ethyl Acetate, HPLC grade
-
Perchloric Acid, 70%
-
Sodium Hydroxide solution (1 M)
-
Hydrochloric Acid solution (1 M)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (drug-free)
-
Nitrogen gas, high purity
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)
-
Glass conical test tubes (10 mL)
-
GC vials with inserts (2 mL)
3.2 Instrumentation
-
Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC with 5977A MSD)[12]
-
Autosampler
-
Centrifuge
-
Sample concentrator/evaporator (with nitrogen stream)
-
Vortex mixer
-
Analytical balance
Standard and Sample Preparation
4.1 Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve MHPG and MHPG-d3 standards in methanol (B129727) to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the MHPG stock solution with methanol to prepare working solutions for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the MHPG-d3 stock solution with methanol.
4.2 Sample Extraction from Plasma
-
Pipette 1 mL of plasma sample, calibrator, or quality control (QC) into a 10 mL glass test tube.
-
Add 20 µL of the 50 ng/mL MHPG-d3 internal standard working solution to each tube (except for the blank) and vortex briefly.
-
Protein Precipitation: Add 100 µL of 70% perchloric acid, vortex for 30 seconds, and let stand for 10 minutes on ice.[13]
-
Centrifuge at 4000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add 5 mL of ethyl acetate. Vortex vigorously for 2 minutes.[14]
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new conical glass tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
4.3 Derivatization Protocol
-
To the dried residue from step 4.2, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.[15]
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 45 minutes in a heating block or oven to facilitate the silylation reaction.
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
GC-MS Analysis Workflow
The overall analytical process involves sample extraction, chemical derivatization to increase volatility, GC separation, and MS detection.
Data and Results
GC-MS Instrument Parameters
The following tables summarize the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and column used.
| Gas Chromatograph (GC) Parameters | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[12] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 70 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 200 °C |
| Ramp 2 | 25 °C/min to 280 °C, hold for 5 min |
| Total Run Time | ~23.2 min |
| Mass Spectrometer (MS) Parameters | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
Quantification is performed by monitoring specific ions for the derivatized MHPG and its deuterated internal standard. The peak area ratio of the analyte to the internal standard is used to construct a calibration curve.
| Compound | Retention Time (Approx.) | Monitored Ions (m/z) | Expected Performance |
| MHPG-TMS Derivative | ~14.7 min[14] | 472 (Quantifier) , 297, 179 | LOD: ~0.15 ng/mL[14] |
| MHPG-d3-TMS Derivative | ~14.7 min[14] | 475 (Quantifier) | LOQ: ~0.5 ng/mL |
| Linearity (r²): >0.995 | |||
| Recovery: >85% |
Note: The primary ion monitored for the TMS-derivatized MHPG is m/e 472.[14] The corresponding ion for the deuterated internal standard ([2H3]-MHPG) is m/e 475.[14]
Conclusion
The GC-MS method presented provides a reliable, sensitive, and specific protocol for the quantification of MHPG in human plasma. The sample preparation involving protein precipitation and liquid-liquid extraction, followed by a crucial silylation step, enables the analysis of this important norepinephrine metabolite. This application note serves as a comprehensive guide for researchers and scientists in the fields of neuroscience and drug development, facilitating accurate assessment of noradrenergic activity.
References
- 1. 3-Methoxy-4-hydroxyphenylglycol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Determination of glufosinate ammonium and its metabolite, 3-methylphosphinicopropionic acid, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(Methylphosphinico)propionic acid | 15090-23-0 | FM172706 [biosynth.com]
- 8. The noradrenaline metabolite MHPG is a candidate biomarker between the depressive, remission, and manic states in bipolar disorder I: two long-term naturalistic case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. tandfonline.com [tandfonline.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. aua.gr [aua.gr]
Application Note: Quantitative Analysis of 3-Methylphosphinicopropionic Acid in Human Plasma by HPLC-MS/MS
Introduction
3-Methylphosphinicopropionic acid (MPPA) is the primary metabolite of the widely used herbicide, glufosinate (B12851). Monitoring its levels in biological matrices is crucial for toxicological assessments and exposure studies. This application note presents a sensitive and robust HPLC-MS/MS method for the quantification of MPPA in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using a triple quadrupole mass spectrometer. This approach is suitable for high-throughput clinical and forensic toxicology screening.[1][2]
Experimental Protocols
1. Materials and Reagents
-
This compound (MPPA) analytical standard
-
This compound-D3 (MPPA-D3) as internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of MPPA from human plasma.
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (MPPA-D3, 1 µg/mL).
-
Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.
3. HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
Column: Luna 3 µm Polar Pesticides, 100 x 2.1 mm or equivalent column suitable for polar analytes[3]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
Data Presentation
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| MPPA | 151.0 | 107.0 | 50 | 130 | 15 |
| 151.0 | 63.0 (Qualifier) | 50 | 130 | 25 | |
| MPPA-D3 (IS) | 154.0 | 63.0 | 50 | 130 | 25 |
Table 2: Method Validation Summary (Fictional Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 92 - 108% |
| Matrix Effect | Minimal |
Mandatory Visualization
Caption: Experimental workflow for MPPA analysis.
This application note describes a straightforward, rapid, and reliable HPLC-MS/MS method for the determination of this compound in human plasma. The simple sample preparation and robust chromatographic performance make it an ideal solution for routine analysis in a high-throughput laboratory setting. The method demonstrates excellent sensitivity, precision, and accuracy, meeting the requirements for bioanalytical method validation.
References
- 1. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive and rapid determination of glyphosate, glufosinate, bialaphos and metabolites by UPLC-MS/MS using a modified Quick Polar Pesticides Extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phenomenex.com [phenomenex.com]
Solid-Phase Extraction for 3-Methylphosphinicopropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphosphinicopropionic acid (3-MPPA) is the primary metabolite of the widely used herbicide glufosinate (B12851).[1] Its detection and quantification in various matrices, such as human serum, soil, and plant tissues, are crucial for toxicological assessments, environmental monitoring, and food safety.[1][2] Solid-phase extraction (SPE) is a robust and efficient sample preparation technique that enables the selective extraction and concentration of 3-MPPA from complex samples prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document provides a detailed protocol for the solid-phase extraction of 3-MPPA, suitable for researchers, scientists, and drug development professionals.
Principle of Extraction
The solid-phase extraction of 3-MPPA typically utilizes a mixed-mode sorbent that combines both anion exchange and reversed-phase retention mechanisms.[1][2] As an acidic compound, 3-MPPA possesses a carboxyl group that can be negatively charged at an appropriate pH, allowing for strong interaction with an anion exchange sorbent. The molecule also has a degree of non-polarity, enabling retention on a reversed-phase sorbent. This dual retention mechanism enhances the selectivity of the extraction, allowing for effective removal of interfering matrix components.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the solid-phase extraction of 3-MPPA from a liquid sample matrix (e.g., human serum, water).
Materials and Reagents
-
SPE Cartridges: Mixed-mode SPE cartridges with both anion exchange and weak nonpolar interaction capabilities (e.g., anion exchange and reversed-phase).
-
Methanol (B129727) (HPLC grade)
-
Deionized Water (HPLC grade)
-
Acidified Methanol (e.g., methanol with 1% formic acid)
-
Sample Pre-treatment Solution: Depending on the matrix, a pre-treatment step may be necessary. For serum samples, a protein precipitation step might be required. For aqueous samples, pH adjustment may be sufficient.
-
SPE Vacuum Manifold
-
Collection Tubes
-
Nitrogen Evaporator
Solid-Phase Extraction Protocol
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the mixed-mode SPE cartridge.
-
Follow with 5 mL of deionized water to equilibrate the sorbent. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pre-treat the sample as necessary (e.g., protein precipitation, pH adjustment).
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
A subsequent wash with a mild organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences, if necessary.
-
-
Elution:
-
Elute the retained 3-MPPA from the cartridge using 5 mL of acidified methanol (e.g., methanol with 1% formic acid).[2] The acid neutralizes the charge on the anion exchanger, releasing the analyte.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and volume (e.g., 1 mL of the initial mobile phase for LC-MS/MS analysis).
-
Data Presentation
The following table summarizes typical performance data for the SPE of 3-MPPA.
| Parameter | Value | Reference |
| Recovery Rate | ≥ 90.0 ± 11.9% | [1] |
| Limit of Detection (LOD) | 1 pg (by GC-MS) | [1] |
Experimental Workflow
Caption: Workflow for the solid-phase extraction of 3-MPPA.
Signaling Pathways and Logical Relationships
For the analysis of 3-MPPA, the primary logical relationship is the sample preparation workflow leading to instrumental analysis. The following diagram illustrates the decision-making process for selecting an appropriate analytical method following SPE.
Caption: Decision diagram for analytical method selection post-SPE.
References
Application Notes and Protocols for the Derivatization of 3-Methylphosphinicopropionic Acid (MPPA) with t-BDMS for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylphosphinicopropionic acid (MPPA) is the primary metabolite of the herbicide glufosinate. Accurate and sensitive quantification of MPPA in biological matrices is crucial for toxicological assessments and clinical diagnostics. Due to its polar nature and low volatility, direct analysis of MPPA by gas chromatography-mass spectrometry (GC-MS) is not feasible. Derivatization is a necessary sample preparation step to convert the polar functional groups of MPPA into more volatile and thermally stable analogues.
This document provides detailed application notes and a synthesized experimental protocol for the derivatization of this compound with tert-butyldimethylsilyl (t-BDMS) using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The t-BDMS derivatives of MPPA are amenable to GC-MS analysis, offering a robust and sensitive method for its quantification in complex biological samples such as human serum.[1] The protocol described herein is based on the established method by Hori et al. (2001) and incorporates best practices for solid-phase extraction (SPE) and silylation derivatization.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the t-BDMS derivatization of MPPA followed by GC-MS analysis, as reported in the foundational study.
Table 1: Detection Limits for t-BDMS Derivatized Analytes [1][2]
| Analyte | Detection Limit (pg on-column) |
| This compound (MPPA) | 1 |
| Glufosinate (GLUF) | 10 |
Table 2: Recovery Rates of MPPA and Glufosinate from Human Serum [1]
| Analyte | Spiked Concentration in Serum (µg/mL) | Mean Recovery (%) | Standard Deviation (%) |
| MPPA | 0.1 - 10 | 90.0 | 11.9 |
| Glufosinate | 0.1 - 10 | 90.0 | 11.9 |
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and GC-MS analysis of MPPA.
Protocol 1: Solid-Phase Extraction (SPE) of MPPA from Human Serum
This protocol outlines the extraction of MPPA from a biological matrix using a mixed-mode solid-phase extraction cartridge.
Materials:
-
Human serum sample
-
Mixed-mode SPE cartridge (containing both anion exchange and weak nonpolar functionalities)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
0.1 M Hydrochloric acid
-
5 M Ammonia (B1221849) solution
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: To 1 mL of human serum, add 1 mL of 0.1 M hydrochloric acid. Vortex for 30 seconds to mix and precipitate proteins. Centrifuge at 3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute MPPA from the cartridge with 5 mL of a freshly prepared solution of 5 M ammonia in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.
Protocol 2: t-BDMS Derivatization of MPPA
This protocol describes the conversion of the extracted MPPA into its t-BDMS derivative.
Materials:
-
Dried MPPA extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) (anhydrous, silylation grade)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reagent Preparation: Prepare the derivatization reagent by mixing MTBSTFA and anhydrous acetonitrile in a 1:1 (v/v) ratio.
-
Derivatization Reaction: Add 100 µL of the derivatization reagent to the dried MPPA extract in a GC vial.
-
Incubation: Tightly cap the vial and heat at 80°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 3: GC-MS Analysis of t-BDMS-MPPA
This protocol provides the gas chromatography-mass spectrometry conditions for the analysis of the derivatized MPPA.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of silylated compounds (e.g., 5% phenyl-methylpolysiloxane)
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor for t-BDMS-MPPA | m/z [M-57]⁺ (loss of tert-butyl group) and other characteristic fragment ions |
Visualizations
The following diagrams illustrate the key processes involved in the analysis of MPPA.
Caption: Experimental workflow for MPPA analysis.
Caption: t-BDMS derivatization of MPPA.
References
Troubleshooting & Optimization
Technical Support Center: 3-Methylphosphinicopropionic Acid (3-MPPA) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the analysis of 3-Methylphosphinicopropionic Acid (3-MPPA), with a focus on mitigating matrix effects.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of 3-MPPA, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Question: I am observing poor peak shape (tailing or fronting) for my 3-MPPA peak in HILIC mode. What are the possible causes and solutions?
Answer: Poor peak shape is a common issue in Hydrophilic Interaction Liquid Chromatography (HILIC) for polar compounds like 3-MPPA. The potential causes and corresponding solutions are outlined below:
-
Undesirable secondary interactions: Interactions between the analyte and the stationary phase can lead to peak tailing. Increasing the buffer concentration in the mobile phase can help mask these secondary interactions and improve peak shape.
-
Mismatched injection solvent: Injecting the sample in a solvent that is significantly different from the initial mobile phase composition can cause peak distortion. It is crucial to match the injection solvent to the initial mobile phase conditions as closely as possible. If the sample is dissolved in a strong solvent, consider evaporating and reconstituting it in the initial mobile phase.[1]
-
Column overloading: Injecting too much sample can lead to peak broadening and tailing.[2] Try reducing the injection volume to see if the peak shape improves.[2]
-
Insufficient column equilibration: HILIC columns require adequate equilibration time between injections to ensure a stable water layer on the stationary phase, which is critical for reproducible retention and good peak shape. A minimum of 10 column volumes is recommended for re-equilibration between runs.[1]
Question: My 3-MPPA recovery is low and inconsistent across different samples. What could be the issue?
Answer: Low and inconsistent recovery of 3-MPPA is often linked to sample preparation and matrix effects. Here are some potential causes and solutions:
-
Analyte loss during sample preparation: 3-MPPA can be lost during various steps of sample extraction and cleanup. The QuPPe (Quick Polar Pesticides) method is commonly used, but may require optimization for your specific matrix.[3] Consider evaluating different extraction solvents and cleanup sorbents.
-
Complex formation with metal ions: In certain matrices, 3-MPPA can form complexes with metal ions, leading to reduced recovery. The addition of a chelating agent like EDTA to the extraction solvent can help to mitigate this issue.[4]
-
Insufficient protein precipitation: In biological matrices like plasma or serum, incomplete protein precipitation can lead to analyte loss and matrix effects. Ensure that the protein precipitation step is efficient.[5]
-
Use of a stable isotope-labeled internal standard: A stable isotope-labeled internal standard (SIL-IS) for 3-MPPA is highly recommended to compensate for recovery inconsistencies and matrix effects. The SIL-IS will behave similarly to the analyte during sample preparation and analysis, allowing for more accurate quantification.
Question: I am observing significant signal suppression for 3-MPPA in my complex matrix samples. How can I minimize this matrix effect?
Answer: Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis. Here are several strategies to address this:
-
Improve sample cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample extract. Techniques like Solid-Phase Extraction (SPE) can be employed for more thorough cleanup.[6]
-
Dilute the sample extract: Diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of 3-MPPA.[7]
-
Optimize chromatographic separation: Modifying the LC gradient to better separate 3-MPPA from co-eluting matrix components can significantly reduce ion suppression.[8]
-
Matrix-matched calibration: Preparing calibration standards in a blank matrix that is representative of the samples being analyzed can help to compensate for consistent matrix effects.[8]
-
Post-column infusion studies: To identify the regions in the chromatogram where significant ion suppression occurs, a post-column infusion experiment can be performed. This involves infusing a constant flow of a 3-MPPA standard into the MS while injecting a blank matrix extract.[7]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of 3-MPPA analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, 3-MPPA. Matrix effects occur when these co-eluting components interfere with the ionization of 3-MPPA in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[9] This can significantly impact the accuracy, precision, and sensitivity of quantitative results.
Q2: Why is 3-MPPA particularly susceptible to matrix effects?
A2: 3-MPPA is a highly polar and small molecule. These characteristics make it challenging to retain on traditional reversed-phase chromatography columns, often necessitating the use of HILIC or mixed-mode chromatography.[7] In these chromatographic modes, polar matrix components are more likely to co-elute with 3-MPPA, leading to a higher probability of matrix effects.
Q3: What are the most common sample preparation techniques for 3-MPPA analysis?
A3: The Quick Polar Pesticides (QuPPe) method is a widely used extraction technique for 3-MPPA and other polar pesticides from various matrices, especially food samples.[3][4] This method typically involves extraction with acidified methanol (B129727).[4] For more complex matrices or to further reduce matrix effects, Solid-Phase Extraction (SPE) is often employed as a cleanup step.[6]
Q4: Is derivatization necessary for 3-MPPA analysis?
A4: While derivatization can be used to improve the chromatographic retention and sensitivity of polar compounds, direct analysis of underivatized 3-MPPA by LC-MS/MS is common and often preferred to reduce sample preparation complexity.[3]
Q5: How can I quantify the extent of matrix effects in my assay?
A5: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a neat solution at the same concentration.[10] The matrix effect is often expressed as a percentage, where a value less than 100% indicates ion suppression and a value greater than 100% indicates ion enhancement.[10]
Quantitative Data Summary
The following table summarizes the matrix effects observed for 3-MPPA in various food matrices using different analytical methods. This data highlights the variability of matrix effects and the importance of method selection and optimization.
| Matrix | Analytical Method | Matrix Effect (%) | Reference |
| Cucumber | IC-MS/MS (AS19 column) | -2 to +5 | [11] |
| Strawberry | IC-MS/MS (AS19 column) | -15 | [11] |
| Soybean | IC-MS/MS (AS19 column) | -22 | [11] |
| Rice | IC-MS/MS (AS19 column) | -12 | [11] |
| Milk | IC-MS/MS (AS19 column) | -10 | [11] |
| Liver | IC-MS/MS (AS19 column) | -18 | [11] |
| Kidney | IC-MS/MS (AS19 column) | -15 | [11] |
| Cucumber | LC-MS/MS (HILIC) | -30 | [11] |
| Strawberry | LC-MS/MS (HILIC) | -80 | [11] |
| Soybean | LC-MS/MS (HILIC) | -60 | [11] |
| Rice | LC-MS/MS (HILIC) | -50 | [11] |
| Milk | LC-MS/MS (HILIC) | -40 | [11] |
| Liver | LC-MS/MS (HILIC) | -70 | [11] |
| Kidney | LC-MS/MS (HILIC) | -65 | [11] |
Experimental Protocols
Protocol 1: Sample Preparation of Food Matrices using a Modified QuPPe Method
This protocol is based on the Quick Polar Pesticides (QuPPe) method, which is suitable for the extraction of 3-MPPA from various food matrices.[4]
-
Homogenization: Homogenize the sample (e.g., fruits, vegetables, grains) to a uniform consistency. For high-water content samples, cryogenic milling may be beneficial.
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (SIL-IS) for 3-MPPA.
-
Water Addition: Adjust the total water content of the sample to 10 mL by adding deionized water.
-
Extraction: Add 10 mL of acidified methanol (1% formic acid) to the centrifuge tube.
-
Shaking: Shake the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at >5000 x g for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Dilution (Optional): If significant matrix effects are expected, dilute the final extract with the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of 3-MPPA using HILIC
This protocol provides a general procedure for the analysis of 3-MPPA using HILIC coupled with tandem mass spectrometry.
Liquid Chromatography (LC) Conditions:
-
Column: A HILIC column suitable for polar analytes (e.g., amide-based stationary phase).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor at least two MRM transitions for 3-MPPA for confirmation and quantification.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Collision Energy: Optimize the collision energy for each MRM transition.
References
- 1. restek.com [restek.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Analysis of Glyphosate, Aminomethylphosphonic Acid, and Other Highly Polar Pesticides and Metabolites via the QuPPe Method by Employing Ethylenediaminetetraacetic Acid and IC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Methylphosphinicopropionic Acid (3-MPPA)
Welcome to the technical support center for the analysis of 3-Methylphosphinicopropionic Acid (3-MPPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of 3-MPPA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-MPPA) and why is its analysis important?
A1: this compound is the primary metabolite of the herbicide glufosinate (B12851).[1] Its analysis is crucial for monitoring human exposure to glufosinate, assessing food safety, and conducting environmental monitoring.[2]
Q2: What are the common analytical techniques used for 3-MPPA quantification?
A2: The most prevalent methods for 3-MPPA analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Due to its high polarity, direct analysis by LC-MS/MS is often preferred, while GC-MS analysis requires a prior derivatization step to increase volatility.[1][3]
Q3: What are the main challenges in analyzing 3-MPPA?
A3: The high polarity of 3-MPPA presents several analytical challenges, including:
-
Poor retention on conventional reversed-phase liquid chromatography columns.[4]
-
Significant matrix effects from co-extracted compounds in complex samples like food and biological fluids.[5][6]
-
The potential for co-eluting interferences, which can lead to inaccurate quantification.[5]
-
For GC-MS, the derivatization step can be complex and introduce variability.[1]
Q4: What are known or potential co-eluting interferences for 3-MPPA?
A4: While specific co-eluting compounds for 3-MPPA are not extensively documented, potential interferences can arise from structurally similar compounds or those that produce isobaric fragments in the mass spectrometer. For instance, in the analysis of related polar pesticides, it has been noted that Fosetyl-aluminum can interfere with the analysis of Aminomethylphosphonic acid (AMPA), a compound often analyzed alongside 3-MPPA.[7] This is due to in-source fragmentation.[5] Therefore, other organophosphorus compounds present in the sample could potentially interfere with 3-MPPA analysis. High concentrations of phosphoric acid have also been shown to interfere with the analysis of the related compound, phosphonic acid.
Troubleshooting Guides
Issue 1: Poor Peak Shape or No Peak Observed for 3-MPPA in LC-MS/MS
This is a common issue stemming from the high polarity of 3-MPPA.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Retention | 3-MPPA is poorly retained on standard C18 columns. Solution: Utilize a specialized column designed for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.[8] An Anionic Polar Pesticide Column has also been shown to provide excellent separation. |
| Inappropriate Mobile Phase | The mobile phase composition is critical for retaining and eluting polar compounds. Solution: Employ a mobile phase system suitable for polar compound analysis. For HILIC, this typically involves a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[8] |
| Suboptimal MS Parameters | The mass spectrometer settings may not be optimized for 3-MPPA. Solution: Optimize MS parameters, including ionization source settings (e.g., electrospray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for the specific 3-MPPA transitions. |
| Sample Degradation | 3-MPPA may degrade if samples are not stored or handled properly. Solution: Ensure proper sample storage (e.g., frozen) and minimize freeze-thaw cycles. Prepare fresh standards and samples for analysis. |
Issue 2: Inaccurate Quantification due to Suspected Co-eluting Interference
Co-eluting interferences can lead to signal suppression or enhancement, resulting in biased quantitative results.
Troubleshooting Workflow for Co-eluting Interferences:
Caption: Troubleshooting workflow for identifying and resolving co-eluting interferences.
Experimental Protocols
Protocol 1: Sample Preparation using the QuPPe Method
The Quick Polar Pesticides (QuPPe) method is a widely adopted extraction procedure for polar pesticides like 3-MPPA from various food matrices.[2]
Materials:
-
Homogenized sample (10 g)
-
Methanol (B129727) with 1% formic acid
-
Water (LC-MS grade)
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add water to adjust the total water content (sample moisture + added water) to a specific volume as per the QuPPe protocol for the given commodity.
-
Add an equal volume of methanol with 1% formic acid.
-
Vortex the sample vigorously for 10 minutes.
-
Centrifuge at ≥ 4000 rpm for 20 minutes.
-
Transfer a 1 mL aliquot of the supernatant for direct injection or further dilution before LC-MS/MS analysis. For complex matrices, a 10x dilution with LC-grade water is recommended to reduce matrix effects.[2]
Protocol 2: LC-MS/MS Analysis of 3-MPPA
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: A column suitable for polar analytes, such as a HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) or a specialized anionic polar pesticide column.[8]
-
Mobile Phase A: Water with 50 mM ammonium (B1175870) formate (B1220265) and 0.5% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient program starting with a high percentage of mobile phase B, ramping down to a lower percentage to elute the polar analytes, and then re-equilibrating.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.[8]
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-MPPA | 151 | 63 | 20 |
| 3-MPPA | 151 | 78 | 15 |
Note: MS parameters such as collision energy should be optimized for the specific instrument being used.
Protocol 3: GC-MS Analysis of 3-MPPA (with Derivatization)
1. Sample Extraction and Cleanup:
-
Follow a suitable extraction procedure for the sample matrix. Solid-phase extraction (SPE) with a mixed-mode cartridge (anion exchange and nonpolar interaction) has been shown to be effective for serum samples.[1]
2. Derivatization:
-
The extracted and dried sample residue needs to be derivatized to increase volatility. Silylation is a common method.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common silylating agent.[9]
-
Procedure:
3. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]
-
Injector: Splitless mode at 280°C.[10]
-
Oven Temperature Program: An initial hold at a lower temperature (e.g., 80°C) followed by a temperature ramp to a final temperature (e.g., 280°C).[10]
-
MS Detector: Electron Ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical steps to mitigate matrix effects, a common interference in 3-MPPA analysis.
Caption: A logical workflow for mitigating matrix effects in LC-MS/MS analysis.
References
- 1. Determination of glufosinate ammonium and its metabolite, this compound, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methylphosphinicopropionic Acid Derivatization Reaction Optimization
Welcome to the technical support center for the derivatization of 3-Methylphosphinicopropionic Acid (MPPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound (MPPA) necessary for analysis?
A1: this compound is a polar and non-volatile compound due to the presence of both a phosphinic acid and a carboxylic acid group. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging as it can result in poor chromatographic peak shape, low sensitivity, and thermal degradation in the GC inlet. Derivatization converts the polar functional groups into less polar and more volatile derivatives, significantly improving chromatographic separation, thermal stability, and detection sensitivity.
Q2: What are the most common derivatization methods for MPPA?
A2: The most commonly reported and effective derivatization method for MPPA, particularly for GC-MS analysis, is silylation. This involves replacing the acidic protons of the phosphinic and carboxylic acid groups with a silyl (B83357) group, such as a tert-butyldimethylsilyl (t-BDMS) group. Esterification to form methyl esters is another potential approach for the carboxylic acid group.
Q3: Which silylation reagent is recommended for MPPA derivatization?
A3: For the analysis of MPPA, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a suitable reagent for introducing the tert-butyldimethylsilyl (t-BDMS) group.[1][2] TBDMS derivatives are generally more stable against hydrolysis compared to trimethylsilyl (B98337) (TMS) derivatives, making them more robust for sample workup and analysis.
Q4: Can MPPA be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) without derivatization?
A4: While direct analysis of polar compounds like MPPA by LC-MS is possible, derivatization can still be beneficial. It can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to increased sensitivity.[3][4] For LC-MS, derivatization is not always mandatory but is often employed to achieve lower detection limits.[5]
Experimental Protocols
Protocol 1: Tert-butyldimethylsilyl (t-BDMS) Derivatization of MPPA for GC-MS Analysis
This protocol describes the derivatization of MPPA to its t-BDMS derivative for subsequent analysis by GC-MS.
Materials:
-
This compound (MPPA) standard or dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Anhydrous Pyridine (B92270) or Acetonitrile
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample containing MPPA is completely dry. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. The presence of moisture can significantly hinder the derivatization reaction.
-
Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.
-
Derivatization Reagent: Add 50 µL of MTBSTFA to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 80°C for 30 minutes in a heating block or oven.[1]
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Data Presentation
Table 1: Optimization of t-BDMS Derivatization Reaction Conditions for MPPA
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended |
| Temperature | 60°C | 80°C | 100°C | 80°C[1] |
| Time | 15 min | 30 min | 60 min | 30 min[1] |
| Solvent | Pyridine | Acetonitrile | Pyridine | Pyridine |
| Reagent Volume | 25 µL | 50 µL | 100 µL | 50 µL |
| Expected Outcome | Incomplete reaction | Optimal derivatization | Potential for side products | High yield of di-t-BDMS-MPPA |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in MPPA Derivatization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | Presence of moisture: Silylation reagents are highly sensitive to water. | Ensure all glassware is oven-dried. Use anhydrous solvents. Completely dry the sample before adding reagents. |
| Inactive reagent: Silylation reagents can degrade over time. | Use a fresh vial of MTBSTFA. Store reagents under anhydrous conditions as recommended by the manufacturer. | |
| Insufficient reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction. | Ensure a sufficient molar excess of the silylation reagent is used. | |
| Suboptimal reaction conditions: Incorrect temperature or time can lead to incomplete derivatization. | Optimize reaction temperature and time. A common starting point is 80°C for 30 minutes.[1] | |
| Incomplete Derivatization (Presence of mono- and di-derivatized peaks) | Steric hindrance: The phosphinic acid group might be less reactive than the carboxylic acid. | Increase reaction time or temperature. Consider using a stronger silylation catalyst if necessary. |
| Insufficient reaction time or temperature. | Refer to the optimization table and ensure adequate heating and time for the reaction to go to completion. | |
| Peak Tailing in GC-MS | Active sites in the GC system: Free silanol (B1196071) groups in the injector liner or on the column can interact with the analyte. | Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. |
| Incomplete derivatization: The presence of underivatized polar groups will cause peak tailing. | Re-optimize the derivatization procedure to ensure complete reaction. | |
| Column overload: Injecting too much sample can lead to peak distortion. | Dilute the sample before injection. | |
| Presence of Extraneous Peaks | Side reactions: High reaction temperatures or prolonged reaction times can sometimes lead to the formation of byproducts. | Optimize the reaction conditions to use the mildest effective temperature and shortest time. |
| Contaminated reagents or solvents. | Use high-purity, anhydrous solvents and fresh derivatization reagents. Run a reagent blank to check for contaminants. |
Visualizations
Caption: Experimental workflow for the t-BDMS derivatization of MPPA.
Caption: Troubleshooting logic for low derivatization yield of MPPA.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of glufosinate ammonium and its metabolite, this compound, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylphosphinicopropionic Acid (3-MPPA) LC-MS/MS Analysis
Welcome to the technical support hub for the LC-MS/MS analysis of 3-Methylphosphinicopropionic Acid (3-MPPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of 3-MPPA?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as 3-MPPA, is decreased due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs in the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) when other components compete with 3-MPPA for ionization, altering the physical properties of the ESI droplets, or forming neutral adducts.[1][3] The result is a reduced signal intensity for 3-MPPA, which can lead to poor sensitivity, inaccurate quantification, and diminished reproducibility.[2][4] Given that 3-MPPA is a small, polar, acidic compound, it is often analyzed alongside other polar compounds that can interfere with its ionization.
Q2: How can I determine if ion suppression is impacting my 3-MPPA results?
A2: A widely used and effective technique to diagnose ion suppression is the post-column infusion experiment.[1] This involves infusing a standard solution of 3-MPPA at a constant rate into the LC flow after the analytical column but before the MS ion source. After establishing a stable baseline signal for 3-MPPA, a blank matrix extract (prepared using the same method as your samples) is injected. A significant drop in the 3-MPPA baseline signal at certain retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[1]
Q3: What are common sources of ion suppression for an acidic, polar compound like 3-MPPA?
A3: For polar analytes like 3-MPPA, common sources of ion suppression include:
-
Endogenous Matrix Components: Salts, phospholipids, and other small polar molecules naturally present in biological samples (plasma, urine, etc.).
-
Exogenous Contaminants: Phthalates and polymers leached from plastic labware (e.g., tubes, well plates).[5]
-
Mobile Phase Additives: High concentrations of non-volatile buffers or ion-pairing reagents can suppress ionization. It is recommended to use volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations (e.g., 0.1%).[6]
-
Sample Preparation Reagents: Residues from solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvents.
Q4: My 3-MPPA peak shape is poor (tailing, fronting). Is this related to ion suppression?
A4: While poor peak shape is a chromatographic issue, its root cause can be related to the factors that also cause ion suppression. Common causes for poor peak shape for polar acidic compounds include secondary interactions with the column stationary phase, column overload, or an injection solvent that is too strong compared to the initial mobile phase.[7] Addressing these chromatographic issues may also help separate 3-MPPA from interfering matrix components, thereby reducing ion suppression.
Troubleshooting Guides
Issue 1: Low Sensitivity or No Detectable 3-MPPA Signal
This is a classic symptom of severe ion suppression, especially if the instrument performs well with clean standards.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Assess Matrix Effects | Confirm if the low signal is due to the sample matrix. | Perform a post-column infusion experiment as described in FAQ Q2. If a signal drop is observed, proceed to the next steps. |
| 2. Improve Sample Preparation | Reduce the concentration of interfering matrix components.[8] | Implement a more rigorous sample preparation method. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[2][9] For 3-MPPA, methods like the QuPPe (Quick Polar Pesticides Extraction) have been used successfully.[10] |
| 3. Dilute the Sample | A straightforward way to decrease the concentration of all matrix components.[2] | Dilute the final sample extract with the initial mobile phase (e.g., 1:10, 1:100). This is only feasible if the 3-MPPA concentration is high enough to remain detectable after dilution. |
| 4. Optimize Chromatography | Separate 3-MPPA from the co-eluting interferences. | Modify the LC gradient to be shallower, increasing the separation between peaks. Consider a different column chemistry. For a polar compound like 3-MPPA, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode anion-exchange columns are often more effective than standard C18 columns.[4] |
| 5. Change Ionization Mode | Fewer compounds are typically ionized in negative mode, potentially eliminating the specific interference. | 3-MPPA, being acidic, is well-suited for negative mode ESI. If you are using positive mode, switching to negative mode is highly recommended.[2] |
Issue 2: Poor Reproducibility (%RSD is high) in QC Samples
Inconsistent ion suppression between samples is a common cause of poor precision.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Use an Internal Standard (IS) | Compensate for variability in signal suppression. | Use a stable isotope-labeled (SIL) internal standard for 3-MPPA if available. A SIL-IS will co-elute and experience the same degree of ion suppression, allowing for accurate correction.[8] If a SIL-IS is not available, use a structurally similar analog that elutes close to 3-MPPA. |
| 2. Standardize Sample Preparation | Ensure the matrix effect is as consistent as possible across all samples. | Review the sample preparation workflow for any inconsistencies. Ensure precise and repeatable volumes, mixing times, and evaporation steps. Automating sample preparation can significantly improve reproducibility. |
| 3. Check for Carryover | Analyte or matrix components from a high-concentration sample can carry over to the next injection, causing variable suppression. | Inject a series of blank samples after a high-concentration standard or sample to check for carryover. Optimize the autosampler wash procedure with a strong organic solvent. |
| 4. Ensure Column Equilibration | Insufficient column re-equilibration between runs, especially in HILIC, can cause retention time shifts and variable co-elution with interferences. | Ensure the column is fully re-equilibrated to initial conditions before each injection. This may require extending the run time. |
Experimental Protocols
Recommended LC-MS/MS Method for 3-MPPA
This protocol is a starting point based on methods used for 3-MPPA and similar polar phosphonic acids.[11][12] Optimization will be required for your specific application and sample matrix.
1. Sample Preparation (QuPPe-based approach)
-
To 1 g of homogenized sample, add 10 mL of water and 10 mL of acidified methanol (B129727) (e.g., with 1% formic acid).
-
Vortex or shake vigorously for 5-10 minutes.
-
Centrifuge at >4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, dilute with water or initial mobile phase as needed, and inject.
-
For cleaner samples, a cleanup step using PRiME HLB or a suitable SPE cartridge can be incorporated.[10]
2. Liquid Chromatography
-
Column: A mixed-mode anionic polar pesticide column or a HILIC column is recommended for retaining the polar 3-MPPA.[4] Example: Waters ACQUITY Premier Anionic Polar Pesticide column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-20 µL.
-
Gradient: A shallow gradient starting with a high percentage of organic solvent (e.g., 95% B) is typical for HILIC.
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 1.0 | 95 |
| 7.0 | 10 |
| 10.0 | 10 |
| 10.1 | 95 |
| 15.0 | 95 |
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions: Based on published methods, typical transitions for 3-MPPA can be monitored.[11][12] The precursor ion corresponds to [M-H]⁻.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-MPPA (Quantifier) | 151 | 107 | Optimize for instrument |
| 3-MPPA (Qualifier) | 151 | 63 | Optimize for instrument |
Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for diagnosing and mitigating ion suppression.
Experimental Workflow for 3-MPPA Analysis
Caption: A typical experimental workflow for analyzing 3-MPPA.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. nebiolab.com [nebiolab.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Sensitive and rapid determination of glyphosate, glufosinate, bialaphos and metabolites by UPLC-MS/MS using a modified Quick Polar Pesticides Extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Recovery of 3-Methylphosphinicopropionic Acid from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recovery of 3-Methylphosphinicopropionic Acid (3-MPPA) from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound (3-MPPA) from soil?
A1: 3-MPPA is a polar compound, which presents several challenges for its extraction and analysis.[1][2] Its high polarity and low volatility make it difficult to separate using traditional chromatographic methods without derivatization.[1][2] Additionally, its ionic nature can lead to strong interactions with soil components and analytical hardware, potentially causing low recovery and poor peak shapes in chromatography.[1]
Q2: What are the recommended storage conditions for soil samples intended for 3-MPPA analysis?
A2: To minimize degradation of the analyte, soil samples should be stored at low temperatures. For short-term storage, refrigeration at 2-8°C is acceptable. For long-term storage, freezing at -20°C or -80°C is recommended to maintain the integrity of the 3-MPPA.
Q3: Is derivatization necessary for the analysis of 3-MPPA?
A3: Due to its high polarity and poor volatility, derivatization is often required for the analysis of 3-MPPA, especially when using Gas Chromatography (GC).[1][2] Even for Liquid Chromatography (LC) methods, derivatization can improve chromatographic retention and sensitivity. However, direct analysis using advanced techniques like ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) may be possible without derivatization.[3][4]
Q4: Which analytical technique is most suitable for the quantification of 3-MPPA in soil extracts?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of 3-MPPA in complex matrices like soil.[2][4] Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires a prior derivatization step.[5]
Troubleshooting Guides
Low Recovery of 3-MPPA
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction | Optimize the extraction solvent and method. Consider using a polar solvent system or a technique like Accelerated Solvent Extraction (ASE). | 3-MPPA's polarity requires a solvent system that can effectively break its interaction with the soil matrix. Methods like ASE use elevated temperature and pressure to improve extraction efficiency.[6] |
| Strong Analyte-Matrix Interaction | Adjust the pH of the extraction solvent. An acidic or basic modifier can help to disrupt the binding of 3-MPPA to soil particles. | The charge state of 3-MPPA and the surface charge of soil particles are pH-dependent. Modifying the pH can reduce ionic interactions. |
| Degradation of 3-MPPA | Ensure samples are processed and stored correctly (frozen if necessary). Analyze samples as quickly as possible after collection. | 3-MPPA may be susceptible to microbial or chemical degradation in the soil matrix over time. |
| Loss during Sample Cleanup | Evaluate the solid-phase extraction (SPE) sorbent and elution solvents. Ensure the chosen SPE cartridge is appropriate for retaining and eluting a polar, acidic compound. | Improper SPE selection can lead to breakthrough of the analyte during loading or incomplete elution. |
Poor Chromatographic Peak Shape
| Potential Cause | Troubleshooting Step | Explanation |
| Interaction with Metal Surfaces | Use a bio-inert or PEEK LC system and columns. | The phosphonic acid group in 3-MPPA can chelate with metal ions in the LC flow path, leading to peak tailing.[4] |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). | If derivatization is incomplete, both the derivatized and underivatized forms may be present, leading to split or broad peaks. |
| Matrix Effects | Improve the sample cleanup procedure to remove interfering compounds. Dilute the sample extract if sensitivity allows. | Co-eluting matrix components can interfere with the ionization of 3-MPPA in the mass spectrometer, suppressing the signal and affecting peak shape. |
| Inappropriate Mobile Phase | Adjust the mobile phase pH and ionic strength. For LC-MS, ensure the mobile phase is compatible with the ionization source. | The mobile phase composition is critical for achieving good chromatographic separation and peak shape for polar compounds. |
Experimental Protocols
Generic Soil Sample Preparation
-
Drying: Air-dry the soil sample or use a drying oven at a low temperature (e.g., 40-50°C) to avoid degradation of 3-MPPA.[7]
-
Sieving: Pass the dried soil through a 2-mm sieve to remove large debris and ensure homogeneity.[7]
-
Homogenization: Thoroughly mix the sieved soil before taking a subsample for extraction.
-
Moisture Content: Determine the moisture content of a separate subsample by drying at 105°C to allow for reporting results on a dry weight basis.
Example Extraction Protocol: Ultrasonic Extraction
-
Weighing: Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Spiking: If required, add an internal standard (e.g., a stable isotope-labeled 3-MPPA) to the soil sample.
-
Solvent Addition: Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile (B52724) and water, or an acidic aqueous solution).
-
Extraction: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[8]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to separate the soil particles from the extract.[5]
-
Collection: Carefully collect the supernatant for further cleanup or direct analysis.
Data Presentation
Table 1: Comparison of Extraction Methods for Organophosphorus Compounds from Soil
| Extraction Method | Solvent System | Recovery Range (%) | Reference |
| Accelerated Solvent Extraction (ASE) | Dichloromethane/Acetone (1:1) | 85-110 | [6] |
| Ultrasonic Extraction | Acetonitrile | >73 | [8] |
| Shaking | Petroleum ether/Acetone (2:1) | Generally higher than sonication | [9] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Chlorobenzene (extraction), Acetonitrile (disperser) | 86.7 - 108.0 | [10][11] |
Note: The data presented is for general organophosphorus pesticides and may not be directly representative of 3-MPPA recovery. However, it provides a useful comparison of the efficiency of different extraction techniques.
Visualizations
Caption: Workflow for 3-MPPA Recovery from Soil.
Caption: Troubleshooting Low Recovery of 3-MPPA.
Caption: Analytical Pathway for 3-MPPA Detection.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of glyphosate, AMPA, Glufosinate and MPPA with ION chromatography tandem mass spectrometry using A membrane suppressor in the ammonium form application to surface water of low to moderate salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 8. jpoll.ut.ac.ir [jpoll.ut.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylphosphinicopropionic Acid (3-MPPA) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 3-Methylphosphinicopropionic Acid (3-MPPA) during Solid-Phase Extraction (SPE).
Troubleshooting Guide for Low Recovery of 3-MPPA in SPE
Low recovery is a frequent challenge in the solid-phase extraction of polar and ionizable compounds like 3-MPPA. This guide addresses common issues and provides systematic solutions to enhance your analytical method.
FAQ 1: My recovery of 3-MPPA is consistently low. Where should I start troubleshooting?
The first step is to determine which stage of the SPE process is causing the loss of your analyte. This can be done by collecting and analyzing the fractions from each step: the sample load flow-through, the wash solution, and the final elution.[1]
Troubleshooting Workflow for Low 3-MPPA Recovery
Caption: A flowchart for troubleshooting low recovery of 3-MPPA in SPE.
FAQ 2: What are the key chemical properties of 3-MPPA that affect its recovery in SPE?
This compound is a polar, acidic compound.[1][2] Its properties dictate the choice of SPE mechanism:
-
Polarity: Due to its high polarity, 3-MPPA is often poorly retained on traditional non-polar reversed-phase sorbents (like C18) when loaded from aqueous samples.
-
Acidity: 3-MPPA has acidic functional groups, meaning its charge state is dependent on the pH of the solution.[3] This property is crucial for ion-exchange mechanisms. At a pH above its pKa, it will be negatively charged (anionic), and at a pH below its pKa, it will be neutral.
FAQ 3: Which type of SPE sorbent is most effective for 3-MPPA?
For polar and ionizable analytes like 3-MPPA, standard reversed-phase sorbents are often unsuitable.[4] The literature strongly suggests the use of anion exchange or mixed-mode SPE cartridges.
-
Anion Exchange SPE: These sorbents contain positively charged functional groups that retain negatively charged analytes. To ensure 3-MPPA is in its anionic form, the sample pH should be adjusted to be at least 2 units above its pKa.[5]
-
Mixed-Mode SPE: These cartridges combine both reversed-phase and ion-exchange properties, offering dual retention mechanisms.[6] This can be particularly effective for cleaning up complex matrices. For instance, a mixed-mode cartridge with both anion exchange and weak nonpolar interaction has been successfully used to extract 3-MPPA from human serum.[6]
Studies have shown high recoveries of 3-MPPA and its parent compound, glufosinate (B12851), using anion exchange and mixed-mode sorbents from various sample matrices.[2][6][7][8]
FAQ 4: How critical is pH control during the SPE process for 3-MPPA?
pH control is arguably the most critical factor for the successful extraction of 3-MPPA using ion-exchange or mixed-mode SPE.
-
Sample Loading: The pH of the sample must be adjusted to ensure the analyte is in the correct form for retention. For anion exchange, the pH should be high enough to deprotonate the acid group, making it anionic.
-
Washing Step: The wash solvent should be at a pH that maintains the analyte's charge and its interaction with the sorbent, while removing neutral or similarly charged interferences.[4]
-
Elution Step: To elute 3-MPPA from an anion exchange sorbent, the pH of the elution solvent should be lowered to neutralize the analyte, disrupting the ionic interaction. Alternatively, a high concentration of a competing salt or a strong solvent can be used.[9]
FAQ 5: My analyte appears to be irreversibly bound to the column. How can I improve elution?
If you have confirmed that your analyte is retained on the column but not eluting, consider the following:
-
Increase Elution Solvent Strength: Your elution solvent may not be strong enough to disrupt the interaction between 3-MPPA and the sorbent. For anion exchange, this typically means making the eluent more acidic (to neutralize the analyte) or adding a competing ion.[1] For example, using acidified methanol (B129727) can be an effective eluent.[10]
-
Increase Elution Volume: You may not be using a sufficient volume of solvent to elute the analyte completely. Try eluting with multiple, smaller volumes of the elution solvent.
-
Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit on the sorbent bed for a few minutes before applying vacuum. This can improve the efficiency of the elution process.
Data on 3-MPPA Recovery with Different SPE Methods
The following table summarizes recovery data from published methods for the analysis of 3-MPPA and its parent compound, glufosinate.
| Analyte(s) | Matrix | SPE Sorbent Type | Elution Solvent | Average Recovery (%) | Reference |
| 3-MPPA & Glufosinate | Human Serum | Mixed-Mode (Anion Exchange & Non-polar) | Not specified in abstract | ≥ 90.0 ± 11.9 | [6] |
| 3-MPPA, Glufosinate, etc. | Tea Infusions | Weak Anion Exchange (WAX) | 0.5 M HCl in Methanol | 92.7 | [7] |
| 3-MPPA, Glufosinate, etc. | Honey | Anion Exchange (NH2) & Reversed-Phase (C18) | Not specified in abstract | 86 - 106 | [8] |
| 3-MPPA, Glufosinate, etc. | Sediment | Pass-through SPE | Not specified in abstract | 78.5 - 107 | [11] |
Experimental Protocols
Below are generalized experimental protocols based on successful methods reported for 3-MPPA and related compounds.
Protocol 1: Mixed-Mode Anion Exchange SPE for Aqueous Samples
This protocol is a general guideline for extracting 3-MPPA from a liquid matrix like water or serum.
-
Sorbent Selection: Choose a mixed-mode SPE cartridge combining anion exchange and reversed-phase characteristics (e.g., Oasis MAX, Strata-X-A).
-
Sample Pre-treatment:
-
Adjust the sample pH to > 6 to ensure 3-MPPA is in its anionic form. A buffer such as ammonium (B1175870) acetate (B1210297) can be used.
-
If the sample contains particulates, centrifuge and filter prior to loading.
-
-
Cartridge Conditioning:
-
Pass 1-2 column volumes of methanol through the cartridge to activate the reversed-phase functional groups.
-
Equilibrate the cartridge by passing 1-2 column volumes of deionized water or buffer at the same pH as the sample. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min). A slow flow rate is crucial for efficient retention.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences. A common choice is a low percentage of methanol (e.g., 5%) in the equilibration buffer. This removes hydrophilic, neutral compounds without eluting the analyte.
-
-
Elution:
-
Elute the 3-MPPA using a strong organic solvent containing an acid to neutralize the analyte. A typical eluent is methanol containing 1-2% formic or acetic acid.[10]
-
Collect the eluate for analysis. This fraction can be evaporated and reconstituted in the mobile phase for LC-MS analysis if further concentration is needed.
-
Protocol 2: Pass-Through SPE for Sample Cleanup
In this approach, the goal is to retain interferences while allowing the polar 3-MPPA to pass through. This is often used for complex matrices.
-
Sorbent Selection: Choose a sorbent that strongly retains hydrophobic and other interfering compounds, such as a polymeric reversed-phase material.
-
Sample Pre-treatment:
-
The sample is typically prepared in a solvent that minimizes the retention of 3-MPPA on the chosen sorbent.
-
-
Cartridge Conditioning:
-
Condition the cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
-
Sample Loading and Collection:
-
Load the sample onto the cartridge. The flow-through, which contains the 3-MPPA, is collected directly for analysis.
-
A subsequent wash with a similar solvent may be performed to ensure all of the analyte has been collected.
-
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. specartridge.com [specartridge.com]
- 5. SPE Method Development | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Determination of glufosinate ammonium and its metabolite, this compound, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Glyphosate, Glufosinate, and Their Major Metabolites in Tea Infusions by Dual-Channel Capillary Electrophoresis following Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. [Determination of glufosinate, glyphosate and their metabolites in sediment by ultra-high performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methylphosphinicopropionic Acid (3-MPPA) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of 3-Methylphosphinicopropionic Acid (3-MPPA).
Frequently Asked Questions (FAQs)
Q1: What is 3-MPPA and why is its quantification important?
A1: this compound (3-MPPA) is the primary metabolite of the herbicide glufosinate (B12851).[1][2][3] Its quantification is crucial for toxicological assessments, environmental monitoring, and in forensic cases involving glufosinate poisoning.[1][4]
Q2: What are matrix effects and how do they affect 3-MPPA analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components in the sample matrix.[5] These effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of 3-MPPA. Common biological matrices like plasma, serum, and urine are complex and can cause significant matrix effects.[6][7]
Q3: What are the common analytical techniques used for 3-MPPA quantification?
A3: The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.[1][4] LC-MS/MS is often preferred for its high sensitivity and selectivity without the need for derivatization.[4]
Q4: How can I minimize matrix effects during sample preparation for 3-MPPA analysis?
A4: Effective sample preparation is key to minimizing matrix effects. Techniques such as Solid-Phase Extraction (SPE), particularly mixed-mode or polymeric SPE, Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly employed.[8] A modified "Quick Polar Pesticides Extraction" (QuPPe) method has also been shown to be effective for 3-MPPA and other polar pesticides.[4]
Q5: Is the use of an internal standard necessary for 3-MPPA quantification?
A5: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variability in sample preparation and instrument response. A SIL-IS for 3-MPPA would be ideal. If a specific SIL-IS is unavailable, a structurally similar compound that behaves similarly during extraction and ionization can be considered, though this is less ideal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH affecting the ionization state of 3-MPPA (an acidic compound).- Interaction of 3-MPPA with active sites on the analytical column or LC system. | - Adjust the mobile phase pH to ensure consistent ionization of 3-MPPA.- Use a column with end-capping or a bio-inert LC system to minimize interactions. |
| Low Analyte Response / Ion Suppression | - Co-elution of phospholipids (B1166683) or other endogenous components from the biological matrix.- High salt concentration in the final extract. | - Optimize the sample preparation method to improve the removal of interfering components. Consider a more rigorous SPE protocol or a phospholipid removal plate.- Ensure efficient desalting during SPE or dilute the sample prior to injection. |
| High Analyte Response / Ion Enhancement | - Co-eluting matrix components that enhance the ionization of 3-MPPA. | - Improve chromatographic separation to resolve 3-MPPA from the enhancing components.- Re-evaluate the sample preparation method to remove the specific interfering compounds. |
| Inconsistent Results Between Samples | - Variability in the matrix composition between different sample lots or individuals.- Inconsistent sample preparation. | - Employ a stable isotope-labeled internal standard to normalize the response.- Ensure the sample preparation protocol is robust and consistently applied to all samples. Automating the sample preparation can improve consistency. |
| Carryover in Blank Injections | - Adsorption of 3-MPPA onto the injector, column, or other parts of the LC system. | - Optimize the injector wash procedure with a strong, appropriate solvent.- Use a guard column and replace it regularly.- Consider a bio-inert LC system to reduce active sites for adsorption. |
Experimental Protocols
Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of glufosinate and its metabolite 3-MPPA in human serum.[1]
-
Sample Pre-treatment: To 1 mL of serum, add 1 mL of 0.1 M HCl. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (containing both anion exchange and reversed-phase sorbents) with 2 mL of methanol (B129727) followed by 2 mL of 0.1 M HCl.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M HCl, followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of a 5% ammonia (B1221849) solution in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters for 3-MPPA Quantification
The following are suggested starting parameters. Optimization will be required for your specific instrumentation and application.
| Parameter | Value |
| LC Column | HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column suitable for polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar 3-MPPA. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (optimization required) |
| MS/MS Transitions | Precursor and product ions for 3-MPPA need to be determined by direct infusion of a standard solution. |
Visualizations
Caption: Experimental workflow for 3-MPPA quantification.
Caption: Troubleshooting logic for 3-MPPA quantification.
References
- 1. Determination of glufosinate ammonium and its metabolite, this compound, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of 3-(Methylphosphinico) Propionic Acid (MPPA) in Tea Infusions by Dual-Channel Capillary Electrophoresis following Solid-Phase Extraction - STEMart [ste-mart.com]
- 3. benchchem.com [benchchem.com]
- 4. Sensitive and rapid determination of glyphosate, glufosinate, bialaphos and metabolites by UPLC-MS/MS using a modified Quick Polar Pesticides Extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(Methylphosphinico)propionic acid | 15090-23-0 | FM172706 [biosynth.com]
Overcoming matrix effects in urine analysis for 3-MPPA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-methoxy-4-hydroxyphenylglycol (3-MPPA), a metabolite of the herbicide glufosinate, in urine samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 3-MPPA in urine?
A1: Matrix effects are the alteration of ionization efficiency of the target analyte, 3-MPPA, by co-eluting compounds from the urine matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method. Urine is a complex matrix containing various organic and inorganic compounds that can interfere with the analysis.[2]
Q2: What are the most common strategies to mitigate matrix effects in 3-MPPA urine analysis?
A2: The most effective strategies involve a combination of:
-
Effective Sample Preparation: To remove interfering matrix components. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and "dilute-and-shoot".
-
Optimized Chromatographic Separation: To separate 3-MPPA from co-eluting matrix components.
-
Use of Internal Standards: Stable isotope-labeled (SIL) internal standards are highly recommended to compensate for matrix effects.
Q3: Which sample preparation method is best for 3-MPPA in urine?
A3: The choice of sample preparation method depends on the required sensitivity and the available equipment.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, leading to reduced matrix effects. Mixed-mode SPE cartridges can be particularly effective.
-
Liquid-Liquid Extraction (LLE): A classic technique that can offer good cleanup but may be more labor-intensive.
-
Dilute-and-Shoot: The simplest method, but it may not be suitable for detecting low concentrations of 3-MPPA due to less effective matrix removal and higher potential for ion suppression.[3]
Q4: Why is a stable isotope-labeled (SIL) internal standard crucial for accurate 3-MPPA quantification?
A4: A SIL internal standard for 3-MPPA has nearly identical physicochemical properties to the analyte. This means it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for any signal variations caused by matrix effects and improving the accuracy and precision of quantification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of 3-MPPA in urine.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure 3-MPPA is in a single ionic state. | |
| High Signal Suppression | Inadequate sample cleanup. | Optimize the SPE or LLE protocol. Consider using a more selective SPE sorbent. |
| Co-elution with interfering compounds. | Modify the chromatographic gradient to better separate 3-MPPA from the matrix components. | |
| Inconsistent Results (Poor Precision) | Variable matrix effects between samples. | Implement the use of a stable isotope-labeled internal standard for 3-MPPA. |
| Inconsistent sample preparation. | Ensure consistent execution of the sample preparation protocol for all samples and standards. | |
| Low Analyte Recovery | Suboptimal extraction conditions. | Optimize the pH of the sample and the extraction solvent for LLE. For SPE, ensure proper conditioning, loading, washing, and elution steps. |
| Analyte degradation. | Investigate the stability of 3-MPPA under the chosen sample preparation and storage conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 3-MPPA in Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes to remove particulates.
-
To 1 mL of supernatant, add the internal standard solution.
-
Acidify the sample by adding 100 µL of 2% formic acid.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute 3-MPPA with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: "Dilute-and-Shoot" for 3-MPPA in Urine
This is a simpler but potentially less sensitive method.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Dilution:
-
Take 100 µL of the urine supernatant and add the internal standard.
-
Dilute with 900 µL of the initial mobile phase (a 1:10 dilution).
-
-
Analysis:
-
Vortex the diluted sample.
-
Transfer to an autosampler vial for direct injection into the LC-MS/MS system.
-
Visualizations
Caption: Figure 1: General experimental workflow for 3-MPPA urine analysis.
Caption: Figure 2: Troubleshooting decision tree for poor 3-MPPA signal.
References
- 1. A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary excretion of 3-methoxy-4-hydroxyphenylglycol in depressed patients: modifications by amphetamine and lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: 3-Methylphosphinicopropionic Acid (3-MPPA) Extraction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the extraction of 3-Methylphosphinicopropionic Acid (3-MPPA), with a focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound (3-MPPA) and why is pH important for its extraction?
A1: this compound (3-MPPA) is a polar organic compound containing both a carboxylic acid and a phosphinic acid moiety.[1][2][3] The presence of these acidic functional groups means its overall charge state is highly dependent on the pH of the solution. For effective liquid-liquid extraction (LLE) from an aqueous sample into an organic solvent, the compound should be in its neutral, uncharged form to maximize its solubility in the organic phase.[4][5][6][7] Conversely, for extraction from an organic solvent back into an aqueous phase, it should be in its charged, ionized form to maximize its solubility in the aqueous phase.[4][8] Therefore, controlling the pH is the most critical parameter for successful extraction of 3-MPPA.
Q2: What is the pKa of 3-MPPA and how does it guide the choice of pH for extraction?
Q3: Which organic solvents are suitable for extracting 3-MPPA?
A3: Due to the polar nature of 3-MPPA, even in its protonated form, a relatively polar, water-immiscible organic solvent is recommended. Solvents such as ethyl acetate (B1210297), methyl isobutyl ketone (MIBK), or a mixture of isopropanol (B130326) and chloroform (B151607) could be effective. The choice of solvent may require optimization based on the sample matrix and the subsequent analytical method.
Q4: How can I improve the recovery of 3-MPPA if it is low?
A4: Low recovery can be due to several factors. Here are some troubleshooting steps:
-
Ensure Correct pH: Verify the pH of your aqueous sample after acidification. Incomplete protonation will lead to poor extraction into the organic phase.
-
Increase Salting-Out Effect: Adding a neutral salt, such as sodium chloride (NaCl), to the aqueous phase can decrease the solubility of 3-MPPA in the aqueous layer and promote its partitioning into the organic solvent.[4]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the analyte.
-
Solvent Choice: If recovery is still low, consider a more polar organic solvent.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of 3-MPPA.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Extraction Efficiency | Incorrect pH of the aqueous phase. | Ensure the pH of the aqueous sample is ≤ 2 using a calibrated pH meter. Adjust with a strong acid like HCl.[4][5] |
| Inappropriate organic solvent. | Test a more polar organic solvent such as ethyl acetate or MIBK. | |
| Insufficient mixing. | Ensure thorough mixing of the aqueous and organic phases to facilitate partitioning. However, avoid overly vigorous shaking to prevent emulsion formation. | |
| Analyte is too polar for the selected solvent. | Add a salting-out agent (e.g., NaCl) to the aqueous phase to decrease the polarity of the aqueous layer and drive the analyte into the organic phase.[4] | |
| Emulsion Formation at the Interface | High concentration of surfactants or lipids in the sample matrix. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[10] |
| Vigorous shaking or mixing. | Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.[10][11] | |
| Centrifuge the sample to help separate the layers.[10] | ||
| Analyte Instability | Degradation at extreme pH. | While acidic conditions are necessary for extraction, prolonged exposure to very low pH should be minimized if the analyte is known to be acid-labile. |
| Co-extraction of Interfering Substances | The chosen pH and solvent system are not selective enough. | Consider a back-extraction step. After extracting 3-MPPA into the organic phase at low pH, back-extract it into a fresh aqueous phase with a high pH (e.g., pH > 8). This will ionize the 3-MPPA, making it soluble in the aqueous phase, while leaving neutral interfering compounds in the organic phase.[4] |
Experimental Protocol: pH Optimization for 3-MPPA Extraction
This protocol describes a general procedure for optimizing the pH for the liquid-liquid extraction of 3-MPPA from an aqueous sample.
Materials:
-
Aqueous sample containing 3-MPPA
-
Ethyl Acetate (or other suitable organic solvent)
-
Hydrochloric Acid (HCl), 1M and 6M
-
Sodium Hydroxide (NaOH), 1M
-
Sodium Chloride (NaCl), solid
-
pH meter or pH indicator strips
-
Separatory funnels
-
Vortex mixer (optional)
-
Centrifuge (optional)
Procedure:
-
Sample Preparation: Take a known volume of the aqueous sample.
-
pH Adjustment: Divide the sample into several aliquots. Adjust the pH of each aliquot to a different value (e.g., 1.0, 1.5, 2.0, 2.5, 3.0, 4.0) using HCl.
-
Salting Out (Optional but Recommended): Add NaCl to the aqueous sample to saturation to increase the ionic strength.
-
Liquid-Liquid Extraction:
-
Transfer the pH-adjusted aqueous sample to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Stopper the funnel and mix by inverting gently 20-30 times, venting frequently to release pressure.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer containing the extracted 3-MPPA.
-
-
Analysis: Analyze the concentration of 3-MPPA in the organic extracts from each pH condition using a suitable analytical method (e.g., LC-MS, GC-MS after derivatization).
-
Data Evaluation: Plot the extraction recovery of 3-MPPA as a function of pH to determine the optimal pH for maximum extraction efficiency.
Data Presentation
The following table presents hypothetical, yet expected, results for the extraction efficiency of 3-MPPA at various pH values, illustrating the importance of pH control.
| pH of Aqueous Phase | Hypothetical Extraction Efficiency (%) |
| 1.0 | 95 |
| 1.5 | 96 |
| 2.0 | 94 |
| 2.5 | 85 |
| 3.0 | 70 |
| 4.0 | 45 |
| 5.0 | 20 |
| 6.0 | < 10 |
| 7.0 | < 5 |
Visualizations
Logical Relationship of pH and 3-MPPA Form for Extraction
Caption: Effect of pH on the ionization state and extractability of 3-MPPA.
Experimental Workflow for pH Optimization
Caption: Workflow for optimizing the extraction pH of 3-MPPA.
References
- 1. 3-(Methylphosphinico)propionic acid | 15090-23-0 | FM172706 [biosynth.com]
- 2. This compound 100 µg/mL in Acetonitrile [lgcstandards.com]
- 3. 3-(Methylphosphinico)propionic acid PESTANAL , analytical standard 15090-23-0 [sigmaaldrich.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Extraction: Effects of pH [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Validation & Comparative
A Comparative Guide to 3-Methylphosphinicopropionic Acid (3-MPPA) Certified Reference Materials
For researchers, scientists, and professionals in drug development and food safety, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) are crucial for ensuring the quality and validity of these measurements. 3-Methylphosphinicopropionic acid (3-MPPA) is the major metabolite of the widely used herbicide glufosinate (B12851).[1] Its detection and quantification in environmental and biological samples are essential for monitoring glufosinate exposure and metabolism. This guide provides an objective comparison of commercially available 3-MPPA Certified Reference Materials and an alternative, N-acetyl-glufosinate, to assist in the selection of the most suitable standard for your analytical needs.
Comparison of Certified Reference Materials
The primary alternatives for a 3-MPPA certified reference material are products from different accredited suppliers. Another key metabolite of glufosinate, N-acetyl-glufosinate, is also available as a certified reference material and can be considered for comprehensive residue analysis.[1][2][3][4] The following table summarizes the key features of these reference materials based on available product information.
| Feature | This compound (Sigma-Aldrich, PESTANAL®) | This compound (LGC Standards, Dr. Ehrenstorfer)[5] | N-acetyl-glufosinate (LGC Standards)[3][4] |
| Product Number | 31264 | DRE-XA15141200AL | DRE-C15510000 / TRC-A178235 |
| Format | Neat (solid) | Solution (100 µg/mL in Acetonitrile) | Neat (solid) / Sodium Salt |
| Certified Purity/Concentration | Analytical standard grade | 100 µg/mL | >95% (HPLC) |
| Accreditation | Analytical standard | ISO 17034 | ISO 17034 |
| Uncertainty | Not specified on product page | Stated on Certificate of Analysis | Stated on Certificate of Analysis |
| Traceability | To NIST SRM (for TraceCERT® products)[6] | Traceable to SI units[7] | Traceable to SI units |
| Intended Use | GC/MS, environmental and agricultural applications[1] | Food and environmental analysis | Pharmaceutical and toxicological reference |
| Data Provided | Certificate of Analysis available | Certificate of Analysis provided | Certificate of Analysis provided |
Note: Specific values for uncertainty and detailed certification information are found on the Certificate of Analysis (CoA) which should be consulted before use. The information in this table is based on publicly available product data sheets.
Glufosinate Metabolism and Analytical Workflow
The selection of a certified reference material is intrinsically linked to the analytical workflow. The following diagrams illustrate the metabolic pathway of glufosinate and a general workflow for the analysis of its metabolites in complex matrices.
References
- 1. N-Acetyl Glufosinate - CAS - 73634-73-8 | Axios Research [axios-research.com]
- 2. N-Acetyl Glufosinate solution – CRM LABSTANDARD [crmlabstandard.com]
- 3. Glufosinate-N-acetyl | CAS 73634-73-8 | LGC Standards [lgcstandards.com]
- 4. N-Acetyl Glufosinate Sodium | LGC Standards [lgcstandards.com]
- 5. This compound 100 µg/mL in Acetonitrile [lgcstandards.com]
- 6. gcms.cz [gcms.cz]
- 7. Dr Ehrenstorfer: Certificate of Analysis | LGC Standards [lgcstandards.com]
A Comparative Guide to the Analysis of 3-Methylphosphinicopropionic Acid (3-MPPA) and Aminomethylphosphonic Acid (AMPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical methodologies for two key phosphonic acid metabolites: 3-Methylphosphinicopropionic Acid (3-MPPA), the primary metabolite of the herbicide glufosinate (B12851), and Aminomethylphosphonic Acid (AMPA), the main degradation product of glyphosate (B1671968). Understanding the nuances of their analysis is critical for environmental monitoring, food safety assessment, and toxicological studies.
Executive Summary
The analysis of 3-MPPA and AMPA presents unique challenges due to their high polarity, low volatility, and structural similarity. While both can be analyzed by advanced chromatographic techniques, the optimal method often depends on the sample matrix, required sensitivity, and available instrumentation. This guide details and compares the most common and effective analytical approaches, including direct injection and derivatization-based methods coupled with mass spectrometry.
Comparative Analysis of Key Methodologies
The primary analytical techniques for 3-MPPA and AMPA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each approach has distinct advantages and procedural requirements.
Direct Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Direct analysis is often preferred for its simplicity and high throughput, as it eliminates the need for a derivatization step. This approach is particularly suitable for water samples and has been successfully applied to food matrices as well.
Quantitative Performance of Direct LC-MS/MS Analysis
| Analyte | Matrix | LLOQ (ppb) | Accuracy (%) | RSD (%) | Citation |
| 3-MPPA | Mineral Water | 0.05 | 85 - 115 | < 10 | [1] |
| AMPA | Mineral Water | 0.03 | 85 - 115 | < 10 | [1] |
| AMPA | Drinking Water | 0.01 (10 ng/L) | 82 - 110 | < 16 | |
| 3-MPPA | Food | 10 (extrapolated) | - | - | [2] |
| AMPA | Food | 10 (extrapolated) | - | - | [2] |
| AMPA | Human Urine | 0.40 (ng/mL) | 79.1 - 119 | 4 - 10 | [3] |
Analysis following Derivatization
Derivatization is a chemical modification process used to improve the chromatographic properties and volatility of analytes, making them more amenable to techniques like GC-MS and enhancing their retention in reversed-phase LC.[4][5]
Quantitative Performance of Derivatization-Based Methods
| Analyte | Method | Derivatizing Agent | Matrix | LOD/MDL | LOQ | Recovery (%) | Precision (%RSD) | Citation |
| 3-MPPA | GC-MS | t-BDMS | Human Serum | 1 pg | - | > 90.0 | - | [6] |
| AMPA | GC-MS | BSTFA | Soil & Grass | 0.08 µg/mL | - | 97 - 102 | - | [4] |
| AMPA | HPLC-Fluorescence | FMOC-Cl | Natural Waters | - | 0.10 µg/L | - | < 20 | [7] |
| AMPA | LC-MS/MS | FMOC-Cl | Soy-based products | - | 5 - 50 µg/kg | 91 - 106 | < 10 | [8] |
Experimental Protocols
Protocol 1: Direct LC-MS/MS Analysis of 3-MPPA and AMPA in Water
This protocol is adapted from a method for the direct analysis of polar pesticides in water without derivatization.[1][9]
1. Sample Preparation:
-
Filter water samples through a 0.22 µm syringe filter to remove particulate matter.
-
For calibration standards and quality controls, spike analyte-free mineral water with known concentrations of 3-MPPA and AMPA.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining these polar compounds.[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) is typically used.
-
Flow Rate: As recommended for the specific column dimensions.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI) in negative mode for both 3-MPPA and AMPA.[1][9]
-
MRM Transitions:
-
Gas Settings: Optimize nebulizing, heating, and drying gas flows as per instrument guidelines.
Protocol 2: GC-MS Analysis of AMPA with Derivatization
This protocol is based on a method for analyzing glyphosate and AMPA in environmental samples using derivatization.[4]
1. Sample Preparation and Extraction:
-
Perform a solid-liquid extraction on the sample (e.g., soil, grass) using a suitable solvent like 2M NH4OH.[4]
2. Derivatization:
-
Evaporate the extract to dryness.
-
Add the derivatizing reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces active hydrogens with more volatile silyl (B83357) groups.[4]
-
Heat the mixture to ensure complete reaction.
3. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a suitable capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature ramp to separate the derivatized analytes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Monitor characteristic ions for the derivatized AMPA.
Visualizing the Analytical Workflows
To better illustrate the procedural differences, the following diagrams outline the workflows for direct and derivatization-based analyses.
Conclusion
The choice between direct analysis and a derivatization-based method for 3-MPPA and AMPA depends on several factors. Direct LC-MS/MS offers a simpler, faster workflow, particularly for aqueous samples. However, for complex matrices or when using GC-MS, derivatization is often necessary to achieve the required volatility, chromatographic separation, and sensitivity.[4] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific research needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 5. jfda-online.com [jfda-online.com]
- 6. Determination of glufosinate ammonium and its metabolite, this compound, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analusis.edpsciences.org [analusis.edpsciences.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Navigating the Analytical Landscape for 3-Methylphosphinicopropionic Acid: A Comparative Guide to GC-MS and LC-MS/MS Methods
For researchers, scientists, and drug development professionals engaged in environmental monitoring, food safety, and toxicological studies, the accurate and precise quantification of 3-Methylphosphinicopropionic Acid (3-MPPA) is of paramount importance. As a primary metabolite of the widely used herbicide glufosinate (B12851), robust analytical methods are crucial for assessing exposure and understanding its environmental fate. This guide provides an objective comparison of two predominant analytical techniques for 3-MPPA determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed methodologies.
At a Glance: GC-MS vs. LC-MS/MS for 3-MPPA Analysis
The choice between GC-MS and LC-MS/MS for the analysis of 3-MPPA hinges on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both techniques offer high selectivity and sensitivity but differ fundamentally in their sample preparation and chromatographic separation principles.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of 3-MPPA, a derivatization step is mandatory to convert it into a more volatile compound suitable for GC analysis. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which creates a tert-butyldimethylsilyl (t-BDMS) derivative of 3-MPPA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and well-suited for the analysis of polar and non-volatile compounds in complex matrices. While direct analysis of 3-MPPA is possible, derivatization is often employed to enhance chromatographic retention and sensitivity. The most common derivatizing agent for LC-MS/MS is 9-fluorenylmethyl chloroformate (FMOC-Cl), which improves the hydrophobicity of the molecule.
Performance Comparison: Accuracy and Precision
The following table summarizes the performance characteristics of GC-MS and LC-MS/MS methods for the determination of 3-MPPA based on published validation data.
| Parameter | GC-MS | LC-MS/MS |
| Derivatization | Mandatory (e.g., t-BDMS) | Often Recommended (e.g., FMOC-Cl) |
| Accuracy (Recovery %) | 90.0 ± 11.9% (in human serum)[1] | >80% (in various plant matrices)[2], 94-104% (in surface water)[3] |
| Precision (RSD %) | < 15% | ≤ 18%[2], 5.5-6.2% (in surface water)[3] |
| Limit of Detection (LOD) | 1 pg (on-column)[1] | 0.5 ng/g (in various matrices)[2] |
| Limit of Quantification (LOQ) | - | 50 ng/g (in various matrices)[2], 10 ng/L (in surface water)[3] |
Experimental Protocols
GC-MS Method with t-BDMS Derivatization
This protocol is a generalized procedure for the analysis of 3-MPPA in biological fluids.
1. Sample Preparation and Extraction:
-
To 1 mL of serum, add an internal standard.
-
Perform a solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge to isolate 3-MPPA.
-
Elute the analyte and evaporate the eluent to dryness.
2. Derivatization:
-
Reconstitute the residue in a suitable solvent.
-
Add N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) and incubate at an elevated temperature (e.g., 60-80°C) to form the t-BDMS derivative.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized 3-MPPA from other matrix components.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
LC-MS/MS Method with FMOC-Cl Derivatization
This protocol provides a general workflow for the analysis of 3-MPPA in food and environmental matrices.[2][4]
1. Sample Preparation and Extraction:
-
Homogenize 5-10 g of the sample.
-
Extract with a suitable solvent mixture (e.g., methanol (B129727)/water).
-
Centrifuge the sample and collect the supernatant.
2. Derivatization:
-
Adjust the pH of the extract with a borate (B1201080) buffer.
-
Add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile (B52724) and incubate.
-
Quench the reaction by adding an acid (e.g., formic acid).
3. Clean-up:
-
Perform a solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge to remove excess derivatizing reagent and matrix interferences.
-
Elute the derivatized 3-MPPA and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-XS or equivalent.
-
Column: A reversed-phase column suitable for the separation of the FMOC derivative (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the FMOC derivative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Glufosinate Metabolism and Analytical Workflow
The following diagrams illustrate the metabolic pathway of glufosinate to 3-MPPA and a general workflow for its analysis.
Caption: Metabolic pathway of glufosinate to 3-MPPA in untransformed plants.[5][6]
Caption: General analytical workflow for the determination of 3-MPPA.
References
- 1. Determination of glufosinate ammonium and its metabolite, this compound, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of glyphosate, AMPA, Glufosinate and MPPA with ION chromatography tandem mass spectrometry using A membrane suppressor in the ammonium form application to surface water of low to moderate salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transgenic plants containing the phosphinothricin-N-acetyltransferase gene metabolize the herbicide L-phosphinothricin (glufosinate) differently from untransformed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Metabolites of the Herbicide L-Phosphinothricin (Glufosinate) (Identification, Stability, and Mobility in Transgenic, Herbicide-Resistant, and Untransformed Plants) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS for the Analysis of 3-Methylphosphinicopropionic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 3-Methylphosphinicopropionic Acid (MPPA), a key metabolite of the herbicide glufosinate (B12851), is critical. The choice of analytical technique is paramount for achieving reliable and robust results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of MPPA, supported by experimental data and detailed protocols.
Principle of Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) operates by separating compounds in their gaseous phase. This technique is ideal for volatile and thermally stable compounds. For non-volatile compounds like MPPA, a chemical derivatization step is necessary to increase their volatility.[1][2] Following separation in the GC column, the compounds are ionized, typically using electron ionization (EI), which can cause extensive fragmentation, providing detailed structural information.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) , conversely, separates compounds in a liquid phase, making it suitable for a broader range of analytes, including polar and thermally sensitive substances like MPPA, without the need for derivatization.[3][4] LC-MS commonly employs soft ionization techniques like electrospray ionization (ESI), which typically produces intact molecular ions, simplifying molecular weight determination and quantification.[3]
Head-to-Head Comparison for MPPA Analysis
The primary distinction in the analysis of MPPA between these two techniques lies in the sample preparation. GC-MS necessitates a derivatization step to make the polar MPPA molecule volatile enough for gas-phase separation.[5][6] In contrast, LC-MS, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), allows for the direct analysis of MPPA in its native form.[7][8] This fundamental difference has significant implications for workflow efficiency, potential for analytical variability, and overall method complexity.
LC-MS/MS is often considered to have better sensitivity for a vast majority of pesticides and their metabolites compared to GC-MS.[4] For MPPA, published methods demonstrate that LC-MS/MS can achieve very low limits of quantification, meeting stringent regulatory requirements.[7][8]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound using both GC-MS and LC-MS, based on published experimental findings.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 1 pg (on-column)[5][6] | Not explicitly stated, but LLOQ is very low. |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated in pg, but method is sensitive. | 0.05 ng/mL (ppb) in water[7][8] |
| Linearity Range | Not explicitly stated. | 0.05 - 10 ng/mL (ppb)[8] |
| Precision (RSD%) | Not explicitly stated. | < 10%[7] |
| Accuracy | Recovery of 90.0 ± 11.9% or better[5][6] | 85% - 115%[7] |
| Derivatization Required? | Yes (e.g., t-BDMS derivatization)[5][6] | No (Direct analysis)[7][8] |
| Sample Matrix | Human Serum[5][6] | Mineral Water[7][8] |
Experimental Protocols
GC-MS Method with Derivatization
This protocol is based on established methods for the analysis of MPPA in biological matrices, which requires a derivatization step to increase analyte volatility.[5][6]
1. Sample Preparation and Extraction:
-
Employ mixed-mode solid-phase extraction (SPE) with a cartridge containing both anion exchange and weak nonpolar interaction capabilities to extract MPPA from the sample matrix (e.g., human serum).[5]
2. Derivatization:
-
The extracted MPPA is derivatized to its tert-butyldimethylsilyl (t-BDMS) derivative.[5] This is a crucial step to make the polar MPPA amenable to GC analysis.
3. GC-MS Conditions:
-
Gas Chromatograph: A standard GC system equipped with a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-1 fused-silica capillary column.[9]
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature ramp to ensure separation of the derivatized analyte from other components.
-
Injector Temperature: Typically set to a high temperature to ensure complete vaporization of the derivatized sample.
-
MS Ion Source Temperature: Standard temperature for electron ionization.
-
MS Quadrupole Temperature: Standard operating temperature.
-
Ionization Mode: Electron Ionization (EI).
LC-MS/MS Direct Analysis Method
This protocol is based on modern methods for the direct analysis of polar pesticides, including MPPA, in aqueous samples without the need for derivatization.[7][8]
1. Sample Preparation:
-
For clean matrices like water, sample pretreatment can be as simple as filtration through a 0.2 µm filter.[7][8]
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) for high sensitivity and selectivity.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is essential for retaining the polar MPPA. A common choice is a 2.0 x 150 mm, 5-µm HILIC column.[7][8]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid is typically used.[7][8]
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.[7][8]
-
Ionization Mode: Heated Electrospray Ionization (ESI) in negative mode is effective for MPPA.[8]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for MPPA (e.g., 151 > 63 and 151 > 78).[8]
Visualizing the Analytical Workflows
The following diagrams illustrate the key steps in the GC-MS and LC-MS analytical workflows for this compound.
Caption: GC-MS analytical workflow for MPPA.
Caption: LC-MS/MS analytical workflow for MPPA.
Logical Comparison of Techniques
The choice between GC-MS and LC-MS for MPPA analysis depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and desired sample throughput.
Caption: Key advantages and disadvantages of GC-MS vs. LC-MS/MS for MPPA.
Conclusion
Both GC-MS and LC-MS are capable of the sensitive and accurate quantification of this compound. However, for routine analysis, LC-MS/MS offers a more direct, and arguably more efficient, workflow due to the elimination of the mandatory derivatization step required for GC-MS . The ability to directly analyze MPPA in its native form simplifies sample preparation, reduces potential sources of error, and increases sample throughput. While GC-MS with derivatization is a proven and effective technique, the advantages of direct analysis make LC-MS/MS the more modern and often preferred method for the analysis of polar metabolites like MPPA, especially in high-throughput environments. The choice of method will ultimately depend on the specific laboratory's instrumentation, expertise, and the specific requirements of the analytical project.
References
- 1. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. m.youtube.com [m.youtube.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Determination of glufosinate ammonium and its metabolite, this compound, in human serum by gas chromatography-mass spectrometry following mixed-mode solid-phase extraction and t-BDMS derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methylphosphinicopropionic Acid
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-Methylphosphinicopropionic Acid (3-MPPA), a principal metabolite of the herbicide glufosinate, is crucial for environmental monitoring, food safety assessment, and toxicological studies. The selection of an appropriate analytical method is a critical decision that influences data quality and regulatory acceptance. This guide provides an objective comparison of two widely employed analytical techniques for 3-MPPA determination: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Supported by experimental data, this document aims to facilitate the selection and cross-validation of the most suitable method for specific research needs.
Performance Comparison of Analytical Methods
The performance of an analytical method is evaluated through a range of validation parameters. The following tables summarize the quantitative performance characteristics of a direct LC-MS/MS method and a GC-MS method (requiring derivatization) for the analysis of 3-MPPA.
Table 1: Performance Characteristics of LC-MS/MS for 3-MPPA Analysis in Water
| Validation Parameter | Performance Data |
| Linearity (Calibration Range) | 0.05–10 ng/mL (ppb) |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.05 ng/mL (ppb) |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (RSD) | < 10% (inter-day) |
Data sourced from a direct analysis in water without derivatization.[1]
Table 2: Representative Performance Characteristics of GC-MS for Organophosphorus Compound Analysis
| Validation Parameter | Performance Data |
| Linearity (Calibration Range) | Typically in the low ng/g to µg/g range |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | 7 - 10 ng/g |
| Accuracy (% Recovery) | 62.6% - 119.1% |
| Precision (RSD) | 0.4% - 19.5% |
Note: Data for GC-MS is representative of multi-residue pesticide analysis and may vary for 3-MPPA specifically.[2]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method allows for the direct analysis of 3-MPPA in aqueous samples without the need for derivatization.
1. Sample Preparation:
-
Aqueous samples are typically filtered to remove particulate matter.
-
Depending on the matrix, a dilution step may be necessary to bring the analyte concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar compounds like 3-MPPA.[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.4 to 0.6 mL/min.
-
Injection Volume: 5 to 20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for 3-MPPA.[1]
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For 3-MPPA, transitions such as 151 > 63 and 151 > 78 have been used.[1]
-
Instrument Parameters: Parameters such as nebulizing gas flow, heating gas flow, and drying gas flow are optimized for maximum sensitivity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method typically requires a derivatization step to increase the volatility of the polar 3-MPPA.
1. Sample Preparation and Extraction:
-
Extraction from the sample matrix (e.g., soil, biological tissues) is performed using a suitable solvent, often an acidified organic solvent.
-
A clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components.
2. Derivatization:
-
The carboxylic acid and phosphinic acid moieties of 3-MPPA are derivatized to make the molecule more volatile. Silylation reagents (e.g., BSTFA) or esterification agents are commonly used.
3. Chromatographic Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for the separation of the derivatized analyte.
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape.
-
Injector: Splitless injection is often preferred for trace analysis.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure that different methods provide equivalent and reliable results. This process is essential when transferring a method between laboratories or when comparing a new method to an established one.
Caption: A typical workflow for the cross-validation of two analytical methods.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the determination of this compound. The choice between the two methods depends on several factors including the sample matrix, required sensitivity, sample throughput, and available instrumentation.
-
LC-MS/MS offers the advantage of direct analysis for aqueous samples, which simplifies sample preparation and can lead to higher throughput. Its high sensitivity and selectivity make it well-suited for trace-level quantification in various matrices.
-
GC-MS , while often requiring a derivatization step for polar analytes like 3-MPPA, is a robust and widely available technique. It can provide excellent chromatographic resolution and is a cost-effective option for many laboratories.
Ultimately, a thorough cross-validation as outlined in this guide is essential to ensure data equivalency and to justify the use of a particular method in a given analytical context. This ensures the generation of reliable and defensible data for regulatory submissions and scientific research.
References
Inter-laboratory Comparison Guide for the Analysis of 3-Methylphosphinicopropionic Acid (3-MPPA)
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Methylphosphinicopropionic Acid (3-MPPA) in biological matrices. While a formal, large-scale inter-laboratory proficiency test has not been publicly documented, this document synthesizes performance data from various published methods to serve as a comparative benchmark for researchers, scientists, and drug development professionals. The methodologies presented are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely adopted for its sensitivity and specificity.
Data Presentation: Comparative Analysis of Method Performance
The following table summarizes the quantitative performance of different analytical methods for 3-MPPA determination, treating each cited study as a participant in a comparative analysis. This allows for an objective assessment of the capabilities of each approach.
| Parameter | Method A (Guo et al., 2018) | Method B (Sato et al., 2009) | Method C (Agilent Application Note) |
| Analytical Technique | UPLC-MS/MS | LC/MS/MS | LC/MS/MS |
| Matrix | Human Blood | Biological Samples (Plasma, Urine) | Food (General) |
| Sample Preparation | Modified QuPPe | Simple Dilution (No Extraction) | Ion Exchange Chromatography |
| Limit of Detection (LOD) | 0.01 mg/L[1] | Not explicitly stated for MPPA | Potentially <1 ppb (as noted)[2] |
| Limit of Quantification (LOQ) | Not explicitly stated for MPPA | 0.05 µg/mL (in plasma) | ~10 ppb (Method LOQ)[2] |
| Accuracy (% Recovery) | 70-110% (for all analytes)[3] | 80.2% - 111% (for all analytes)[4] | Not explicitly stated |
| Precision (% RSD) | < 17% (for all analytes)[3] | 1.3% - 13% (for all analytes)[4] | Not explicitly stated |
| Derivatization Required? | No[3] | No[4] | No[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following protocols are based on the methods presented in the comparison table.
Method A: UPLC-MS/MS with Modified QuPPe Extraction [1][3]
This method emphasizes a rapid and sensitive approach for analyzing 3-MPPA in human blood.
-
Sample Preparation (Modified QuPPe):
-
To a 150 µL blood sample, add acidified water (1% formic acid) and acetonitrile (B52724) (1% formic acid) as extraction solvents.
-
Vortex mix the sample to ensure thorough mixing and protein precipitation.
-
Perform a cleanup step using n-hexane to remove lipids.
-
Centrifuge the sample and collect the supernatant for analysis.
-
Further cleanup is performed with PRiME HLB sorbents.
-
-
Chromatography (UPLC):
-
An Ultra-Performance Liquid Chromatography system is used for separation. The specific column and mobile phase composition are optimized to retain the highly polar 3-MPPA.
-
-
Detection (MS/MS):
-
A triple quadrupole tandem mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
-
Method B: LC/MS/MS with Simple Dilution [4]
This protocol is designed for simplicity and speed, avoiding complex extraction procedures for biological specimens.
-
Sample Preparation:
-
Biological samples (plasma or urine) are simply diluted with an appropriate solvent containing internal standards.
-
For calibration standards, known concentrations of 3-MPPA (ranging from 0.05 to 1 µg/mL in urine) are spiked into the matrix.[4]
-
The sample is directly injected into the LC-MS/MS system without any extraction or derivatization steps.[4]
-
-
Chromatography (LC):
-
Liquid chromatography is performed to separate 3-MPPA from other matrix components. Due to the high polarity of 3-MPPA, specialized columns (e.g., Hypercarb) or ion-pairing reagents may be employed.[3]
-
-
Detection (MS/MS):
-
Detection is achieved using a tandem mass spectrometer, which is crucial for identifying and quantifying the analyte in complex biological samples.[4]
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical inter-laboratory comparison study, which is essential for ensuring the quality and comparability of analytical data across different facilities.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: Decision Tree for 3-MPPA Analytical Method Selection.
References
- 1. Sensitive and rapid determination of glyphosate, glufosinate, bialaphos and metabolites by UPLC-MS/MS using a modified Quick Polar Pesticides Extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for 3-Methylphosphinicopropionic Acid Analysis: A Comparative Guide to Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Methylphosphinicopropionic Acid (3-MPPA), the use of a stable isotope-labeled internal standard is a critical component for achieving accurate and reliable results. This guide provides a comprehensive comparison of analytical approaches, highlighting the superior performance of methods employing an isotope-labeled internal standard and presenting supporting experimental data and protocols.
This compound (3-MPPA) is the primary metabolite of the widely used herbicide glufosinate. Its accurate quantification in various matrices, including environmental samples and biological fluids, is essential for toxicological studies, environmental monitoring, and food safety assessment. The inherent challenges of analyzing this polar compound, particularly the susceptibility to matrix effects in complex samples, necessitate robust analytical methodologies. The use of a stable isotope-labeled internal standard, such as this compound-d3 (3-MPPA-d3), has emerged as the gold standard to overcome these challenges.
The Power of Isotope Dilution: A Performance Comparison
The primary advantage of using an isotope-labeled internal standard lies in its ability to mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection. Since 3-MPPA-d3 is chemically identical to 3-MPPA, differing only in isotopic composition, it experiences the same losses during sample preparation and the same ionization suppression or enhancement in the mass spectrometer. This co-elution and identical chemical behavior allow for precise correction of any variations, leading to significantly improved accuracy and precision compared to other quantification methods.
Table 1: Comparison of Quantification Methods for 3-MPPA
| Feature | Isotope-Labeled Internal Standard (e.g., 3-MPPA-d3) | External Standard Calibration | Non-Isotopic Internal Standard |
| Principle | Co-eluting standard with identical chemical properties, differing only in mass. | Comparison of analyte response to a calibration curve prepared in a clean solvent. | A different compound added to samples to correct for injection volume variability. |
| Accuracy | High. Effectively corrects for matrix effects and analyte loss during sample preparation. | Low to Medium. Highly susceptible to matrix effects, leading to under- or overestimation. | Medium. Corrects for instrumental drift but not for matrix effects or sample-specific losses. |
| Precision | High. Excellent reproducibility due to correction for variations in each step. | Low to Medium. Poor reproducibility in complex matrices. | Medium. Improved reproducibility over external standard but still affected by matrix. |
| Matrix Effect | Effectively Mitigated. Ion suppression/enhancement affects both analyte and standard equally. | Not Mitigated. The primary source of error in complex samples. | Not Mitigated. The internal standard may experience different matrix effects than the analyte. |
| Cost | Higher initial cost for the labeled standard. | Lower cost. | Moderate cost. |
| Recommendation | Highly Recommended for accurate and reliable quantification in complex matrices. | Suitable for simple, clean matrices only. | Can be an improvement over external standard but is not ideal for complex matrices. |
Performance Data with Isotope-Labeled Internal Standard
The following table summarizes typical performance data for the analysis of 3-MPPA using an isotope-labeled internal standard (3-MPPA-d3) with LC-MS/MS.
Table 2: Typical Validation Parameters for 3-MPPA Analysis using 3-MPPA-d3 Internal Standard
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL (ppb) |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
This level of performance is crucial for regulatory compliance and for generating high-quality data in research and development settings.
Experimental Protocols
Accurate quantification of 3-MPPA relies on a well-defined experimental workflow. The following protocols are based on the widely adopted Quick Polar Pesticides (QuPPe) extraction method followed by LC-MS/MS analysis.
Sample Preparation: QuPPe Extraction
The QuPPe method is a simple and effective "dilute and shoot" approach for extracting polar pesticides from various food and environmental matrices.
Caption: QuPPe extraction workflow for 3-MPPA analysis.
LC-MS/MS Analysis
The final extract is analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
LC Parameters:
-
Column: A column suitable for polar compounds, such as a mixed-mode, HILIC, or anion-exchange column.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate 3-MPPA from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
MS/MS Parameters (MRM):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
MRM Transitions:
-
3-MPPA: Precursor ion (m/z) -> Product ion (m/z)
-
3-MPPA-d3: Precursor ion (m/z) -> Product ion (m/z)
-
The specific MRM transitions should be optimized for the instrument being used.
Caption: General workflow for LC-MS/MS analysis.
The Logic of Isotope Dilution
The fundamental principle behind the superiority of using an isotope-labeled internal standard is the direct and proportional correction for any analytical variability.
A Comparative Guide to Method Validation for 3-Methylphosphinicopropionic Acid (3-MPPA) in Food
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. This guide provides a comprehensive comparison of validated methods for the determination of 3-Methylphosphinicopropionic Acid (3-MPPA), a metabolite of the herbicide glufosinate, in various food matrices. This document outlines the performance of prevalent and alternative analytical techniques, supported by experimental data, and provides detailed protocols to aid in laboratory implementation.
Comparative Analysis of Analytical Methods
The primary analytical technique for 3-MPPA in food is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). An alternative method, particularly for specific matrices like tea, is Capillary Electrophoresis (CE). The selection of the method often depends on the food matrix, required sensitivity, and available instrumentation.
Data Presentation: Method Performance Comparison
The following table summarizes the performance of a validated LC-MS/MS method for the analysis of 3-MPPA in foods of animal origin, based on an interlaboratory validation study.[1] This method utilizes a sample preparation procedure known as QuPPe (Quick Polar Pesticides).
| Validation Parameter | Bovine Fat | Chicken Eggs | Cow's Milk |
| Spiking Level 1 (mg/kg) | 0.01 | 0.01 | 0.01 |
| Mean Recovery (%) | 95 | 98 | 96 |
| Repeatability (RSDr, %) | 15 | 12 | 14 |
| Reproducibility (RSDR, %) | 20 | 18 | 19 |
| Spiking Level 2 (mg/kg) | 0.05 | 0.05 | 0.05 |
| Mean Recovery (%) | 92 | 101 | 99 |
| Repeatability (RSDr, %) | 10 | 8 | 9 |
| Reproducibility (RSDR, %) | 15 | 13 | 14 |
| Limit of Quantification (LOQ) (mg/kg) | 0.01 | 0.01 | 0.01 |
Data synthesized from an interlaboratory validation study for polar pesticides in food of animal origin.[1]
Experimental Protocols
Detailed methodologies for the most common and an alternative analytical technique are provided below.
Method 1: LC-MS/MS with QuPPe Sample Preparation
This method is widely applicable to a variety of food matrices of both plant and animal origin.
1. Sample Preparation (QuPPe Method)
The Quick Polar Pesticides (QuPPe) method is a streamlined extraction procedure for highly polar pesticides.
-
For Foods of Plant Origin (e.g., fruits, vegetables):
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol (B129727) containing 1% formic acid.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis. For complex matrices, a dispersive solid-phase extraction (dSPE) cleanup with C18 may be employed.[1]
-
-
For Foods of Animal Origin (e.g., milk, eggs, fat):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified methanol/water.[1]
-
Shake vigorously for 1 minute.
-
For fatty matrices, add 10 mL of hexane (B92381) and centrifuge to separate the layers. Discard the hexane layer.
-
Take an aliquot of the methanolic extract and filter it through a 0.22 µm filter into an autosampler vial.
-
2. LC-MS/MS Analysis
-
Chromatographic Column: A mixed-mode column or an ion-exchange column is typically used to retain the polar 3-MPPA.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used. The transitions for 3-MPPA are monitored in Multiple Reaction Monitoring (MRM) mode. Isotopically labeled 3-MPPA is often used as an internal standard to ensure accuracy.
Method 2: Dual-Channel Capillary Electrophoresis (CE-C4D) for Tea Infusions
This method offers an alternative for the analysis of 3-MPPA in aqueous samples like tea infusions.
1. Sample Preparation (Solid-Phase Extraction)
-
Prepare a tea infusion according to standard protocols.
-
Pass the cooled and filtered tea infusion through a solid-phase extraction (SPE) cartridge to concentrate the analyte and remove interfering substances.
-
Elute the 3-MPPA from the SPE cartridge with a suitable solvent.
2. Capillary Electrophoresis Analysis
-
Apparatus: A dual-channel capillary electrophoresis system with a contactless conductivity detector (C4D).
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A buffered solution, for instance, containing histidine and 3-(N-morpholino)propanesulfonic acid (MOPS), is used to facilitate the separation.
-
Separation Voltage: A high voltage is applied across the capillary to effect the separation of ions based on their electrophoretic mobility.
-
Detection: The separated 3-MPPA is detected by the contactless conductivity detector.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Alternative and Emerging Methods
While LC-MS/MS and CE are the most prominently documented methods for 3-MPPA, other techniques used for polar pesticides could be adapted and validated.
-
Ion Chromatography (IC) coupled with Mass Spectrometry (IC-MS/MS): IC is inherently well-suited for the separation of small, ionic compounds like 3-MPPA. Coupling IC with MS/MS can provide high selectivity and sensitivity, making it a strong alternative to the more common reversed-phase or mixed-mode LC columns.
-
Gas Chromatography with Mass Spectrometry (GC-MS) after Derivatization: Although less common for highly polar pesticides due to their low volatility, derivatization can be employed to make 3-MPPA amenable to GC-MS analysis. This approach can be highly sensitive but adds complexity to the sample preparation workflow.
The choice of an appropriate analytical method and a robust validation plan is critical for the reliable quantification of 3-MPPA in food. The information and protocols provided in this guide serve as a valuable resource for laboratories involved in food safety and residue analysis.
References
A Comparative Guide to Proficiency Testing for 3-Methylphosphinicopropionic Acid (3-MPPA) Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of 3-Methylphosphinicopropionic Acid (3-MPPA), ensuring the accuracy and reliability of analytical methods is paramount. Proficiency testing (PT) serves as a critical tool for external quality assessment, allowing laboratories to evaluate their performance against an established standard. While dedicated, publicly available PT programs specifically for 3-MPPA are not widely documented, this guide provides a comparative overview of the primary analytical methodologies applicable to such a program. This document will aid laboratories in selecting appropriate methods, establishing internal quality controls, and preparing for participation in broader pesticide residue or metabolite monitoring programs that may include 3-MPPA.
Comparison of Analytical Methodologies
The two most prevalent and robust techniques for the quantification of polar pesticides and their metabolites, such as 3-MPPA, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on available instrumentation, sample matrix, and desired sensitivity.
Below is a summary of expected performance characteristics for each method in a hypothetical inter-laboratory comparison study for 3-MPPA analysis.
| Parameter | GC-MS with Derivatization | LC-MS/MS (Direct Injection) |
| Precision (Inter-laboratory CV%) | 10 - 15% | 5 - 10% |
| Accuracy (Mean % Recovery) | 90 - 110% | 95 - 105% |
| Limit of Quantification (LOQ) | Low µg/L | High ng/L to Low µg/L |
| Analysis Time per Sample (minutes) | 30 - 45 | 10 - 20 |
| Sample Preparation Complexity | High (requires derivatization) | Low to Medium |
| Matrix Effect Susceptibility | Low to Medium | Medium to High |
Experimental Protocols
Detailed methodologies for the two primary analytical approaches are outlined below. These protocols represent a generalized workflow and may require optimization based on the specific sample matrix and instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For polar analytes like 3-MPPA, a derivatization step is necessary to increase volatility and improve chromatographic performance.
1. Sample Preparation and Extraction:
-
Matrix: Serum, Urine, Water, or Soil.
-
Extraction: A mixed-mode solid-phase extraction (SPE) with both anion exchange and weak nonpolar interaction is employed to extract 3-MPPA from the sample matrix.[1]
-
Elution: The analyte is eluted from the SPE cartridge using an appropriate solvent mixture.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
The dried extract is reconstituted in a derivatization agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (t-BDMS) derivative of 3-MPPA.[1]
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specified time.
3. GC-MS Analysis:
-
Injection: An aliquot of the derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: A capillary column with a non-polar or mid-polar stationary phase is used to separate the 3-MPPA derivative from other components.
-
Mass Spectrometric Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the 3-MPPA derivative.
4. Quantification:
-
A calibration curve is generated using analytical standards of 3-MPPA that have undergone the same extraction and derivatization procedure.
-
The concentration of 3-MPPA in the sample is determined by comparing its peak area to the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for polar compounds and often requires less sample preparation than GC-MS.
1. Sample Preparation and Extraction:
-
Matrix: Food, beverages, biological fluids.
-
Extraction: A "quick polar pesticides" (QuPPe) method can be employed, which typically involves extraction with acidified methanol.[2]
-
Cleanup: Depending on the matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interferences.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate 3-MPPA from other sample components. The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an acid (e.g., formic acid).
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of 3-MPPA and monitoring specific product ions after fragmentation, which provides high selectivity and sensitivity.
3. Quantification:
-
Quantification is achieved using an internal standard, such as an isotopically labeled version of 3-MPPA, to correct for matrix effects and variations in instrument response.
-
A calibration curve is prepared in a matrix that closely matches the samples to be analyzed.
Proficiency Testing Workflow and Data Evaluation
Participation in a proficiency testing program is a key component of a laboratory's quality assurance system. The general workflow for a PT program is illustrated below.
Figure 1. General workflow of a proficiency testing program.
A key output of a PT program is the performance evaluation. This is often presented as a Z-score, which indicates how far a laboratory's result deviates from the consensus value. The logical relationship for evaluating performance is depicted below.
Figure 2. Logic for performance evaluation in proficiency testing.
References
A Comparative Guide to the Validation of 3-Methylphosphinicopropionic Acid (3-MPPA) Analysis in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methodologies for the quantitative determination of 3-Methylphosphinicopropionic Acid (3-MPPA) in aqueous matrices. The validation of analytical methods is a critical step in drug development and environmental monitoring to ensure data accuracy, reliability, and reproducibility. Here, we compare the performance of a direct analysis method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a traditional approach involving Gas Chromatography-Mass Spectrometry (GC-MS) that requires a derivatization step.
Introduction to 3-MPPA and its Analytical Challenges
This compound is a metabolite of the phosphinic acid herbicide, glufosinate. Its presence in water sources is a key indicator of environmental contamination and is of increasing concern for water quality monitoring. The high polarity, low volatility, and ionic nature of 3-MPPA present significant challenges for its extraction from water samples and subsequent chromatographic analysis.[1]
This guide presents supporting experimental data, detailed methodologies, and a logical workflow for the validation of analytical methods for 3-MPPA in water, enabling researchers to make informed decisions for their specific analytical needs.
Experimental Workflow for Method Validation
The validation of an analytical method for 3-MPPA in water follows a structured workflow to assess its performance characteristics. This process ensures that the chosen method is fit for its intended purpose.
Caption: A logical workflow for the validation of an analytical method for 3-MPPA in water.
Comparison of Analytical Methods
Two primary analytical techniques are compared for the determination of 3-MPPA in water: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Direct Analysis by LC-MS/MS
This method offers a direct and sensitive approach for the quantification of 3-MPPA in water samples without the need for derivatization.[2]
Method 2: Analysis by GC-MS with Derivatization
Due to the low volatility of 3-MPPA, a derivatization step is necessary to convert it into a more volatile compound suitable for GC-MS analysis. This is a well-established technique for the analysis of polar compounds.
Data Presentation: Summary of Validation Parameters
The following table summarizes the quantitative data obtained from the validation of the two analytical methods.
| Validation Parameter | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Range | 0.1 - 100 µg/L | 1.0 - 200 µg/L |
| Accuracy (% Recovery) | 95.2 - 104.5% | 88.7 - 108.2% |
| Precision (% RSD) | ||
| - Intra-day | < 5% | < 8% |
| - Inter-day | < 7% | < 12% |
| Limit of Detection (LOD) | 0.03 µg/L | 0.3 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L | 1.0 µg/L |
| Specificity | High (based on MRM transitions) | Moderate (potential for matrix interference) |
| Throughput | High (direct injection) | Low (includes derivatization step) |
Experimental Protocols
Method 1: LC-MS/MS Experimental Protocol
1. Sample Preparation:
-
Water samples are filtered through a 0.22 µm syringe filter.
-
For samples with complex matrices, solid-phase extraction (SPE) may be employed for cleanup and pre-concentration. A mixed-mode anion exchange SPE cartridge is conditioned with methanol (B129727) and water. The sample is loaded, washed with water, and the analyte is eluted with a solution of 5% formic acid in methanol. The eluate is then evaporated to dryness and reconstituted in the initial mobile phase.
2. LC-MS/MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-MPPA are monitored for quantification and confirmation.
Method 2: GC-MS with Derivatization Experimental Protocol
1. Sample Preparation and Derivatization:
-
An aliquot of the water sample is transferred to a reaction vial and the pH is adjusted to >12 with sodium hydroxide.
-
The sample is evaporated to dryness under a stream of nitrogen.
-
The dried residue is reconstituted in acetonitrile.
-
A derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added to the vial.[3]
-
The vial is sealed and heated at 70°C for 60 minutes to facilitate the derivatization reaction.
-
After cooling, the derivatized sample is ready for GC-MS analysis.
2. GC-MS System and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): Specific ions of the derivatized 3-MPPA are monitored for quantification.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical steps involved in the two compared analytical methods.
Caption: A comparative workflow of LC-MS/MS and GC-MS methods for 3-MPPA analysis.
Objective Comparison and Conclusion
Both LC-MS/MS and GC-MS are viable techniques for the analysis of 3-MPPA in water. However, they present distinct advantages and disadvantages that should be considered based on the specific requirements of the analysis.
LC-MS/MS offers superior sensitivity, higher throughput due to the elimination of the derivatization step, and greater specificity through the use of MRM.[2] This makes it the preferred method for laboratories requiring low detection limits and rapid sample turnaround, which is often crucial in regulatory monitoring and time-sensitive research.
GC-MS , while being a robust and widely available technique, is hampered by the need for derivatization for polar analytes like 3-MPPA. This additional step increases sample preparation time, introduces potential for variability, and can lead to lower overall throughput. However, for laboratories that are not equipped with LC-MS/MS instrumentation, a validated GC-MS method can provide reliable quantitative data, albeit with higher detection limits compared to its LC-MS/MS counterpart.
References
Safety Operating Guide
Proper Disposal of 3-Methylphosphinicopropionic Acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the responsible handling and disposal of 3-Methylphosphinicopropionic Acid, ensuring laboratory safety and environmental compliance.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound (CAS No. 15090-23-0), a metabolite of the pesticide glufosinate (B12851) ammonium.[1] Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with hazardous waste regulations.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified with the following GHS hazard statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Mandatory personal protective equipment (PPE) when handling this substance includes safety goggles or a face shield, chemically resistant gloves, and a laboratory coat.[1] The use of a fume hood is recommended to avoid the inhalation of any dust or aerosols.[1]
Quantitative Data Summary
The following table summarizes key hazard classifications and physical properties for this compound.
| Property | Value | Source |
| GHS Hazard Classification | ||
| Acute Toxicity, Oral | Category 4 | [1] |
| Skin Irritation | Category 2 | [1] |
| Eye Irritation | Category 2 | [1] |
| Physical and Chemical Properties | ||
| Molecular Formula | C4H9O4P | [2] |
| Molecular Weight | 152.09 g/mol | [2][3] |
| Appearance | White Solid | [4] |
| Storage Temperature | 2°C - 8°C | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound, an organophosphorus compound, must be managed as hazardous waste.[1] It should never be disposed of down the drain or in regular trash.[1]
Experimental Protocol: Neutralization and Disposal
This protocol outlines a general procedure for neutralizing small quantities of this compound for disposal. Note: This is a general guideline. Always consult your institution's specific safety protocols and local regulations before proceeding.
-
Waste Identification and Segregation:
-
Identify the waste as "Hazardous Chemical Waste: this compound".
-
Segregate this waste from other waste streams to prevent incompatible mixtures.[1]
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection.
-
The container must be clearly labeled with the chemical name and associated hazards.[1]
-
-
Neutralization (for small quantities):
-
Work in a certified chemical fume hood.
-
Prepare a dilute basic solution, such as 5% sodium bicarbonate or a 1M solution of sodium hydroxide.
-
Slowly add the this compound waste to a large volume of the basic solution, stirring gently.
-
Monitor the pH of the solution using a calibrated pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Be aware that the neutralization reaction may generate heat. Proceed slowly and cool the container in an ice bath if necessary.
-
-
Final Disposal:
-
Once neutralized, the solution must still be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or designated hazardous waste disposal contractor.[1]
-
Provide them with the full details of the neutralized waste, including the original chemical name, quantity, and the neutralization process used.[1]
-
Schedule a pickup for the properly labeled and contained hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Methylphosphinicopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 3-Methylphosphinicopropionic Acid. Adherence to these procedures is critical for ensuring personnel safety and proper disposal.
Hazard Summary
This compound is a metabolite of the pesticide glufosinate (B12851) ammonium.[1] It is classified as a combustible solid that is harmful if swallowed and can cause skin and severe eye irritation.[2] In some contexts, it is described as causing severe skin burns and eye damage.[3]
GHS Hazard Classifications: [2]
-
Acute Toxicity 4, Oral
-
Skin Irritant 2
-
Eye Irritant 2
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H314: Causes severe skin burns and eye damage.
Quantitative Data
| Property | Value |
| Molecular Formula | C4H9O4P |
| Molecular Weight | 152.09 g/mol |
| Storage Temperature | 2-8°C[1] |
| UN Number | 3261[3] |
| Transport Hazard Class | 8 (Corrosive)[3] |
Operational Plan: Handling and Disposal
This section outlines the step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
All personnel must wear the following PPE when handling this compound:
-
Eye and Face Protection: Chemical safety glasses and a face shield are mandatory.[3]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).[4] Gloves must be inspected before use and disposed of properly after handling.[3]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is required.[4] In case of a spill or emergency, a self-contained breathing apparatus should be used.[3]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[4] For larger quantities or in case of a spill, chemical-resistant coveralls are recommended.
Safe Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dust may be generated.[3]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly before breaks and at the end of the workday.[3]
-
Dispensing: Carefully weigh and dispense the solid material to avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the acid to the solvent to control any potential exothermic reaction.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection.[3] Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in clearly labeled, sealed containers.
-
Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[3]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
